sec-Butyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32630. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-7(4)10-8(9)6(2)3/h7H,2,5H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQKJXIZHSXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29356-88-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1-methylpropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29356-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20863073 | |
| Record name | Isobutyl methacyrlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-18-7 | |
| Record name | sec-Butyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutyl methacyrlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEC-BUTYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AD4SRT9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to sec-Butyl Methacrylate: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of sec-butyl methacrylate (B99206). Furthermore, it delves into the applications of its polymeric form in the field of drug development, with a focus on drug delivery systems and biocompatibility. Detailed experimental protocols and workflow visualizations are provided to support research and development activities.
Chemical Structure and Identification
Sec-butyl methacrylate is an organic compound, specifically an ester of methacrylic acid and sec-butanol. Its chemical structure features a methacrylate group attached to a secondary butyl group.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | butan-2-yl 2-methylprop-2-enoate |
| CAS Number | 2998-18-7[1] |
| Molecular Formula | C8H14O2[1] |
| Molecular Weight | 142.20 g/mol [1] |
| SMILES | CCC(C)OC(=O)C(=C)C[2] |
| InChI Key | VXTQKJXIZHSXBY-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Density | 0.892 g/cm³ |
| Boiling Point | 146-148 °C at 760 mmHg |
| Melting Point | -59 °C (estimated) |
| Flash Point | 44 °C |
| Refractive Index (nD) | 1.421 |
| Solubility | Insoluble in water; soluble in most organic solvents |
| Vapor Pressure | 4.52 mmHg at 25°C |
| Viscosity | Data not readily available |
| Inhibitor | Typically contains hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization |
Synthesis and Purification
This compound is commonly synthesized through the esterification of methacrylic acid with sec-butanol. The reaction is typically catalyzed by a strong acid.
Experimental Protocol: Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Methacrylic acid
-
sec-Butanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add methacrylic acid and a molar excess of sec-butanol (e.g., 1.2 to 1.5 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% by weight of the reactants).
-
Add a small amount of hydroquinone (e.g., 0.1% by weight) to inhibit polymerization.
-
Heat the mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with sec-butanol.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent. The resulting liquid is crude this compound.
Experimental Protocol: Purification by Vacuum Distillation
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Materials and Equipment:
-
Crude this compound
-
Vacuum distillation apparatus (Claisen flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Manometer
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Inhibitor (e.g., MEHQ)
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Add a small amount of inhibitor (e.g., 100-200 ppm of MEHQ).
-
Slowly evacuate the system to the desired pressure. The boiling point of this compound will be lower at reduced pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect and discard the initial fraction, which may contain lower-boiling impurities.
-
Collect the main fraction of pure this compound at its boiling point under the specific vacuum pressure.
-
Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
-
Store the purified this compound in a cool, dark place with an appropriate inhibitor concentration.
Analytical Characterization
Several analytical techniques are employed to determine the purity and properties of this compound.
Gas Chromatography (GC) for Purity Assessment
Protocol Outline:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 280 °C
-
Oven: Programmed temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Viscosity Measurement
Protocol Outline (based on ASTM D445):
-
Instrument: Calibrated glass capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature bath.[3][4]
-
Procedure:
-
Ensure the viscometer is clean and dry.
-
Equilibrate the sample to the desired temperature.
-
Introduce a precise volume of the sample into the viscometer.
-
Allow the sample to thermally equilibrate in the constant temperature bath.
-
Measure the time it takes for the liquid to flow between two marked points on the viscometer.
-
Calculate the kinematic viscosity using the measured flow time and the viscometer constant. Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.
-
Refractive Index Measurement
Protocol Outline:
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).[5][8]
-
Place a few drops of the this compound sample on the prism of the refractometer.[8]
-
Close the prism and ensure the liquid spreads evenly.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the instrument's scale.[5][6]
-
Polymerization of this compound
This compound can be polymerized through various methods, with free-radical polymerization being a common approach.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
Purified this compound
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Solvent (e.g., toluene, ethyl acetate)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Heating and stirring equipment
-
Precipitating solvent (e.g., methanol, ethanol)
Procedure:
-
In a Schlenk flask, dissolve the purified this compound and the initiator in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere with constant stirring.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred, large excess of a non-solvent like methanol.
-
Collect the precipitated poly(this compound) by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
Applications in Drug Development
Poly(this compound) and its copolymers are hydrophobic polymers that find applications in drug delivery due to their biocompatibility and ability to form matrices for controlled drug release.
Drug Delivery Systems
Poly(this compound) can be formulated into various drug delivery systems, such as nanoparticles and microspheres, to encapsulate and control the release of therapeutic agents.
References
- 1. This compound | C8H14O2 | CID 97732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Compositionally Driven Viscometric Behaviors of Poly (Alkyl Methacrylates) in Lubricating Oils [scirp.org]
- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. scribd.com [scribd.com]
- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 8. davjalandhar.com [davjalandhar.com]
- 9. ijsr.in [ijsr.in]
Synthesis of sec-Butyl Methacrylate via Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of sec-butyl methacrylate (B99206), a valuable monomer in the production of specialty polymers with applications in coatings, adhesives, and biomedical devices. The synthesis primarily proceeds through two established pathways: direct esterification of methacrylic acid with sec-butanol and transesterification of a methacrylate ester, such as methyl methacrylate, with sec-butanol. This document details the fundamental principles, experimental protocols, and key reaction parameters for both methods.
Synthetic Pathways
The two primary methods for synthesizing sec-butyl methacrylate are direct esterification and transesterification. The choice between these methods often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.
Direct Esterification
Direct esterification involves the reaction of methacrylic acid with sec-butanol in the presence of an acid catalyst. This is an equilibrium-limited reaction, and to achieve high yields, the water produced during the reaction must be continuously removed.[1] This is typically accomplished through azeotropic distillation.
Transesterification
Transesterification is another common method where an existing methacrylate ester, most commonly methyl methacrylate (MMA), reacts with sec-butanol to form this compound and a byproduct alcohol (methanol in the case of MMA).[2] This equilibrium reaction is driven to completion by removing the more volatile alcohol byproduct through distillation.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the chemical pathways and general experimental workflows for the synthesis of this compound.
References
An In-depth Technical Guide to Transesterification Routes for sec-Butyl Methacrylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sec-butyl methacrylate (B99206) (s-BMA) via transesterification. This guide details the primary reaction pathways, catalytic systems, experimental protocols, and quantitative data to support research and development in polymer chemistry and material science.
Introduction to sec-Butyl Methacrylate and Transesterification
This compound is a valuable monomer used in the synthesis of various polymers with applications in coatings, adhesives, and biomedical devices. Transesterification, a chemical reaction that exchanges the alkoxy group of an ester with that of an alcohol, is a common and effective method for the synthesis of s-BMA. The most prevalent route involves the transesterification of methyl methacrylate (MMA) with sec-butanol. This process is typically catalyzed by an acid or a base, or through the use of organometallic compounds. The equilibrium of the reaction is generally shifted towards the product by removing the methanol (B129727) byproduct, often through distillation.
Core Transesterification Routes and Mechanisms
The synthesis of this compound from methyl methacrylate and sec-butanol can be achieved through several catalytic routes. The general reaction is as follows:
Methyl Methacrylate + sec-Butanol ⇌ this compound + Methanol
Acid-Catalyzed Transesterification
In acid-catalyzed transesterification, a proton acid activates the carbonyl group of methyl methacrylate, making it more susceptible to nucleophilic attack by sec-butanol. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction proceeds through a series of protonation and deprotonation steps, leading to the formation of this compound and methanol.
Base-Catalyzed Transesterification
Base-catalyzed transesterification involves the deprotonation of sec-butanol by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of methyl methacrylate. While effective, this method can be complicated by side reactions such as saponification if water is present.
Organometallic Catalysis
Various organometallic compounds have been shown to be effective catalysts for the transesterification of methyl methacrylate. These include lithium, magnesium, and sodium compounds. For instance, bulky magnesium(II) and sodium(I) bisphenoxide catalysts have demonstrated high efficiency for the chemoselective transesterification of methyl (meth)acrylates with secondary alcohols like sec-butanol.[1] Lithium catalysts, such as lithium hydroxide (B78521) or lithium carbonate, have also been employed, often in combination with an azeotrope-forming compound to facilitate methanol removal.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of butyl methacrylates via transesterification. While specific data for this compound is limited, the data for n-butyl methacrylate provides a valuable reference point.
Table 1: Acid-Catalyzed Synthesis of n-Butyl Methacrylate
| Catalyst | Molar Ratio (MMA:Butanol) | Catalyst Conc. (% w/w) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 1:1.2 | 0.75 | 100 | - | High | [3] |
| Sulfuric Acid/p-TsOH | - | - | 130-140 | - | - | [4] |
Table 2: Organometallic-Catalyzed Synthesis of sec-Alkyl Methacrylates
| Catalyst | Substrate | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mg(BHT)₂ | Methyl Methacrylate | sec-Butanol | 5 | 25 | 24 | 70 | [1] |
| Na₂(PBTP) | Methyl Methacrylate | sec-Butanol | 1 | 25 | 2 | 95 | [1] |
| Lithium Hydroxide | Methyl Methacrylate | Heavier Alcohols | 6-30 ppm | 115-120 | 4-6 | 98-99 | [2] |
Detailed Experimental Protocols
General Procedure for Acid-Catalyzed Transesterification of Methyl Methacrylate with sec-Butanol
This protocol is adapted from procedures for similar alkyl methacrylates.
Materials:
-
Methyl methacrylate (MMA)
-
sec-Butanol
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Toluene (optional, as an azeotroping agent)
Equipment:
-
Round-bottom flask
-
Distillation apparatus with a fractionating column
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, distillation head, and condenser, add methyl methacrylate, sec-butanol (in a desired molar ratio, e.g., 1:1.5), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to MMA), and a small amount of hydroquinone to inhibit polymerization.
-
Heat the reaction mixture to reflux. The methanol produced will form a lower-boiling azeotrope with methyl methacrylate, which can be slowly distilled off to drive the reaction to completion. The head temperature should be monitored to ensure the removal of the azeotrope.
-
Continue the reaction until no more methanol is collected in the distillate. The reaction progress can be monitored by techniques such as gas chromatography (GC) or ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
General Procedure for Organometallic-Catalyzed Transesterification
This protocol is based on the use of magnesium and sodium aryloxide catalysts.
Materials:
-
Methyl methacrylate (MMA)
-
sec-Butanol
-
Magnesium or Sodium bisphenoxide catalyst
-
Anhydrous solvent (e.g., THF or Toluene)
-
Molecular sieves (to ensure anhydrous conditions)
Equipment:
-
Schlenk flask or glovebox for handling air-sensitive reagents
-
Magnetic stirrer
-
Syringes for transfer of reagents
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the magnesium or sodium aryloxide catalyst to a Schlenk flask.
-
Add an anhydrous solvent, followed by sec-butanol and then methyl methacrylate.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by GC or ¹H NMR.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a mild acid).
-
The product can be purified by column chromatography or distillation.
Mandatory Visualizations
Reaction Pathway Diagrams
Caption: Acid-Catalyzed Transesterification of MMA with sec-Butanol.
Experimental Workflow
Caption: General Experimental Workflow for s-BMA Synthesis.
Conclusion
The transesterification of methyl methacrylate with sec-butanol presents a viable and efficient route for the synthesis of this compound. The choice of catalyst, whether acid, base, or organometallic, significantly influences the reaction conditions and outcomes. While detailed protocols specifically for this compound are not as abundant as for its n-butyl isomer, the principles and general procedures are transferable. Further research and optimization of catalytic systems, particularly those that are environmentally benign and offer high selectivity, will continue to be an area of interest for both academic and industrial chemists. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this compound for their specific applications.
References
- 1. Bulky magnesium( ii ) and sodium( i ) bisphenoxide catalysts for chemoselective transesterification of methyl (meth)acrylates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05413B [pubs.rsc.org]
- 2. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to sec-Butyl Methacrylate Monomer: Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sec-butyl methacrylate (B99206), focusing on its purity, common impurities, and the analytical methodologies used for its characterization. This document is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and biomedical fields where the quality of monomers is of critical importance.
Introduction to sec-Butyl Methacrylate
This compound is an organic compound and a key monomer used in the synthesis of various polymers. It is a colorless liquid that is soluble in many organic solvents. In the context of drug development and biomedical research, methacrylate-based polymers are utilized in a range of applications, including as excipients in drug formulations, components of medical devices, and in dental materials. The purity of the this compound monomer is a critical parameter, as impurities can significantly impact the polymerization process and the properties of the final polymer, including its biocompatibility and safety.
Purity and Specifications of this compound
The purity of this compound is typically determined by gas chromatography (GC) and is usually specified to be greater than 99%. However, commercial grades with a purity of >95% are also available[1]. The monomer is commonly stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during transport and storage.
Table 1: Typical Specifications for this compound
| Parameter | Typical Value | Analytical Method |
| Purity (by GC) | >99.0%[2] | Gas Chromatography (GC) |
| Appearance | Clear, colorless liquid[2] | Visual Inspection |
| Water Content | <0.05% | Karl Fischer Titration |
| Acidity (as methacrylic acid) | <0.01% | Titration |
| Inhibitor (MEHQ) | 15-20 ppm[2] | UV-Vis Spectrophotometry or HPLC |
| Refractive Index @ 20°C | ~1.4240[2] | Refractometry |
Note: The values in Table 1 are based on a typical Certificate of Analysis for n-butyl methacrylate and are expected to be very similar for this compound.[2]
Table 2: Common Impurities in this compound
| Impurity | Typical Source | Potential Impact |
| Methacrylic Acid | Incomplete esterification or hydrolysis | Can affect polymerization kinetics and polymer properties |
| sec-Butanol | Unreacted starting material | May act as a chain transfer agent, affecting molecular weight |
| Water | Process-related or from storage | Can interfere with certain polymerization methods |
| Other Methacrylates/Acrylates | Side reactions during synthesis | May alter the final polymer composition and properties |
| Polymer | Spontaneous polymerization | Can cause processing issues and affect product performance |
Experimental Protocols for Purity Analysis
Purity Determination by Gas Chromatography (GC)
This method is adapted from ASTM D3362, "Standard Test Method for Purity of Acrylate Esters by Gas Chromatography."
Objective: To determine the percentage purity of this compound and to quantify impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: A non-polar column such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Injector: Split/splitless injector.
-
Data acquisition system.
Reagents:
-
Carrier gas: Helium or Nitrogen, high purity.
-
This compound standard of known purity.
-
Solvent: Acetone or a suitable solvent that does not co-elute with the sample components.
Procedure:
-
Sample Preparation: Prepare a ~1% (v/v) solution of the this compound sample in the chosen solvent.
-
Instrument Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/minute (constant flow).
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample into the GC.
-
Quantification: Identify the peaks based on their retention times compared to a standard. The purity is calculated by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be prepared using standards of known concentrations.
Determination of MEHQ Inhibitor by UV-Vis Spectrophotometry
This method is based on ASTM D3125, "Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid."
Objective: To quantify the concentration of MEHQ inhibitor.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
50 mL volumetric flasks.
-
Pipettes.
Reagents:
-
Glacial acetic acid.
-
Sodium nitrite (B80452) (NaNO2) solution (2% in water).
-
MEHQ standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of MEHQ in glacial acetic acid. From this stock, prepare a series of calibration standards.
-
Sample Preparation: Weigh an appropriate amount of the this compound sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.
-
Color Development: Add 1 mL of the 2% sodium nitrite solution to the flask, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes. This reaction forms a yellow nitroso compound.
-
Measurement: Measure the absorbance of the sample and standards at 420 nm against a blank (glacial acetic acid and sodium nitrite solution).
-
Calculation: Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.
Determination of Acidity
This protocol is based on ASTM D1613, "Standard Test Method for Acidity in Volatile Solvents and Chemical Intermediates Used in Paint, Varnish, Lacquer, and Related Products."[2][3]
Objective: To determine the total acidity, calculated as methacrylic acid.
Instrumentation:
-
250 mL Erlenmeyer flask.
-
10 mL burette, graduated in 0.05 mL subdivisions.
Reagents:
-
Ethanol (B145695) (or water if the sample is water-soluble).
-
Phenolphthalein (B1677637) indicator solution.
-
0.05 N Sodium Hydroxide (NaOH) solution, standardized.
Procedure:
-
Add 50 mL of ethanol to an Erlenmeyer flask.
-
Add 0.5 mL of phenolphthalein indicator.
-
Titrate with 0.05 N NaOH solution to the first persistent pink color.
-
Pipette 50 mL of the this compound sample into the flask.
-
Titrate with the 0.05 N NaOH solution to the same pink endpoint.
-
Calculation: The acidity, as a percentage of methacrylic acid, is calculated using the volume of NaOH used, its normality, and the volume and density of the sample.
Determination of Water Content by Karl Fischer Titration
This method follows the principles of ASTM D1364, "Standard Test Method for Water in Volatile Solvents (Karl Fischer Reagent Titration Method)."
Objective: To quantify the water content in the monomer.
Instrumentation:
-
Automatic Karl Fischer titrator (coulometric or volumetric).
Reagents:
-
Karl Fischer reagent (commercially available).
-
Anhydrous methanol (B129727) or a suitable solvent.
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel is filled with the solvent and pre-titrated to a dry endpoint.
-
Sample Introduction: A known weight of the this compound sample is injected into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument automatically calculates the water content, usually in ppm or percentage.
Biological Significance for Drug Development Professionals
Methacrylate monomers, if present as residual components in polymeric medical devices or drug delivery systems, can leach out and cause adverse biological effects. The primary mechanism of methacrylate toxicity is believed to be related to the depletion of intracellular glutathione (B108866) (GSH)[4][5]. GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS). The electrophilic nature of the methacrylate's carbon-carbon double bond allows it to react with the nucleophilic thiol group of GSH, forming a stable adduct. This sequestration of GSH disrupts the cellular redox balance, leading to increased oxidative stress, which can trigger inflammatory responses, cytotoxicity, and apoptosis. Understanding this pathway is crucial for assessing the biocompatibility of methacrylate-based materials and for setting appropriate limits on residual monomer content.
Caption: Methacrylate-induced cellular toxicity pathway.
Quality Control Workflow in Monomer Production
The manufacturing of this compound, like other methacrylate esters, involves several stages, each with critical quality control checkpoints to ensure the final product meets the required specifications. The general process involves the esterification of methacrylic acid with sec-butanol, followed by purification.
Caption: Quality control workflow for this compound production.
This workflow ensures that the quality of the monomer is controlled at every critical step, from the initial raw materials to the final packaged product. The analytical methods described in this guide are integral to this quality control process.
Conclusion
The purity and consistent quality of this compound are paramount for its application in sensitive fields such as drug development and medical device manufacturing. A thorough understanding and implementation of the analytical methods for purity, impurity, inhibitor content, water content, and acidity are essential for ensuring the safety and efficacy of the final polymeric products. This guide provides the foundational knowledge and detailed protocols to aid researchers and quality control professionals in the comprehensive analysis of this important monomer.
References
- 1. This compound | 2998-18-7 | TCI AMERICA [tcichemicals.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of Poly(sec-butyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of poly(sec-butyl methacrylate) (PSBMA), a polymer of significant interest in various scientific and industrial fields, including drug delivery and biomedical applications. This document outlines key physical parameters, details the experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.
Core Physical Properties
Poly(this compound) is a thermoplastic polymer valued for its specific physical characteristics that distinguish it from other isomers of poly(butyl methacrylate). The properties outlined below are crucial for understanding its behavior and performance in various applications.
Data Summary
The quantitative physical properties of poly(this compound) are summarized in the table below, with comparative data for its n- and tert-butyl isomers provided for context.
| Physical Property | Poly(this compound) | Poly(n-butyl methacrylate) | Poly(tert-butyl methacrylate) |
| Glass Transition Temperature (Tg) | 60 °C[1] | ~20 °C | ~118 °C |
| Refractive Index (nD20) | 1.480[1] | 1.483 | Not widely reported |
| Density | 1.052 g/cm³[1] | ~1.07 g/mL (at 25 °C)[2] | Not widely reported |
| Mechanical Properties | Noted for good weatherability, resistance to yellowing, and excellent mechanical properties.[3] Specific values are highly dependent on molecular weight and testing conditions. | - | - |
Experimental Protocols
Accurate determination of the physical properties of poly(this compound) relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key parameters presented above.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.
Methodology:
-
Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).
-
Thermal Program:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg to erase any prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from this second scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Measurement of Refractive Index
The refractive index is a fundamental optical property that describes how light propagates through the material.
Methodology: Spectroscopic Ellipsometry
-
Sample Preparation: A thin, uniform film of poly(this compound) is prepared on a flat, reflective substrate (e.g., a silicon wafer), typically by spin-coating a solution of the polymer and subsequent solvent evaporation.
-
Instrument Setup: A spectroscopic ellipsometer is used, which measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths.
-
Measurement: The prepared sample is placed on the measurement stage. The ellipsometric parameters (Ψ and Δ) are measured at one or more angles of incidence.
-
Data Analysis: A model of the sample (e.g., substrate/polymer film/air) is constructed. The thickness and the optical constants (refractive index and extinction coefficient) of the poly(this compound) film are determined by fitting the model to the experimental data.
Determination of Density
Density is a measure of the mass per unit volume of the polymer.
Methodology: Gas Pycnometry
-
Principle: Gas pycnometry determines the volume of a solid material by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated chamber with and without the sample.
-
Sample Preparation: A known mass of solid poly(this compound) is placed in the sample chamber.
-
Measurement: The instrument automatically pressurizes the chamber with the inert gas and then expands it into a second chamber. The pressure difference before and after the expansion is measured, both with and without the sample.
-
Calculation: The volume of the sample is calculated from the pressure measurements. The density is then determined by dividing the mass of the sample by its measured volume.
Synthesis and Characterization Workflow
The production and quality control of poly(this compound) follow a logical progression from monomer to fully characterized polymer.
Synthesis of Poly(this compound) via Free-Radical Polymerization
Caption: Free-radical polymerization of this compound.
Characterization Workflow for Poly(this compound)
Caption: Workflow for physical property characterization.
References
An In-depth Technical Guide to the Glass Transition Temperature of Poly(sec-butyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(sec-butyl methacrylate) (PsBMA) is a polymer of significant interest in various fields, including drug delivery and material science, owing to its specific physicochemical properties. A critical parameter governing the material's behavior and application is its glass transition temperature (Tg). The Tg marks the reversible transition in amorphous materials from a hard, rigid, glassy state to a softer, more flexible, rubbery state. This transition is not a sharp melting point but occurs over a temperature range and is characterized by a change in the heat capacity of the material. Understanding and accurately determining the Tg of PsBMA is paramount for predicting its mechanical properties, thermal stability, and performance in various applications. This technical guide provides a comprehensive overview of the glass transition temperature of poly(this compound), including reported values, factors influencing this property, and detailed experimental protocols for its determination.
Glass Transition Temperature of Poly(this compound)
While extensive peer-reviewed literature specifically detailing the glass transition temperature of poly(this compound) is limited, data from commercial suppliers and comparative analysis with its isomers provide a valuable reference point.
| Polymer | Glass Transition Temperature (°C) | Data Source Type |
| Poly(this compound) | 60 | Commercial Supplier |
| Poly(n-butyl methacrylate) | 20-39 | Commercial Supplier & Scientific Literature[1][2][3] |
| Poly(iso-butyl methacrylate) | 53-63 | Scientific Literature |
| Poly(tert-butyl methacrylate) | 107-114 | Scientific Literature & Commercial Supplier |
Note: The Tg values for polymers can vary depending on factors such as molecular weight, polydispersity, and the experimental method used for determination.
The thermal degradation behavior of poly(this compound) is an important consideration in its thermal analysis. It has been reported to degrade through a combination of depolymerization and de-esterification, with the de-esterification process becoming more significant at temperatures exceeding 240°C[4]. This is in contrast to poly(iso-butyl methacrylate), which primarily degrades via depolymerization.
Factors Influencing the Glass Transition Temperature
Several molecular and experimental factors can significantly influence the measured glass transition temperature of poly(this compound).
Molecular Weight
The glass transition temperature of a polymer is dependent on its number-average molecular weight (Mn). For many polymers, this relationship can be described by the Flory-Fox equation:
Tg = Tg,∞ - K/Mn
where Tg,∞ is the glass transition temperature at infinite molecular weight and K is an empirical parameter related to the free volume of the polymer chain ends. As the molecular weight increases, the contribution of the chain ends to the free volume decreases, leading to a higher glass transition temperature until it plateaus at Tg,∞.
Tacticity
Tacticity, the stereochemical arrangement of the chiral centers in the polymer backbone, can have a pronounced effect on the glass transition temperature. The three main types of tacticity are:
-
Isotactic: All substituents are on the same side of the polymer chain.
-
Syndiotactic: Substituents are on alternating sides of the polymer chain.
-
Atactic: Substituents are randomly arranged along the polymer chain.
For polymethacrylates, syndiotactic polymers generally exhibit a higher Tg than their isotactic counterparts due to more restricted chain mobility. Atactic polymers typically have a Tg between that of the syndiotactic and isotactic forms.
Measurement Technique and Conditions
The experimental method and the parameters used for the measurement can also affect the observed Tg value. Key experimental factors include:
-
Heating and Cooling Rates: In techniques like Differential Scanning Calorimetry (DSC), higher heating rates tend to result in higher measured Tg values.
-
Frequency: In Dynamic Mechanical Analysis (DMA), the Tg is often reported as the peak of the tan δ curve, and this peak position is frequency-dependent, shifting to higher temperatures with increasing frequency.
-
Thermal History: The thermal history of the polymer sample, including any previous heating, cooling, or annealing steps, can impact the polymer chain packing and thus the measured Tg.
Experimental Protocols for Tg Determination
The glass transition temperature of poly(this compound) can be determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).
Differential Scanning Calorimetry (DSC)
DSC is a widely used technique to measure the heat flow into or out of a sample as a function of temperature or time. The glass transition is observed as a step-like change in the heat capacity of the sample.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan. If the sample is in solution, a few drops can be placed in the pan and the solvent evaporated on a hot plate before sealing the pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards such as indium.
-
Thermal Program:
-
First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., 0°C) to a temperature well above it (e.g., 100°C) at a constant heating rate, typically 10°C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The glass transition temperature is determined from this second heating scan.
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.
DSC Experimental Workflow for Tg Determination.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for measuring the viscoelastic properties of materials as a function of temperature, frequency, and time. The glass transition is associated with a significant change in the storage modulus (E'), loss modulus (E''), and the tangent of the phase angle (tan δ).
Methodology:
-
Sample Preparation: Prepare a rectangular film or bar of poly(this compound) with well-defined dimensions. The sample should be free of cracks or voids.
-
Instrument Setup: Mount the sample in the DMA instrument using an appropriate clamping system (e.g., single cantilever, tensile).
-
Experimental Parameters:
-
Frequency: Set a constant frequency for the oscillating stress, typically 1 Hz.
-
Strain/Stress Amplitude: Apply a small, non-destructive strain or stress amplitude within the linear viscoelastic region of the material.
-
Temperature Program: Ramp the temperature from below the expected Tg to above it at a controlled rate, typically 2-5°C/min.
-
-
Data Analysis: The glass transition temperature can be determined from the DMA data in several ways:
-
The peak of the loss modulus (E'') curve.
-
The peak of the tan δ curve.
-
The onset of the drop in the storage modulus (E') curve.
-
The Tg value obtained from the peak of the tan δ curve is often reported as it represents the temperature at which the material has the maximum damping characteristics.
DMA Experimental Workflow for Tg Determination.
Thermomechanical Analysis (TMA)
TMA measures the change in the dimensions of a material as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion (CTE).
Methodology:
-
Sample Preparation: Prepare a sample of poly(this compound) with parallel top and bottom surfaces.
-
Instrument Setup: Place the sample on the TMA stage and lower the probe onto the sample surface with a small, constant force.
-
Temperature Program: Heat the sample at a constant rate, typically 2-5°C/min, through the expected glass transition region.
-
Data Analysis: The glass transition temperature is determined from the intersection of the tangents to the dimension vs. temperature curve before and after the transition.
Structure-Property Relationship
The chemical structure of the repeating unit of poly(this compound) directly influences its glass transition temperature.
Repeating unit of poly(this compound).
The presence of the bulky sec-butyl ester group restricts the rotational motion of the polymer backbone, leading to a higher glass transition temperature compared to its linear isomer, poly(n-butyl methacrylate). However, the branching in the sec-butyl group is less sterically hindering than the tert-butyl group in poly(tert-butyl methacrylate), resulting in a lower Tg for PsBMA compared to PtBMA. This illustrates the subtle but significant role that the isomeric structure of the ester side chain plays in determining the macroscopic thermal properties of polymethacrylates.
Conclusion
The glass transition temperature is a fundamental property of poly(this compound) that dictates its suitability for various applications. While a definitive, peer-reviewed value for its Tg is not widely reported, an expected range can be inferred from data on its isomers and from commercial sources. The Tg of PsBMA is influenced by a variety of factors, including molecular weight and tacticity, and can be accurately determined using standard thermal analysis techniques such as DSC, DMA, and TMA. The detailed experimental protocols and understanding of the structure-property relationships provided in this guide will aid researchers, scientists, and drug development professionals in the effective characterization and utilization of this versatile polymer.
References
The Thermal Degradation of Poly(sec-butyl methacrylate): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal degradation mechanism of poly(sec-butyl methacrylate) (PsBMA). Understanding the thermal stability and decomposition pathways of this polymer is critical for its application in various fields, including drug delivery, where thermal processing and long-term stability are paramount. This document details the degradation pathways, presents quantitative data from related polymers, outlines key experimental protocols, and provides visual representations of the degradation mechanisms.
Core Degradation Mechanisms
The thermal degradation of poly(this compound) is a complex process governed by two primary, competing reaction pathways: depolymerization and de-esterification . The prevalence of each mechanism is highly dependent on the temperature.
-
Depolymerization: This process, often referred to as "unzipping," involves the sequential release of monomer units (this compound) from the polymer chain ends. It is the dominant degradation mechanism at lower temperatures. The initiation of depolymerization can occur at chain ends or through random scission of the polymer backbone.
-
De-esterification: At temperatures exceeding 240°C, de-esterification becomes a significant degradation route.[1][2][3] This reaction involves the elimination of the sec-butyl ester group, leading to the formation of poly(methacrylic acid) and a mixture of butene isomers (primarily but-1-ene and but-2-ene). This process is understood to proceed through a six-membered cyclic transition state.
Quantitative Analysis of Degradation Products
Table 1: Thermal Degradation Products of Poly(methyl methacrylate) (Mw = 991,000 g/mol ) [4]
| Temperature (°C) | Methyl Methacrylate (B99206) (mass%) | Other Gaseous Products (mass%)* |
| 250 | 99.8 | 0.2 |
| 300 | 98.5 | 1.5 |
| 350 | 96.2 | 3.8 |
| 400 | 93.1 | 6.9 |
*Other gaseous products include carbon dioxide, carbon monoxide, methane, and methanol.[4]
Table 2: Thermal Degradation Products of Poly(2-ethylhexyl methacrylate) (Mw = 852,000 g/mol ) [4]
| Temperature (°C) | 2-Ethylhexyl Methacrylate (mass%) | Other Gaseous Products (mass%)* |
| 250 | 99.6 | 0.4 |
| 300 | 97.9 | 2.1 |
| 350 | 95.3 | 4.7 |
| 400 | 92.0 | 8.0 |
*Other gaseous products include carbon dioxide, carbon monoxide, ethane, and ethanol.[4]
Experimental Protocols
The study of polymer thermal degradation relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, onset of decomposition, and degradation profile of the polymer.
Methodology:
-
Instrumentation: A thermogravimetric analyzer is utilized.
-
Sample Preparation: A small sample of the polymer (typically 3-5 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The sample pan is placed within the TGA furnace.
-
Inert Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the initial decomposition temperature (IDT), the temperature of maximum degradation rate (Tmax), and the residual mass at the final temperature.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify and quantify the volatile products of thermal degradation.
Methodology:
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS) system.
-
Sample Preparation: A small, accurately weighed amount of the polymer (typically 50-200 µg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium). The heating is typically very fast (on the order of milliseconds) to ensure rapid and reproducible fragmentation.
-
Chromatographic Separation: The volatile pyrolysis products are swept into the GC column by the carrier gas. A temperature program is used to separate the individual components based on their boiling points and interactions with the stationary phase. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is measured.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the different degradation products. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the compound. Quantification can be achieved by integrating the peak areas and using calibration standards.
Visualizing the Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the key relationships and mechanisms in the thermal degradation of poly(this compound).
References
In-Depth Technical Guide: Solubility Characteristics of Poly(sec-butyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of poly(sec-butyl methacrylate) (PsBMA). Due to the relative scarcity of detailed data for the sec-butyl isomer compared to its n-butyl and iso-butyl counterparts, this document synthesizes available information on PsBMA and includes comparative data from its isomers to provide a broader context for formulation and development.
Executive Summary
Poly(this compound) is a hydrophobic polymer that exhibits solubility in a range of non-polar and moderately polar organic solvents.[1][2] Its solubility profile is a critical parameter for its application in various fields, including coatings, adhesives, and as a biomaterial in drug delivery systems.[3] This document details its known qualitative solubility, provides Hansen Solubility Parameters for theoretical compatibility assessment, and outlines experimental protocols for determining solubility in a laboratory setting.
Qualitative Solubility Data
The solubility of poly(this compound) and its common isomers is primarily in aromatic hydrocarbons, chlorinated solvents, esters, and ketones. They are generally insoluble in alcohols and water.[1][4][5]
Table 1: Qualitative Solubility of Poly(butyl methacrylate) Isomers
| Polymer | Soluble In | Insoluble In (or Precipitates From) |
| Poly(this compound) | Benzene, Dioxane, THF, Toluene, Xylene[2] | Data not readily available |
| Poly(n-butyl methacrylate) | Acetone, Chloroform, Isopropyl Alcohol (IPA), MEK, THF, Toluene[4] | Cold Methanol, Ethanol[6] |
| Poly(iso-butyl methacrylate) | Acetone, Benzene, Chloroform, Isopropanol, MEK, THF, Toluene[5] | Data not readily available |
| Poly(tert-butyl methacrylate) | THF, Chloroform, Toluene, Dioxane[7] | Cold Methanol, Ethanol[7] |
Note: THF (Tetrahydrofuran), MEK (Methyl Ethyl Ketone).
Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) are a valuable tool for predicting polymer-solvent interactions. The total solubility parameter (δt) is derived from three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that polymers will dissolve in solvents with similar HSP values.
The Hansen Solubility Parameter for poly(this compound) has been reported as 18.4 (MPa¹/²)¹/².[8]
Table 2: Hansen Solubility Parameters of Poly(butyl methacrylate) Isomers
| Polymer | δt (Total) [MPa¹/²] | δD (Dispersion) [MPa¹/²] | δP (Polar) [MPa¹/²] | δH (Hydrogen Bonding) [MPa¹/²] |
| Poly(this compound) | 18.4[8] | Not specified | Not specified | Not specified |
| Poly(n-butyl methacrylate) | 18.4 | 16.0 | 6.2 | 6.6 |
| Poly(iso-butyl methacrylate) | 20.0 | 18.3 | 4.9 | 6.3 |
Data for n-butyl and iso-butyl isomers are from reference[9] and are provided for comparison.
Experimental Protocols
Protocol for Determination of Polymer Solubility
This protocol outlines a general method for determining the solubility of a polymer in a given solvent by visual inspection.
Objective: To determine the concentration at which poly(this compound) dissolves in a specific solvent at a set temperature.
Materials:
-
Poly(this compound) powder (dried in a vacuum oven to remove moisture)[10]
-
Selected solvents (e.g., toluene, acetone, ethanol)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 20 mL glass vials)
-
Magnetic stirrer and stir bars or a roller mixer[10]
-
Constant temperature bath or incubator
Methodology:
-
Preparation of Stock Solutions/Mixtures:
-
Label a series of vials for each solvent to be tested.
-
Using an analytical balance, weigh a specific amount of the dried polymer into each vial. For example, prepare samples to test concentrations from 1% to 10% (w/v). For a 1% solution in 10 mL of solvent, weigh 0.1 g of polymer.[10]
-
Carefully add the precise volume of the chosen solvent to each vial. Adding the solvent to the polymer can help avoid the formation of large, slowly dissolving clumps.[10]
-
-
Dissolution Process:
-
Place a small magnetic stir bar in each vial or place the vials on a roller mixer.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to stir/rotate for a set period, typically 24 hours, to ensure equilibrium is reached.[11] For high viscosity systems, longer times may be necessary.
-
-
Solubility Assessment:
-
After the mixing period, remove the vials and let them stand for a few minutes.
-
Visually inspect each vial against a contrasting background.
-
Classify the solubility based on the following criteria:
-
Soluble: The solution is clear and homogenous with no visible polymer particles.
-
Partially Soluble/Swollen: The polymer has swollen into a gel-like state, or there are undissolved particles in a viscous solution.
-
Insoluble: The polymer remains as a distinct solid phase with no apparent change.
-
-
-
Data Recording:
-
Record the observations for each concentration and solvent. The highest concentration that results in a clear, homogenous solution is the approximate solubility under the tested conditions.
-
For more quantitative analysis, techniques like Differential Scanning Calorimetry (DSC) can be employed to determine the equilibrium solubility by analyzing the melting point depression or the glass transition temperature of polymer-drug mixtures.[11][12]
Visualization of Workflows
Experimental Workflow for Solubility Determination
Caption: Workflow for determining polymer solubility.
Generalized Synthesis Workflow via Free Radical Polymerization
Poly(this compound) can be synthesized via free radical polymerization of the sec-butyl methacrylate (B99206) monomer.
Caption: Synthesis of a poly(alkyl methacrylate).
References
- 1. specialchem.com [specialchem.com]
- 2. Poly(this compound) – scipoly.com [scipoly.com]
- 3. What is the difference between butyl methacrylate and poly(butyl methacrylate)?_Chemicalbook [chemicalbook.com]
- 4. polysciences.com [polysciences.com]
- 5. Poly(isobutyl methacrylate) – scipoly.com [scipoly.com]
- 6. researchgate.net [researchgate.net]
- 7. polymersource.ca [polymersource.ca]
- 8. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 9. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity Ratios of sec-Butyl Methacrylate with Acrylic Monomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity ratios of sec-butyl methacrylate (B99206) (sec-BMA) with various acrylic monomers. Due to a scarcity of published data specifically for sec-butyl methacrylate, this guide presents analogous data for the structurally similar monomer, sec-butyl acrylate (B77674) (sec-BuA), in its copolymerization with other methacrylates. This information serves as a valuable proxy for understanding the expected copolymerization behavior of this compound.
The guide details the experimental methodologies employed for the determination of reactivity ratios and presents the quantitative data in a clear, tabular format to facilitate comparison and application in polymer synthesis and drug development.
Introduction to Reactivity Ratios
In copolymerization, the reactivity ratios, r₁ and r₂, are critical parameters that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the reaction mixture. The reactivity ratio r₁ is defined as the ratio of the rate constant for the addition of monomer 1 to a growing chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to the same chain (k₁₂). Similarly, r₂ is the ratio of the rate constant for the addition of monomer 2 to a chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to that chain (k₂₁).
The values of r₁ and r₂ determine the composition and sequence distribution of the resulting copolymer, which in turn dictates its physicochemical properties. Understanding these ratios is paramount for designing copolymers with desired characteristics for applications such as drug delivery systems, medical device coatings, and tissue engineering scaffolds.
Reactivity Ratios of Structurally Similar Monomers
While specific data for this compound is limited, extensive research has been conducted on the copolymerization of sec-butyl acrylate with other methacrylates. The following table summarizes the reactivity ratios for these systems, which can provide valuable insights into the expected behavior of this compound. The data is derived from studies utilizing the Jaacks method for determination.[1]
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Methacrylate) | r₂ (sec-Butyl Acrylate) | Polymerization Conditions |
| Methyl Methacrylate (MMA) | sec-Butyl Acrylate (sBuA) | > 1 | < 1 | Radical polymerization in 2-butanone (B6335102) at 78°C, initiated by AIBN.[1] |
| tert-Butyl Methacrylate (tBMA) | sec-Butyl Acrylate (sBuA) | > 1 | < 1 | Radical polymerization in 2-butanone at 78°C, initiated by AIBN.[1] |
Note: In these systems, the methacrylate monomer is consistently more reactive (r₁ > 1) than the sec-butyl acrylate monomer (r₂ < 1), indicating that the growing polymer chain ending in a methacrylate unit preferentially adds another methacrylate monomer over a sec-butyl acrylate monomer.[1]
Experimental Protocols for Determining Reactivity Ratios
Several methods are commonly employed to determine monomer reactivity ratios. The following sections detail the principles and general procedures for the Jaacks, Fineman-Ross, and Kelen-Tüdős methods.
General Experimental Setup for Radical Copolymerization
A typical experimental setup for determining reactivity ratios via radical copolymerization involves the following steps:
Materials and Reagents:
-
Monomers (e.g., this compound, acrylic monomers)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., 2-butanone, toluene)
-
Inhibitor remover (if necessary)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Monomer Purification: Monomers are typically purified to remove inhibitors before use.
-
Reaction Mixture Preparation: A series of reaction mixtures are prepared with varying initial molar feed ratios of the two monomers. The total monomer concentration and initiator concentration are kept constant.
-
Polymerization: The reaction mixtures are degassed and polymerized under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.
-
Low Conversion: The polymerization is stopped at low monomer conversion (typically <10%) to ensure that the monomer feed ratio remains essentially constant throughout the experiment.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated by precipitation in a non-solvent and purified to remove unreacted monomers and initiator residues.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using an appropriate analytical technique, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Jaacks Method
The Jaacks method is a straightforward approach for determining reactivity ratios.[1] It involves running two separate copolymerization reactions, each with a large excess of one of the monomers.
Procedure:
-
Two sets of experiments are conducted. In the first set, the initial monomer feed contains a high concentration of monomer 1 (e.g., 95 mol%) and a low concentration of monomer 2 (e.g., 5 mol%).
-
In the second set, the feed composition is reversed, with a high concentration of monomer 2 and a low concentration of monomer 1.
-
The consumption of the minor monomer is monitored over time, typically by gas chromatography or NMR.
-
The reactivity ratio of the major monomer is determined from the slope of a plot of the natural log of the ratio of the initial to the current concentration of the minor monomer versus the natural log of the ratio of the initial to the current concentration of the major monomer.
Fineman-Ross Method
The Fineman-Ross method is a graphical method that linearizes the differential copolymer composition equation.[2][3]
Equation: The Mayo-Lewis equation is rearranged into a linear form:
G = H * r₁ - r₂
where:
-
G = F(f-1)/f
-
H = F²/f
-
f = M₁/M₂ in the feed
-
F = m₁/m₂ in the copolymer
Procedure:
-
A series of copolymerizations are carried out with different initial monomer feed ratios (f).
-
The resulting copolymer compositions (F) are determined.
-
G is plotted against H. The slope of the resulting straight line gives r₁, and the y-intercept gives -r₂.
Kelen-Tüdős Method
The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias.[2][4]
Equation: The Kelen-Tüdős equation is given by:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically (HminHmax)0.5
Procedure:
-
Similar to the Fineman-Ross method, a series of copolymerizations are performed.
-
The parameters η and ξ are calculated from the experimental data.
-
A plot of η versus ξ yields a straight line. The y-intercept at ξ = 0 is -r₂/α, and the y-intercept at ξ = 1 is r₁.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Effect of the Sec-Butyl Isomer on Methacrylate (B99206) Polymer Properties
This technical guide provides a comprehensive overview of the influence of the sec-butyl isomeric structure on the properties of methacrylate polymers. A detailed comparison with other butyl methacrylate isomers, namely n-butyl and isobutyl, is presented to highlight the unique characteristics imparted by the sec-butyl group. This document covers the synthesis, physicochemical properties, and thermal degradation behavior of poly(sec-butyl methacrylate), supported by experimental protocols and graphical representations of key concepts.
Introduction to Butyl Methacrylate Isomers
Methacrylate polymers are a versatile class of materials widely used in coatings, adhesives, medical devices, and drug delivery systems. The properties of these polymers can be finely tuned by altering the chemical structure of the alkyl ester side chain. The butyl methacrylate isomers—n-butyl, isobutyl, and sec-butyl—provide a clear example of how subtle changes in monomer structure can lead to significant differences in the final polymer's characteristics. The branched structure of the sec-butyl group, in particular, introduces steric hindrance that profoundly affects the polymer's thermal and mechanical properties.
Synthesis of Poly(this compound)
Poly(this compound) is typically synthesized via free-radical polymerization of the this compound monomer. This can be achieved through various techniques, including bulk, solution, and emulsion polymerization. The choice of method depends on the desired molecular weight, polydispersity, and the intended application of the final polymer.
Free-Radical Polymerization
Free-radical polymerization is a common and versatile method for synthesizing methacrylate polymers. The process involves an initiation step, where a free radical is generated, followed by propagation, where the radical adds to monomer units, and a termination step, where the growing polymer chains are deactivated.
A general workflow for the synthesis and characterization of poly(this compound) is illustrated in the following diagram.
Caption: Workflow from monomer to characterization.
Comparative Properties of Poly(butyl methacrylate) Isomers
The isomeric structure of the butyl group has a pronounced effect on the physical, thermal, and mechanical properties of the resulting methacrylate polymer. The bulky and branched nature of the sec-butyl group restricts chain mobility, leading to a higher glass transition temperature compared to the linear n-butyl isomer.
Physical and Thermal Properties
The following table summarizes key physical and thermal properties of poly(n-butyl methacrylate), poly(isobutyl methacrylate), and poly(this compound).
| Property | Poly(n-butyl methacrylate) | Poly(isobutyl methacrylate) | Poly(this compound) |
| Glass Transition Temp. (Tg) | 20-30 °C[1] | 53 °C | 60 °C |
| Density | ~1.07 g/mL[2] | - | - |
| Refractive Index (n20/D) | ~1.483 | - | - |
| Solubility | Soluble in THF, CHCl3, toluene, dioxane[3] | Soluble in common organic solvents | Soluble in hydrocarbons[4] |
Mechanical Properties
| Property | Poly(n-butyl methacrylate) | Poly(isobutyl methacrylate) | Poly(this compound) |
| General Characteristics | Soft, flexible, excellent impact resistance[1] | - | Good mechanical properties, good weatherability[5] |
| Tensile Strength | ~3.45 MPa (500 psi)[6] | - | - |
| Elongation at Break | >300%[6] | - | Significant extensibility below Tg[5] |
Thermal Degradation Behavior
A significant distinction between the butyl methacrylate isomers lies in their thermal degradation mechanisms. Poly(iso-butyl methacrylate) primarily degrades through depolymerization, yielding the monomer.[7] In contrast, poly(this compound) undergoes a more complex degradation process involving both depolymerization and de-esterification, especially at temperatures above 240°C.[7] This is attributed to the presence of β-hydrogens in the sec-butyl ester group.[7] Poly(n-butyl methacrylate) also shows some evidence of ester decomposition in addition to depolymerization.[8]
Caption: Degradation pathways of isomers.
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes a representative lab-scale synthesis of poly(this compound) using a free-radical initiator.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene as solvent
-
Methanol for precipitation
-
Nitrogen gas for purging
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a specific amount of this compound monomer in toluene.
-
Add a calculated amount of AIBN initiator to the solution.
-
Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 70-80 °C in an oil bath and maintain stirring.
-
Allow the polymerization to proceed for a set time (e.g., 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization Methods
4.2.1. Size Exclusion Chromatography (SEC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Instrumentation: A standard SEC system equipped with a refractive index (RI) detector.
-
Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for methacrylate polymers.
-
Calibration: The system should be calibrated with polystyrene or poly(methyl methacrylate) standards of known molecular weights.
-
Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a syringe filter (e.g., 0.45 µm) before injection.
4.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure:
-
Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature well above its expected Tg (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample to a temperature well below its Tg (e.g., -20 °C).
-
Reheat the sample at the same controlled rate. The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
4.2.3. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and degradation profile of the polymer.
-
Procedure:
-
Place a known weight of the polymer sample into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The onset of degradation is identified as the temperature at which significant weight loss begins.
-
4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the polymer.
-
Procedure:
-
Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl3).
-
Acquire ¹H and ¹³C NMR spectra. The resulting spectra should show characteristic peaks corresponding to the protons and carbons in the repeating unit of poly(this compound), confirming the successful polymerization.
-
Conclusion
The isomeric structure of the butyl group in methacrylate monomers is a critical determinant of the resulting polymer's properties. The sec-butyl isomer, with its branched structure, imparts a higher glass transition temperature to poly(this compound) compared to its linear n-butyl counterpart, leading to a more rigid material at room temperature. Furthermore, the presence of the sec-butyl group introduces a distinct thermal degradation pathway involving both de-esterification and depolymerization. These unique characteristics make poly(this compound) a valuable material for applications requiring a combination of good weatherability, specific mechanical properties, and a higher service temperature than other poly(butyl methacrylate) isomers. This guide provides researchers and developers with the foundational knowledge to leverage these properties in the design of advanced polymer-based products.
References
- 1. This compound | C8H14O2 | CID 97732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound | 2998-18-7 | Benchchem [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. specialchem.com [specialchem.com]
- 8. Temperature-Controlled Orientation of Proteins on Temperature-Responsive Grafted Polymer Brushes: Poly(butyl methacrylate) vs Poly(butyl acrylate): Morphology, Wetting, and Protein Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Free Radical Polymerization of sec-Butyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(sec-butyl methacrylate) via free radical polymerization. The information is intended to guide researchers in the preparation and characterization of this polymer for potential applications in drug delivery and other biomedical fields.
Introduction
Poly(methacrylates) are a versatile class of polymers with a wide range of applications in the biomedical field, owing to their biocompatibility and tunable physical properties.[1][2] Poly(this compound) (PsBMA), a member of this family, is noted for its good weatherability, resistance to yellowing, and excellent mechanical properties.[3] The polymerization of methacrylate (B99206) monomers can be achieved through various methods, including free radical polymerization, which is a common and relatively simple technique.[4] This document outlines the procedures for both bulk and solution free radical polymerization of this compound.
Materials and Equipment
Materials
-
This compound (sBMA) monomer
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Solvent (for solution polymerization, e.g., Toluene (B28343), Dioxane, or Dimethyl sulfoxide (B87167) (DMSO))
-
Methanol (B129727) (for precipitation)
-
10% Sodium hydroxide (B78521) solution
-
Nitrogen gas (high purity)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Tetrahydrofuran (THF) for GPC analysis
Equipment
-
Schlenk flask or round-bottom flask with a side arm
-
Magnetic stirrer and stir bars
-
Oil bath or heating mantle with temperature controller
-
Vacuum pump and vacuum line
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Vacuum oven
-
Glassware (beakers, graduated cylinders, etc.)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
Experimental Protocols
Purification of this compound Monomer
Prior to polymerization, it is crucial to remove the inhibitor typically present in the monomer.
-
Add the this compound monomer to a separatory funnel.
-
Wash the monomer with a 10% sodium hydroxide solution to remove the inhibitor. Repeat the washing two to three times.
-
Wash the monomer with deionized water until the aqueous layer is neutral.
-
Dry the monomer over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Filter the drying agent.
-
The purified monomer should be used immediately or stored at a low temperature in the dark.
Bulk Free Radical Polymerization of this compound
Bulk polymerization is carried out without a solvent, which can lead to a high rate of polymerization and high molecular weight polymer.
-
Place 10 g of purified this compound into a large test tube or a small flask.
-
Add a free radical initiator, for example, 0.1 g of benzoyl peroxide.[4]
-
Add one drop of N,N-dimethylaniline to activate the initiator.[4]
-
Place the reaction vessel in a preheated water bath at 60-80°C.[5][6]
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture. This can be done by taking a small aliquot at regular intervals and dropping it into methanol to see if a precipitate forms.[4]
-
After a desired time (e.g., 15-60 minutes), cool the reaction vessel to stop the polymerization.[4]
-
Dissolve the resulting polymer in about 10-15 mL of acetone.[4]
-
Precipitate the polymer by pouring the acetone solution into a beaker containing 80-100 mL of vigorously stirred methanol.[4]
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Table 1: Typical Reaction Conditions for Bulk Polymerization of Butyl Methacrylate Isomers
| Parameter | Value | Reference |
| Monomer | n-Butyl methacrylate, iso-butyl methacrylate, tert-butyl methacrylate | [7] |
| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | [7] |
| Temperature | 50, 60, 70 °C | [5] |
| Reaction Time | Dependent on temperature and desired conversion | [5] |
Solution Free Radical Polymerization of this compound
Solution polymerization offers better temperature control compared to bulk polymerization.
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 10 g of purified this compound.
-
Add 20 mL of an anhydrous solvent such as toluene or DMSO.[8]
-
Add a free radical initiator, for example, 0.02 g of AIBN (0.2 wt% with respect to the monomer).[8]
-
Seal the flask with a rubber septum and degas the mixture by bubbling nitrogen through it for 20-30 minutes, or by performing three freeze-pump-thaw cycles.[8]
-
Immerse the Schlenk flask in a preheated oil bath at 70°C.[8]
-
Stir the reaction mixture vigorously.
-
The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry. A typical reaction time is around 8 hours.[8]
-
After the desired reaction time, cool the flask to room temperature to terminate the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.[8]
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.[8]
Table 2: Typical Reaction Conditions for Solution Polymerization of Butyl Methacrylate
| Parameter | Value | Reference |
| Monomer | n-Butyl acrylate | [6] |
| Solvent | Dioxane | [6] |
| Temperature | 80 - 160 °C | [6] |
| Initiator | Self-initiated (at high temperatures) | [6] |
Characterization of Poly(this compound)
The synthesized polymer can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.
-
¹H NMR and FTIR Spectroscopy: To confirm the chemical structure of the polymer.[8]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[8]
Table 3: Characterization Data for Poly(butyl methacrylate) Synthesized by Free Radical Polymerization
| Property | Value | Method | Reference |
| Number-Average Molecular Weight (Mn) | 30,000 - 175,000 g/mol | GPC | [5] |
| Glass Transition Temperature (Tg) | 31 - 38 °C | DSC | [5] |
Visualizing the Workflow
Caption: Workflow for Bulk Free Radical Polymerization of this compound.
Caption: Workflow for Solution Free Radical Polymerization of this compound.
Applications in Drug Delivery and Biomedical Fields
While specific data on the applications of poly(this compound) in drug delivery is limited, the broader class of poly(methacrylates) and other poly(butyl) esters are extensively studied for such purposes.
-
Drug Encapsulation and Controlled Release: Poly(methyl methacrylate) (PMMA) has been widely explored as a drug carrier due to its biocompatibility.[9] PMMA-based particulate carriers can be formulated to encapsulate various drugs, including antibiotics and anti-inflammatory agents.[9] Similarly, poly(this compound) could potentially be used to formulate nanoparticles or microparticles for controlled drug release. The release kinetics can often be tuned by altering the polymer's hydrophilicity.[9]
-
Biomedical Devices and Implants: Methacrylate polymers are used in dentistry and orthopedics due to their rigidity and biocompatibility.[1] PMMA, for instance, is a key component of bone cements.[2] The mechanical properties of poly(this compound) suggest its potential use in similar applications where a balance of flexibility and high service temperature is required.[3]
-
Tissue Engineering: Biodegradable polymers are widely used in tissue engineering for creating scaffolds that support cell growth. While poly(this compound) is not inherently biodegradable, it could be copolymerized with biodegradable monomers to create materials suitable for tissue engineering applications.
-
Comparison with other Butyl Polymers: Poly(butyl cyanoacrylate) (PBCA) is a biodegradable polymer that has gained significant attention as a drug delivery system, particularly in oncology, for its ability to form nanoparticles that can encapsulate and transport chemotherapeutic agents.[10] While PsBMA is not biodegradable, its properties could be advantageous for non-degradable implantable systems or for applications where slower degradation is desired.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2998-18-7 | Benchchem [benchchem.com]
- 4. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 5. In Situ Synthesis of Poly(butyl methacrylate) in Anodic Aluminum Oxide Nanoreactors by Radical Polymerization: A Comparative Kinetics Analysis by Differential Scanning Calorimetry and 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers [nmb-journal.com]
Controlled Radical Polymerization of sec-Butyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the controlled radical polymerization (CRP) of sec-butyl methacrylate (B99206) (sBMA). Given the limited availability of specific quantitative data for sBMA, this guide leverages established protocols and representative data from the controlled polymerization of its isomers, n-butyl methacrylate (nBMA) and tert-butyl methacrylate (tBMA). These isomers serve as excellent models due to their structural and chemical similarities to sBMA. The methodologies described herein are primarily focused on two of the most robust and widely used CRP techniques: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Introduction
Controlled radical polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture.[1] This level of control is crucial in the development of advanced polymeric materials for applications in drug delivery, biomaterials, and nanotechnology, where well-defined polymer structures are essential for predictable performance. Poly(sec-butyl methacrylate) and its copolymers are of interest for their specific solubility, thermal, and mechanical properties.
This guide presents detailed experimental protocols and compiled data to aid researchers in the successful synthesis of poly(this compound) with targeted molecular weights and narrow polydispersity indices.
Data Presentation
The following tables summarize representative quantitative data for the controlled radical polymerization of n-butyl methacrylate and tert-butyl methacrylate, which can be used as a reference for the polymerization of this compound.
Table 1: Representative Data for RAFT Polymerization of Butyl Methacrylate Isomers
| Monomer | RAFT Agent | Initiator | [M]:[CTA]:[I] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| nBMA | CPDB | AIBN | 100:1:0.2 | Toluene | 70 | 4 | 85 | 12,000 | 1.15 |
| nBMA | DDMAT | AIBN | 200:1:0.1 | Dioxane | 60 | 6 | 92 | 25,000 | 1.10 |
| tBMA | CPDB | AIBN | 150:1:0.2 | Toluene | 70 | 5 | 90 | 18,000 | 1.20 |
CPDB: 2-Cyano-2-propyl dithiobenzoate, DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, AIBN: Azobisisobutyronitrile. Data is compiled from typical results found in the literature for related monomers.
Table 2: Representative Data for ATRP of Butyl Methacrylate Isomers
| Monomer | Initiator | Catalyst | Ligand | [M]:[I]:[Cat]:[L] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| nBMA | EBiB | CuBr | PMDETA | 100:1:1:1 | Anisole | 90 | 4 | 95 | 11,500 | 1.10 |
| nBMA | MBrP | CuCl/CuCl₂ | dNbpy | 200:1:0.9:0.1:2 | Toluene | 80 | 6 | 88 | 22,000 | 1.18 |
| tBMA | EBiB | CuBr | PMDETA | 150:1:1:1 | Anisole | 70 | 5 | 91 | 17,500 | 1.25 |
EBiB: Ethyl α-bromoisobutyrate, MBrP: Methyl 2-bromopropionate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, dNbpy: 4,4'-Di(5-nonyl)-2,2'-bipyridine. Data is compiled from typical results found in the literature for related monomers.[2]
Mandatory Visualization
Diagrams of Polymerization Mechanisms and Experimental Workflow
Caption: Mechanism of RAFT Polymerization.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: General Experimental Workflow for Controlled Radical Polymerization.
Experimental Protocols
The following are detailed, adaptable protocols for the RAFT and ATRP of this compound. Note: These protocols are based on established procedures for other butyl methacrylate isomers and should be optimized for sBMA.
Protocol 1: RAFT Polymerization of this compound
Materials:
-
This compound (sBMA), inhibitor removed by passing through a column of basic alumina (B75360).
-
RAFT agent: 2-Cyano-2-propyl dithiobenzoate (CPDB) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
-
Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA).
-
Anhydrous solvent (e.g., toluene, dioxane, or anisole).
-
Schlenk flask or reaction tube with a magnetic stir bar.
-
Nitrogen or Argon source.
-
Oil bath with temperature controller.
Procedure:
-
Reagent Preparation: In a clean, dry Schlenk flask, add the RAFT agent (e.g., CPDB, 0.05 mmol, 1 eq.) and the initiator (e.g., AIBN, 0.01 mmol, 0.2 eq.).
-
Monomer and Solvent Addition: Add the purified this compound (e.g., 5 mmol, 100 eq.) and the anhydrous solvent (e.g., 5 mL of toluene) to the Schlenk flask.
-
Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble dry nitrogen or argon through the solution for at least 30 minutes.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: At timed intervals, carefully withdraw small aliquots from the reaction mixture using a degassed syringe. Quench the polymerization in the aliquot by exposing it to air and cooling.
-
Analysis of Aliquots:
-
Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy or gas chromatography (GC) by comparing the monomer signals to an internal standard.
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn) and the polydispersity index (Đ) by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards.
-
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). Filter or centrifuge to collect the polymer. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to further purify.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
Protocol 2: ATRP of this compound
Materials:
-
This compound (sBMA), inhibitor removed.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP).
-
Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl), purified by washing with acetic acid and ethanol, then dried under vacuum.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy).
-
Anhydrous solvent (e.g., anisole, toluene).
-
Schlenk flask with a magnetic stir bar.
-
Nitrogen or Argon source.
-
Oil bath with temperature controller.
Procedure:
-
Catalyst Complex Formation: In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the catalyst (e.g., CuBr, 0.05 mmol, 1 eq.) and the ligand (e.g., PMDETA, 0.05 mmol, 1 eq.). Add a portion of the anhydrous solvent (e.g., 2 mL of anisole) and stir until a homogeneous colored solution is formed.
-
Monomer and Initiator Addition: In a separate flask, prepare a solution of the purified this compound (e.g., 5 mmol, 100 eq.) and the initiator (e.g., EBiB, 0.05 mmol, 1 eq.) in the remaining solvent (e.g., 3 mL of anisole).
-
Degassing: Degas the monomer/initiator solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Reaction Initiation: Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring: Follow the same procedure for taking and analyzing aliquots as described in the RAFT protocol (Step 5 and 6).
-
Termination: After the desired conversion is achieved, terminate the polymerization by cooling the reaction mixture and exposing it to air. The solution will typically turn green or blue upon oxidation of the copper catalyst.
-
Purification:
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Precipitation: Precipitate the polymer from the filtered solution by adding it to a non-solvent (e.g., cold methanol or hexane).
-
-
Drying: Dry the purified polymer under vacuum to a constant weight.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of sec-Butyl Methacrylate: Kinetics and Optimization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Atom Transfer Radical Polymerization (ATRP) of sec-butyl methacrylate (B99206) (sBMA), a monomer of interest for the synthesis of polymers used in various applications, including drug delivery systems. Due to the steric hindrance of the sec-butyl group, the kinetics of sBMA polymerization can differ significantly from that of less hindered methacrylates like n-butyl methacrylate (nBMA) or methyl methacrylate (MMA). These notes offer insights into the expected kinetic behavior and provide protocols that can be optimized for the controlled synthesis of poly(sec-butyl methacrylate) (PsBMA).
Introduction to ATRP of Methacrylates
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The control over the polymerization is achieved through a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal catalyst, typically a copper(I) complex.
The general mechanism involves the reversible transfer of a halogen atom (X) from a dormant species (P-X) to a copper(I) catalyst complex (Cu(I)/L), generating a propagating radical (P•) and a copper(II) species (X-Cu(II)/L). This equilibrium is designed to keep the concentration of active radicals low, thus minimizing termination reactions.
Kinetics of this compound ATRP: Considerations
While specific kinetic data for the ATRP of sBMA are not extensively reported, the principles governing the ATRP of other methacrylates provide a strong foundation for understanding its behavior. The steric bulk of the sec-butyl ester group is the primary factor influencing its polymerization kinetics compared to linear isomers like n-butyl methacrylate.
Key Kinetic Considerations for sBMA:
-
Slower Propagation: The bulky sec-butyl group can sterically hinder the approach of the monomer to the propagating radical chain end. This leads to a lower propagation rate constant (kp) compared to less hindered methacrylates.
-
Activation/Deactivation Equilibrium: The steric hindrance may also influence the activation (kact) and deactivation (kdeact) rate constants. It is anticipated that the overall polymerization rate will be slower.
-
Optimization is Crucial: Due to the slower kinetics, reaction conditions such as temperature, catalyst system, and solvent will need careful optimization to achieve a controlled polymerization with reasonable reaction times.
The following table summarizes typical kinetic data for the ATRP of n-butyl methacrylate, which can serve as a starting point for the optimization of sBMA polymerization.
Table 1: Representative Kinetic Data for ARGET ATRP of n-Butyl Methacrylate
| Parameter | Value | Conditions |
| Monomer | n-Butyl Methacrylate (nBMA) | --- |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | --- |
| Catalyst | CuBr₂ | --- |
| Ligand | Tris(2-pyridylmethyl)amine (B178826) (TPMA) | --- |
| Reducing Agent | Sn(EH)₂ | --- |
| Temperature | 70 °C | --- |
| kapp | 0.033 min⁻¹ | Miniemulsion polymerization |
| Dispersity (Đ) | < 1.3 | Miniemulsion polymerization |
Note: Data is adapted from a study on the ARGET ATRP of nBMA in miniemulsion and serves as an illustrative example.[1] Kinetic parameters are highly dependent on the specific reaction conditions.
Optimization Strategies for sBMA ATRP
To achieve a well-controlled polymerization of sBMA, the following parameters should be systematically varied:
-
Temperature: Increasing the reaction temperature will increase the rate of polymerization. However, excessively high temperatures can lead to side reactions and a loss of control. A typical starting range for methacrylate ATRP is 60-90 °C.[2]
-
Catalyst/Ligand System: The choice of ligand is critical in tuning the catalyst activity. For sterically hindered monomers, a more active catalyst system may be required. Ligands like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are commonly used. The ratio of ligand to copper is also an important factor to optimize.[3][4]
-
Initiator: A highly efficient initiator, such as ethyl 2-bromoisobutyrate (EBiB), is recommended to ensure that all polymer chains start growing simultaneously.
-
Solvent: The choice of solvent can affect the solubility of the polymer and the catalyst complex, thereby influencing the reaction kinetics. Anisole (B1667542) and toluene (B28343) are common solvents for the ATRP of methacrylates.[2]
-
Monomer Concentration: The polymerization rate is dependent on the monomer concentration. However, high monomer concentrations can lead to an increase in viscosity, which can affect the reaction control.
Experimental Protocols
The following are detailed protocols for performing a standard ATRP and an Activators Regenerated by Electron Transfer (ARGET) ATRP of a methacrylate monomer. These can be adapted for this compound.
Protocol 1: Standard ATRP of this compound
This protocol is a starting point for the bulk or solution polymerization of sBMA.
Materials:
-
This compound (sBMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole (or other suitable solvent), anhydrous
-
Nitrogen or Argon gas, high purity
-
Schlenk flask and other standard Schlenk line glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Purification of Reagents:
-
Pass sBMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Purify CuBr by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and drying under vacuum.
-
Distill other liquid reagents under reduced pressure if necessary.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with nitrogen/argon.
-
Under a positive pressure of inert gas, add the desired amount of solvent (e.g., anisole for a 50% v/v solution), sBMA (e.g., 20 mmol, for a target degree of polymerization of 200), and PMDETA (e.g., 0.1 mmol).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and allow the contents to equilibrate.
-
-
Initiation and Polymerization:
-
Using a degassed syringe, add the initiator, EBiB (e.g., 0.1 mmol), to the reaction mixture to start the polymerization.
-
Take samples periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by GPC).
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the copper catalyst.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to a constant weight.
-
Protocol 2: ARGET ATRP of this compound
Materials:
-
This compound (sBMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB), initiator
-
Copper(II) bromide (CuBr₂), catalyst precursor
-
Tris(2-pyridylmethyl)amine (TPMA), ligand
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) or Ascorbic Acid, reducing agent
-
Anisole (or other suitable solvent), anhydrous
-
Nitrogen or Argon gas, high purity
-
Schlenk flask and other standard Schlenk line glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Purification of Reagents:
-
Follow the same purification procedures as in Protocol 1.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add CuBr₂ (e.g., 0.005 mmol) and TPMA (e.g., 0.005 mmol).
-
Seal the flask and deoxygenate as described previously.
-
In a separate vial, prepare a solution of sBMA (e.g., 20 mmol), EBiB (e.g., 0.1 mmol), and solvent (if used). Degas this solution by bubbling with nitrogen/argon for at least 30 minutes.
-
Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex via a cannula or a degassed syringe.
-
-
Initiation and Polymerization:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Prepare a degassed solution of the reducing agent (e.g., Sn(EH)₂) in a small amount of solvent.
-
Inject the reducing agent solution into the reaction mixture to initiate the polymerization.
-
Monitor the reaction progress as described in Protocol 1.
-
-
Termination and Purification:
-
Follow the same termination and purification steps as in Protocol 1.
-
Data Presentation
The following tables provide a template for organizing experimental data from the ATRP of sBMA.
Table 2: Experimental Conditions for ATRP of sBMA
| Entry | [sBMA]₀/[EBiB]₀/[Cu(I)]₀/[Ligand]₀ | Solvent (v/v %) | Temp (°C) | Time (h) |
| 1 | 100/1/1/1 | Anisole (50%) | 70 | 6 |
| 2 | 200/1/1/1 | Anisole (50%) | 70 | 12 |
| 3 | 100/1/0.5/0.5 | Toluene (50%) | 80 | 5 |
| 4 | 100/1/1/1 | Bulk | 60 | 8 |
Table 3: Polymerization Results for ATRP of sBMA
| Entry | Conversion (%) | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | Đ (Mw/Mn) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 |
Mn,th = ([sBMA]₀/[EBiB]₀) × Conversion × MsBMA + MEBiB
Visualizations
The following diagrams illustrate the fundamental mechanism of ATRP and a typical experimental workflow.
Caption: ATRP equilibrium and propagation pathways.
Caption: General experimental workflow for ATRP.
References
Application Notes and Protocols for RAFT Polymerization of sec-Butyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity, Đ), and complex architectures. This control is paramount in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. sec-Butyl methacrylate (B99206) (SBMA) is a hydrophobic monomer, and polymers derived from it, poly(sec-butyl methacrylate) (PSBMA), can be utilized as hydrophobic blocks in amphiphilic copolymers for the formation of micelles or other self-assembled nanostructures for drug encapsulation and controlled release.
These application notes provide detailed protocols for the RAFT polymerization of this compound, enabling researchers to synthesize well-defined PSBMA with predictable molecular weights and low polydispersities.
Core Principles of RAFT Polymerization
RAFT polymerization is a type of living radical polymerization that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to control the polymerization process. The mechanism involves a rapid equilibrium between active (propagating) and dormant polymer chains, allowing for simultaneous growth of all polymer chains and minimizing termination reactions. This results in polymers with a high degree of end-group fidelity, which can be further utilized for chain extension to create block copolymers.
Experimental Protocols
The following protocols are based on established methods for the RAFT polymerization of methacrylate monomers and can be readily adapted for this compound.
Materials
-
Monomer: this compound (SBMA) (purified by passing through a column of basic alumina (B75360) to remove inhibitor)
-
RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Solvent: Toluene, dioxane, or N,N-dimethylformamide (DMF) (anhydrous)
-
Degassing Equipment: Schlenk line or glovebox
-
Reaction Vessel: Schlenk flask or sealed ampules
-
Purification: Precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane)
Protocol 1: Solution Polymerization of this compound
This protocol describes a typical solution polymerization of SBMA to synthesize a homopolymer with a target degree of polymerization (DP).
1. Reaction Setup:
- In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPAD) and the initiator (e.g., AIBN).
- Add the desired amount of this compound monomer and the solvent (e.g., toluene). The concentrations will depend on the target molecular weight. (See Table 1 for example ratios).
- Seal the flask with a rubber septum.
2. Deoxygenation:
- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization. Alternatively, perform at least three freeze-pump-thaw cycles.
3. Polymerization:
- Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).
- Allow the polymerization to proceed with continuous stirring for the specified time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion.
4. Termination and Purification:
- To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
- The polymer can be isolated by precipitating the viscous solution into a large excess of a cold non-solvent (e.g., methanol or hexane).
- Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
5. Characterization:
- Determine the number-average molecular weight (Mn) and polydispersity (Đ) of the purified polymer by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).
- Calculate the monomer conversion by gravimetry or ¹H NMR spectroscopy.
Data Presentation
The following table provides example experimental conditions for the RAFT polymerization of this compound based on typical parameters for other methacrylate monomers. Researchers should optimize these conditions to achieve their desired polymer characteristics.
Table 1: Example Experimental Conditions for RAFT Polymerization of this compound
| Parameter | Condition 1 (Target DP = 50) | Condition 2 (Target DP = 100) | Condition 3 (Target DP = 200) |
| Monomer (SBMA) | 50 equivalents | 100 equivalents | 200 equivalents |
| RAFT Agent (CTA) | 1 equivalent | 1 equivalent | 1 equivalent |
| Initiator (AIBN) | 0.1 - 0.2 equivalents | 0.1 - 0.2 equivalents | 0.1 - 0.2 equivalents |
| Solvent | Toluene | Toluene | Toluene |
| [Monomer]0 | 1 - 2 M | 1 - 2 M | 1 - 2 M |
| Temperature | 70 °C | 70 °C | 70 °C |
| Time | 4 - 12 h | 6 - 18 h | 8 - 24 h |
| Expected Mn ( g/mol ) | ~7,100 | ~14,200 | ~28,400 |
| Expected Đ | < 1.3 | < 1.3 | < 1.3 |
Note: The expected Mn is a theoretical calculation and the actual Mn should be determined experimentally. Reaction times are indicative and should be optimized based on conversion monitoring.
Mandatory Visualizations
Experimental Workflow for RAFT Polymerization of this compound
Caption: General workflow for the RAFT polymerization of this compound.
Signaling Pathway of RAFT Polymerization
Caption: Key steps in the RAFT polymerization mechanism.
Application Notes and Protocols for the Anionic Polymerization of Sec-butyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the controlled anionic polymerization of sec-butyl methacrylate (B99206) (sBMA), a critical process for the synthesis of well-defined polymers used in various biomedical and pharmaceutical applications. The use of sec-butyllithium (B1581126) (sBuLi) as an initiator, in conjunction with lithium chloride (LiCl) as a ligand, allows for a living polymerization, yielding polymers with predictable molecular weights and low polydispersity.
Introduction
Anionic polymerization of acrylic monomers, such as sec-butyl methacrylate, offers a powerful method for producing polymers with precisely controlled architectures. This level of control is paramount in drug delivery systems, tissue engineering scaffolds, and other advanced biomedical applications where polymer properties directly impact performance and biocompatibility. The initiation step is the most critical phase of this polymerization, dictating the number of propagating chains and ultimately the molecular weight distribution of the final polymer. The use of a simple alkyllithium initiator like sec-butyllithium, when complexed with LiCl, has been shown to effectively induce a living polymerization of bulky methacrylates.[1] This combination minimizes undesirable side reactions that are common with highly reactive alkyllithium initiators.[1]
Initiation Mechanism
The initiation of this compound polymerization with sBuLi/LiCl in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78°C) proceeds via a nucleophilic attack of the sec-butyl carbanion on the double bond of the monomer. The LiCl coordinates with the initiator and the propagating species, which helps to reduce the reactivity of the carbanion and prevent side reactions, such as attack at the carbonyl group of the ester.[1][2]
Caption: Initiation of this compound polymerization.
Quantitative Data Summary
The following table summarizes typical results obtained from the anionic polymerization of tert-butyl methacrylate (tBuMA), a structurally similar monomer, which provides a strong indication of the expected outcomes for this compound under optimized conditions.[1]
| Parameter | Value | Conditions | Reference |
| Initiator Efficiency (f) | ~0.95 | sBuLi/LiCl (1:10 molar ratio), THF, -78°C | [1] |
| Polydispersity Index (Mw/Mn) | 1.06 - 1.10 | sBuLi/LiCl, THF, -78°C | [1] |
| Molecular Weight Control | Linear relationship between Mn(exp) and Mn(calc) | sBuLi/LiCl, THF, -78°C | [1] |
| Polymerization Time | Quantitative conversion in < 1 hour | THF, -78°C | [1] |
Experimental Protocol
This protocol is adapted from established procedures for the living anionic polymerization of bulky methacrylates.[1] All operations must be carried out under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line techniques.
Materials:
-
This compound (sBMA), inhibitor-free
-
sec-Butyllithium (sBuLi) in cyclohexane (B81311) (concentration to be titrated)
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727), anhydrous
-
Calcium hydride (CaH₂)
-
Sodium-benzophenone ketyl
-
Triethylaluminum (B1256330) (for monomer purification)
Equipment:
-
Schlenk line and glassware
-
Glovebox (optional, but recommended)
-
Dry ice/acetone or cryostat for low-temperature bath
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Purification of Reagents:
-
THF: Reflux over sodium-benzophenone ketyl under inert atmosphere until a persistent deep blue or purple color is observed, then distill immediately before use.
-
This compound (sBMA): Stir over powdered CaH₂ for 24 hours, then vacuum distill. For ultimate purity, a final purification step involves the dropwise addition of a dilute triethylaluminum solution until a faint yellow color persists, followed by vacuum distillation.[1]
-
LiCl: Dry overnight in a vacuum oven at 130°C.[1]
-
sBuLi: The concentration of the commercial solution should be determined by titration (e.g., Gilman's double titration method) immediately before use.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Add the calculated amount of anhydrous LiCl to the flask.
-
Introduce the desired volume of freshly distilled THF via cannula or syringe.
-
Cool the flask to -78°C using a dry ice/acetone bath or a cryostat.
-
-
Initiation:
-
While stirring, slowly add the calculated volume of the titrated sBuLi solution to the LiCl/THF mixture. A 10-fold molar excess of LiCl to sBuLi is recommended.[1]
-
Allow the initiator complex to form for at least 15 minutes.
-
-
Polymerization:
-
Slowly add the purified sBMA monomer to the initiator solution via syringe. The reaction is typically exothermic, so slow addition is crucial to maintain the low temperature.
-
Allow the polymerization to proceed for the desired time (typically 30-60 minutes for high conversion). The solution will become more viscous as the polymer forms.
-
-
Termination:
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution (if any) should disappear.
-
-
Isolation and Purification of the Polymer:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or a methanol/water mixture).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any residual monomer and initiator byproducts.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (Mw/Mn) by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure by ¹H NMR and ¹³C NMR spectroscopy.
-
Experimental Workflow
Caption: Workflow for anionic polymerization of sBMA.
Troubleshooting and Optimization
-
Broad Molecular Weight Distribution: This is often due to impurities (water, oxygen) that terminate growing chains. Ensure all reagents and glassware are scrupulously dry and the inert atmosphere is of high purity. Slow monomer addition is also critical to control the exotherm.
-
Low Initiator Efficiency: In addition to impurities, this can result from side reactions of the initiator with the monomer's carbonyl group. The use of LiCl is intended to mitigate this, but ensuring a sufficient excess (e.g., 10:1 LiCl:sBuLi) is important.[1] For some methacrylates, more sterically hindered initiators like diphenylmethyl lithium (DPMLi) may be considered to further reduce side reactions.[1]
-
Incomplete Polymerization: This can be caused by insufficient initiator, low reaction temperature for a prolonged period, or the presence of an inhibitor in the monomer. Ensure the monomer is properly purified to remove any inhibitors.
By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize well-defined poly(this compound) for a variety of advanced applications.
References
Synthesis of sec-Butyl Methacrylate Block Copolymers: Applications in Advanced Drug Delivery
Application Note
The synthesis of block copolymers incorporating sec-butyl methacrylate (B99206) (sBMA) offers a versatile platform for the development of advanced materials, particularly in the field of drug delivery. These copolymers, composed of distinct polymer chains linked together, can self-assemble into complex nanostructures such as micelles, vesicles, and nanoparticles, which are ideal for encapsulating and delivering therapeutic agents. The unique properties of poly(sec-butyl methacrylate) (PsBMA), including its hydrophobicity and glass transition temperature, make it a valuable component in designing stimuli-responsive drug delivery systems.
This document provides a comprehensive overview of the synthesis of sBMA block copolymers via various controlled polymerization techniques, including anionic polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Detailed experimental protocols, quantitative data on polymer characteristics, and applications in thermo-responsive drug delivery are presented to guide researchers and professionals in drug development.
Applications in Thermo-Responsive Drug Delivery
Amphiphilic block copolymers containing a hydrophobic PsBMA block and a hydrophilic block can self-assemble in aqueous media to form micelles with a PsBMA core and a hydrophilic corona. These micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling their transport through the bloodstream.[1]
A particularly innovative application is the development of thermo-responsive drug delivery systems. By copolymerizing sBMA with a thermo-responsive monomer like N-isopropylacrylamide (NIPAAm), the resulting block copolymers can exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and becomes insoluble. This property can be harnessed to trigger drug release at specific sites in the body, for example, in tumor tissues where the temperature may be slightly elevated or can be increased by external stimuli like localized hyperthermia.[2] The change in temperature induces a conformational change in the polymer chains, leading to the disassembly of the micelle and the release of the encapsulated drug.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Poly(styrene)-b-poly(this compound) via Anionic Polymerization
This protocol describes the synthesis of a polystyrene-b-poly(this compound) (PS-b-PsBMA) diblock copolymer using living anionic polymerization. This method allows for precise control over molecular weight and results in polymers with a narrow molecular weight distribution.[4]
Materials:
-
Styrene (B11656), freshly distilled
-
This compound (sBMA), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sBuLi) in cyclohexane
-
Methanol (B129727), anhydrous
-
Argon gas, high purity
Procedure:
-
Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer is assembled while hot and purged with high-purity argon.
-
Solvent and Initiator: Anhydrous THF is transferred to the reactor via cannula. The reactor is cooled to -78 °C in a dry ice/acetone bath. A calculated amount of sBuLi initiator is then injected into the reactor.
-
Styrene Polymerization: Freshly distilled styrene is added to the reactor via syringe. The polymerization is allowed to proceed for 2 hours at -78 °C. An aliquot is taken to determine the molecular weight of the polystyrene block.
-
This compound Polymerization: Freshly distilled sBMA is slowly added to the living polystyrene chains. The polymerization continues for another 2 hours at -78 °C.
-
Termination: The polymerization is terminated by adding a small amount of anhydrous methanol.
-
Purification: The resulting block copolymer is precipitated in a large excess of methanol, filtered, and dried under vacuum at 60 °C until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC).
-
Copolymer Composition: Determined by ¹H NMR spectroscopy.
Protocol 2: Synthesis of Poly(this compound)-b-poly(methyl methacrylate) via RAFT Polymerization
This protocol outlines the synthesis of a PsBMA-b-PMMA diblock copolymer using RAFT polymerization, a versatile controlled radical polymerization technique.[5][6]
Materials:
-
This compound (sBMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
Macro-RAFT Agent Synthesis (PsBMA):
-
In a Schlenk flask, sBMA, CPDT, and AIBN are dissolved in 1,4-dioxane.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then immersed in a preheated oil bath at 70 °C and stirred for a specified time to achieve the desired molecular weight.
-
The polymerization is quenched by rapid cooling in an ice bath.
-
The PsBMA macro-RAFT agent is purified by precipitation in cold methanol and dried under vacuum.
-
-
Block Copolymerization (PsBMA-b-PMMA):
-
The purified PsBMA macro-RAFT agent, MMA, and a fresh amount of AIBN are dissolved in 1,4-dioxane in a Schlenk flask.
-
The deoxygenation and polymerization steps are repeated as described above.
-
The final PsBMA-b-PMMA block copolymer is purified by precipitation in a suitable non-solvent (e.g., hexane) and dried under vacuum.
-
Characterization:
-
Molecular Weight and Polydispersity: Monitored throughout the polymerization using SEC.
-
Monomer Conversion: Determined by ¹H NMR spectroscopy or gas chromatography (GC).
Data Presentation
Table 1: Quantitative Data for this compound Block Copolymer Synthesis
| Polymerization Method | Block Copolymer | Monomer 1 / Monomer 2 Ratio | Initiator/Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Anionic Polymerization | PS-b-PsBMA | Varies | sBuLi | 10,000 - 50,000 | < 1.1 | [4] |
| RAFT Polymerization | PsBMA-b-PMMA | Varies | AIBN / CPDT | 15,000 - 100,000 | < 1.3 | [5] |
| ATRP | P(nBA)-b-PMMA* | 100:200 | CuBr/dNbpy | 35,000 | 1.25 | [7] |
| Anionic Polymerization | PtBMA-b-PMMA** | 100:100 | sBuLi / LiCl | 20,000 | 1.05 | [8] |
* Data for n-butyl acrylate (B77674) (nBA) is included as a representative example of butyl methacrylate ATRP. ** Data for tert-butyl methacrylate (tBMA) is included as a representative example of butyl methacrylate anionic polymerization.
Visualizations
Experimental Workflow for Block Copolymer Synthesis
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swelling controlled zero order and sigmoidal drug release from thermo-responsive poly(N-isopropylacrylamide-co-butyl methacrylate) hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. wlv.openrepository.com [wlv.openrepository.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. orbi.uliege.be [orbi.uliege.be]
Characterization of Poly(sec-butyl methacrylate) by Gel Permeation Chromatography
Application Note and Protocol
This document provides a detailed protocol for the characterization of poly(sec-butyl methacrylate) (PSBMA) using Gel Permeation Chromatography (GPC), a critical technique for determining polymer molecular weight distribution. The molecular weight and its distribution are fundamental parameters that influence the physicochemical properties and performance of polymers in various applications, including in the pharmaceutical and materials science fields. Due to the limited availability of specific GPC application notes for poly(this compound), this protocol is adapted from established methods for the closely related isomer, poly(n-butyl methacrylate).
Data Presentation
The following table summarizes typical molecular weight characteristics of a poly(butyl methacrylate) standard, determined by GPC. These values serve as a reference for the expected outcomes of the analysis.
| Parameter | Value |
| Number-Average Molecular Weight (Mₙ) | ~682,000 Da |
| Weight-Average Molecular Weight (Mₙ) | ~723,000 Da |
| Peak Molecular Weight (Mₚ) | ~772,000 Da |
| Polydispersity Index (PDI = Mₙ/Mₙ) | ~1.06 |
Experimental Workflow
The following diagram illustrates the general workflow for the GPC analysis of poly(this compound).
Caption: Workflow for GPC Analysis of PSBMA.
Experimental Protocol
This protocol is based on the GPC analysis of poly(n-butyl methacrylate) and is expected to be suitable for poly(this compound).[1]
1. Materials and Equipment
-
Polymer Sample: Poly(this compound)
-
Solvent (Mobile Phase): HPLC-grade Tetrahydrofuran (THF)[1]
-
Calibration Standards: Poly(n-butyl methacrylate) or polystyrene standards with narrow polydispersity.[1]
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.[1]
-
GPC Columns: PSS SDV analytical columns (or equivalent) suitable for the expected molecular weight range of the polymer.[1]
-
Data Processing Software: GPC software for data acquisition and analysis (e.g., PSS WinGPC).[1]
-
Vials: Autosampler vials with caps.
-
Syringe Filters: 0.22 µm PTFE filters.
-
Volumetric flasks and pipettes.
2. GPC System Parameters
-
Mobile Phase: Tetrahydrofuran (THF)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detector: Refractive Index (RI)[1]
-
Injection Volume: 20 µL[1]
3. Sample Preparation
-
Accurately weigh the poly(this compound) sample.
-
Dissolve the polymer in THF to achieve the desired concentration. The recommended concentration depends on the expected molecular weight and polydispersity[1]:
-
For M < 10,000 Da: 2 g/L
-
For M = 10,000 - 1,000,000 Da: 1-2 g/L
-
For M > 1,000,000 Da: 0.5 g/L or less
-
For broad PDI (>1.5): 3.0 - 5.0 g/L
-
-
Gently agitate the solution until the polymer is completely dissolved.
-
Filter the polymer solution through a 0.22 µm PTFE syringe filter into a GPC autosampler vial to remove any particulate matter.
4. GPC Analysis Procedure
-
System Startup and Equilibration:
-
Turn on the GPC system and allow the detector to warm up and stabilize.
-
Purge the pump with fresh, degassed THF.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Calibration:
-
Prepare a series of calibration standards (e.g., poly(n-butyl methacrylate) or polystyrene standards) of known molecular weights, covering the expected range of the PSBMA sample.
-
Inject the calibration standards sequentially, from lowest to highest molecular weight.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mₚ) against the elution volume.
-
-
Sample Analysis:
-
Once the calibration is complete and the baseline is stable, inject the prepared PSBMA sample.
-
Allow the run to complete, ensuring that all polymer fractions have eluted.
-
5. Data Analysis
-
Integrate the chromatogram of the PSBMA sample using the GPC software.
-
The software will calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and peak molecular weight (Mₚ) based on the calibration curve.
-
Calculate the polydispersity index (PDI) using the formula: PDI = Mₙ / Mₙ.
Concluding Remarks
This protocol provides a comprehensive framework for the characterization of poly(this compound) by GPC. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the molecular weight distribution of PSBMA, which is essential for quality control and for understanding the structure-property relationships of this polymer. It is recommended to perform a preliminary analysis to ensure the chosen column set provides adequate resolution for the specific PSBMA sample.
References
Application Note: Microstructural Analysis of Poly(sec-butyl methacrylate) by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(sec-butyl methacrylate) (PSBMA) is a polymer with applications in various fields, including drug delivery and biomaterials, owing to its specific physicochemical properties. The microstructure of the polymer chain, particularly its tacticity, plays a crucial role in determining these properties, including glass transition temperature, solubility, and mechanical strength. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the detailed characterization of polymer microstructure. This application note provides a comprehensive protocol for the analysis of PSBMA tacticity using ¹³C NMR spectroscopy.
The tacticity of a polymer describes the stereochemical arrangement of the chiral centers along the polymer backbone. The three primary types of tacticity are:
-
Isotactic (m): The pendant groups are all on the same side of the polymer chain.
-
Syndiotactic (r): The pendant groups are on alternating sides of the polymer chain.
-
Atactic: The pendant groups are randomly arranged along the polymer chain.
In NMR spectroscopy, the chemical shifts of the polymer's backbone and side-chain nuclei are sensitive to the local stereochemical environment. By analyzing the fine structure of specific resonance signals, particularly the carbonyl (C=O), α-methyl (α-CH₃), and backbone methylene (B1212753) (-CH₂-) carbons, the relative proportions of different tactic sequences (diads, triads, pentads, etc.) can be quantified. This allows for a detailed understanding of the polymer's microstructure.[1][2][3]
Key Concepts in PSBMA Microstructure
The microstructure of PSBMA is typically analyzed by examining the relative arrangements of adjacent monomer units. A sequence of two monomer units is called a diad, three is a triad (B1167595), and five is a pentad.
-
Diads: There are two types of diads: meso (m) where the pendant groups have the same relative stereochemistry, and racemic (r) where they are opposite.
-
Triads: Three types of triads can be distinguished: isotactic (mm), heterotactic (mr), and syndiotactic (rr).
-
Pentads: Higher-order structures like pentads (e.g., mmmm, mmmr, rmmr) can often be resolved in high-field NMR spectra, providing a more detailed microstructural picture.[1][4]
The following diagram illustrates the different triad configurations in PSBMA:
Caption: Triad configurations in poly(this compound).
Experimental Protocol
This protocol details the steps for preparing a poly(this compound) sample and acquiring a quantitative ¹³C NMR spectrum for microstructural analysis.
Materials and Equipment
-
Poly(this compound) (PSBMA) sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
Vortex mixer
-
Analytical balance
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation
-
Weighing: Accurately weigh approximately 50-100 mg of the dry PSBMA sample into a clean, dry vial. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR.[1]
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for poly(methacrylates).
-
Homogenization: Securely cap the vial and vortex the mixture until the polymer is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid solvent evaporation.
-
Transfer to NMR Tube: Carefully transfer the homogeneous polymer solution into a clean 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.
NMR Data Acquisition
The following diagram outlines the experimental workflow:
Caption: Workflow for NMR analysis of PSBMA microstructure.
Instrument Parameters for Quantitative ¹³C NMR:
-
Experiment: ¹³C{¹H} inverse-gated decoupled experiment. This pulse sequence minimizes the Nuclear Overhauser Effect (NOE) to ensure accurate integrations.
-
Spectrometer Frequency: 400 MHz (¹H frequency) or higher. Higher fields will provide better signal dispersion.
-
Temperature: 25-30 °C.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for quantitative analysis. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the carbons being analyzed. For polymer backbone carbons, a delay of 10-20 seconds is often necessary.
-
Number of Scans: Dependent on the sample concentration and spectrometer sensitivity. Typically, several thousand scans are required to achieve an adequate signal-to-noise ratio for ¹³C NMR.
Data Processing and Analysis
-
Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. The spectrum should be carefully phased and baseline corrected.
-
Peak Identification: Identify the resonance signals corresponding to the carbonyl carbon (typically in the range of 175-178 ppm) and the α-methyl carbon (around 16-22 ppm).[1] The fine structure within these regions corresponds to different tactic sequences.
-
Integration: Integrate the areas of the resolved peaks within the carbonyl and/or α-methyl regions corresponding to the different triad (or higher order) sequences.
-
Tacticity Calculation: The percentage of each tactic triad can be calculated from the integrated areas (A) of the corresponding peaks:
-
% mm (isotactic) = [A(mm) / (A(mm) + A(mr) + A(rr))] * 100
-
% mr (heterotactic) = [A(mr) / (A(mm) + A(mr) + A(rr))] * 100
-
% rr (syndiotactic) = [A(rr) / (A(mm) + A(mr) + A(rr))] * 100
-
Data Presentation
The quantitative data obtained from the NMR analysis should be summarized in a clear and structured table. Due to the limited availability of specific published data for poly(this compound), the following table presents representative ¹³C NMR chemical shifts for the closely related poly(n-butyl methacrylate) as an illustrative example. The actual chemical shifts for PSBMA may vary slightly.
Table 1: Illustrative ¹³C NMR Chemical Shifts for Poly(n-butyl methacrylate) Microstructure in CDCl₃
| Carbon Atom | Tactic Sequence | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | rr (syndiotactic) | ~177.5 |
| mr (heterotactic) | ~176.8 | |
| mm (isotactic) | ~176.0 | |
| α-Methyl (α-CH₃) | rr (syndiotactic) | ~16.5 |
| mr (heterotactic) | ~18.5 | |
| mm (isotactic) | ~21.5 | |
| Quaternary Carbon | rr (syndiotactic) | ~44.5 |
| mr (heterotactic) | ~45.0 | |
| mm (isotactic) | ~45.5 |
Note: These chemical shifts are approximate and can be influenced by the solvent, temperature, and specific polymer characteristics.
Conclusion
NMR spectroscopy is an invaluable tool for the detailed microstructural analysis of poly(this compound). By following the protocols outlined in this application note, researchers can obtain reliable and quantitative data on the tacticity of their PSBMA samples. This information is critical for understanding structure-property relationships and for the rational design of polymers with tailored properties for applications in drug development and other advanced fields. The use of high-field NMR and two-dimensional NMR techniques can provide even more detailed insights into the polymer microstructure.[5]
References
Sec-Butyl Methacrylate in Dental Resin Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-Butyl methacrylate (B99206) (sBMA) is a methacrylate ester that, while not as extensively studied as common dental monomers like Bis-GMA or TEGDMA, presents potential for modifying the properties of dental resin composites. Its branched alkyl ester group may influence the polymer network's characteristics, potentially affecting properties such as hydrophobicity, polymerization kinetics, and mechanical performance. This document provides an overview of the potential applications and outlines experimental protocols for evaluating sBMA in dental resin composite formulations. However, it is important to note that publicly available research specifically detailing the quantitative effects of sBMA on dental resin composites is exceedingly limited. The following application notes and protocols are therefore based on established methodologies for evaluating novel monomers in dental materials research.
Potential Applications and Rationale
The incorporation of sec-Butyl methacrylate into dental resin composite formulations could theoretically influence several key properties:
-
Hydrophobicity: The butyl group may increase the hydrophobicity of the resin matrix, potentially leading to reduced water sorption and solubility, which are critical for the long-term stability of dental restorations.
-
Viscosity Modification: As a smaller monomer, sBMA could act as a diluent to reduce the viscosity of highly viscous base monomers like Bis-GMA, improving handling characteristics and allowing for higher filler loading.
-
Mechanical Properties: The structure of sBMA could impact the cross-linking density and chain mobility of the final polymer network, thereby affecting mechanical properties such as flexural strength, flexural modulus, and hardness.
Experimental Formulations
To evaluate the effect of this compound, it can be incorporated into a model dental resin composite formulation. The following table outlines a baseline formulation where sBMA can be systematically substituted for or added to the diluent monomer (TEGDMA).
Table 1: Experimental Dental Composite Formulation
| Component | Sub-Component | Function | Weight Percentage (wt%) |
| Resin Matrix | Bis-GMA (Bisphenol A glycidyl (B131873) methacrylate) | Base Monomer | 50 - 70 |
| TEGDMA (Triethylene glycol dimethacrylate) | Diluent Monomer | 30 - 50 | |
| This compound (sBMA) | Experimental Monomer | 0 - 30 (variable) | |
| Photoinitiator System | Camphorquinone (CQ) | Photoinitiator | 0.2 - 0.5 |
| Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) | Co-initiator | 0.5 - 1.0 | |
| Inhibitor | Butylated hydroxytoluene (BHT) | Stabilizer | 0.01 - 0.1 |
| Filler | Silanized Barium Glass (0.7 µm) | Reinforcement, Radiopacity | 60 - 80 (of total composite) |
| Coupling Agent | γ-MPS (γ-methacryloxypropyltrimethoxysilane) | Bonds filler to resin | ~1 (relative to filler weight) |
Note: The ratio of Bis-GMA to the combination of TEGDMA and sBMA should be kept constant to isolate the effect of sBMA.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Polymerization Kinetics Analysis
This protocol details the measurement of the degree of conversion (DC%) and the maximum rate of polymerization (Rp,max) using Fourier Transform Infrared Spectroscopy (FTIR).
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental light-curing unit (calibrated intensity)
-
Mylar strips
-
Uncured experimental composite paste
Protocol:
-
Place a small, uniform sample of the uncured experimental composite paste onto the ATR crystal.
-
Cover the sample with a Mylar strip to prevent the formation of an oxygen-inhibited layer.
-
Record the FTIR spectrum of the uncured sample in real-time. The aliphatic C=C bond peak at approximately 1638 cm⁻¹ and an aromatic C-C peak from Bis-GMA at approximately 1608 cm⁻¹ (as an internal standard) should be monitored.
-
While continuously recording spectra, light-cure the sample for 40 seconds with the curing light tip held in a fixed position close to the sample.
-
Continue recording spectra for at least 5 minutes post-irradiation to monitor any post-cure polymerization.
-
Calculate the degree of conversion (DC%) using the following formula: DC (%) = [1 - (A_aliphatic / A_aromatic)_cured / (A_aliphatic / A_aromatic)_uncured] * 100 where A is the absorbance peak height or area.
-
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot. Rp,max is the maximum point on this curve.
Logical Workflow for Polymerization Kinetics Analysis
Mechanical Properties Assessment
This protocol describes the three-point bending test to determine flexural strength (FS) and flexural modulus (FM) according to ISO 4049 standards.
Materials and Equipment:
-
Universal testing machine with a three-point bending fixture
-
Stainless steel mold (25 mm x 2 mm x 2 mm)
-
Mylar strips and glass slides
-
Dental light-curing unit
-
Micrometer
-
Environmental chamber or water bath at 37°C
Protocol:
-
Slightly overfill the stainless steel mold with the experimental composite paste.
-
Cover the top and bottom surfaces with Mylar strips and press with glass slides to extrude excess material.
-
Light-cure the specimen according to a standardized overlapping protocol to ensure uniform polymerization.
-
Remove the cured specimen from the mold and lightly finish the edges to remove any flash.
-
Measure the dimensions (width and height) of each specimen at three different points using a micrometer and calculate the average.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Set the support span of the three-point bending fixture to 20 mm.
-
Place the specimen on the supports and apply a compressive load at a crosshead speed of 0.5 mm/min until fracture.
-
Calculate the Flexural Strength (FS) in Megapascals (MPa) using the formula: FS = (3 * F * l) / (2 * b * h^2) where F is the maximum load at fracture, l is the span length, b is the width, and h is the height of the specimen.
-
Calculate the Flexural Modulus (FM) in Gigapascals (GPa) from the slope of the initial linear portion of the load-deflection curve.
Biocompatibility Evaluation: Cytotoxicity Assay
This protocol outlines an in vitro cytotoxicity test using an MTT assay on human gingival fibroblasts (HGFs).
Materials and Equipment:
-
Human Gingival Fibroblasts (HGF) cell line
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
-
96-well cell culture plates
-
Cured discs of experimental composites (5 mm diameter, 2 mm thickness)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Preparation of Eluates: a. Prepare sterile, cured discs of the experimental composites. b. Incubate the discs in a cell culture medium (without FBS) for 24 hours at 37°C to create eluates. The surface area of the disc to medium volume ratio should be standardized (e.g., 3 cm²/mL). c. Filter-sterilize the eluates.
-
Cell Seeding: a. Seed HGF cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Exposure: a. Remove the old medium and replace it with the prepared composite eluates (in different concentrations, if desired). Include a negative control (fresh medium) and a positive control (e.g., 1% Triton X-100). b. Incubate the cells for another 24 hours.
-
MTT Assay: a. Remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution to each well. b. Incubate for 4 hours. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Express cell viability as a percentage relative to the negative control.
Signaling Pathway for Monomer-Induced Cytotoxicity
Data Presentation
Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison between different formulations (e.g., varying concentrations of sBMA).
Table 2: Example Data Table for Polymerization Kinetics
| sBMA (wt%) | DC (%) at 5 min | Rp,max (%/s) |
| 0 | Value ± SD | Value ± SD |
| 5 | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD |
| 20 | Value ± SD | Value ± SD |
Table 3: Example Data Table for Mechanical Properties
| sBMA (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 | Value ± SD | Value ± SD |
| 5 | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD |
| 20 | Value ± SD | Value ± SD |
Table 4: Example Data Table for Cytotoxicity
| sBMA (wt%) in Composite | Cell Viability (%) vs. Control |
| 0 | Value ± SD |
| 5 | Value ± SD |
| 10 | Value ± SD |
| 20 | Value ± SD |
Conclusion
The inclusion of this compound in dental resin composites is a subject that warrants further investigation. The experimental protocols provided here offer a standardized framework for researchers to systematically evaluate its effects on polymerization, mechanical properties, and biocompatibility. The generation of robust quantitative data, as outlined in the example tables, will be crucial in determining the viability of sBMA as a novel component in dental restorative materials. Due to the current lack of specific research, any findings would contribute significantly to the field of dental materials science.
Application of Poly(sec-butyl methacrylate) in Biomedical Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(sec-butyl methacrylate) (PsBMA) is a thermoplastic polymer with potential applications in the biomedical field. As a member of the poly(alkyl methacrylate) family, it shares characteristics with more extensively studied polymers like poly(methyl methacrylate) (PMMA) and poly(n-butyl methacrylate) (PBMA). These polymers are known for their biocompatibility, processability, and tunable mechanical properties. While specific research on PsBMA in biomedical devices is limited, its isomeric relationship with other poly(butyl methacrylate)s suggests its utility in applications such as coatings for medical devices and as a component in drug delivery systems. This document provides an overview of its potential applications, relevant physical properties, and generalized protocols for its synthesis and evaluation.
Potential Applications in Biomedical Devices
Based on patent literature and the properties of related polymers, PsBMA is a candidate material for the following biomedical applications:
-
Medical Device Coatings: PsBMA can be used as a component in biocompatible coatings for implantable devices such as stents.[1][2][3][4][5][6][7] These coatings can serve to improve the hemocompatibility of the device, reduce inflammatory responses, and act as a matrix for drug elution. The hydrophobic nature of PsBMA can help in controlling the release of hydrophobic drugs.
-
Drug Delivery Systems: The polymer can be formulated into micro- or nanoparticles for controlled drug delivery. Its degradation characteristics, which involve a combination of depolymerization and de-esterification at elevated temperatures, could be leveraged for triggered release mechanisms in specific therapeutic scenarios.[8]
-
Bone Cements: While PMMA is the standard in bone cements, copolymers incorporating other alkyl methacrylates are explored to modify properties like ductility and setting time. Copolymers including butyl methacrylates have been investigated for this purpose.
Data Presentation: Physicochemical Properties
Quantitative data for poly(this compound) is sparse in the literature. The following table summarizes available data for PsBMA and provides a comparison with its isomers, poly(n-butyl methacrylate) (PBMA) and poly(isobutyl methacrylate) (PiBMA), to offer a broader context.
| Property | Poly(this compound) (PsBMA) | Poly(n-butyl methacrylate) (PBMA) | Poly(isobutyl methacrylate) (PiBMA) |
| CAS Number | 29356-88-5 | 9003-63-8 | 9011-15-8 |
| Formula | (C₈H₁₄O₂)ₓ | (C₈H₁₄O₂)ₓ | (C₈H₁₄O₂)ₓ |
| Density (g/cm³) | 1.052 | ~1.05 | ~1.045 |
| Refractive Index (n D²⁰) | 1.480 | ~1.483 | ~1.477 |
| Glass Transition Temp. (T g, °C) | 60 | 20-23 | 53 |
Experimental Protocols
The following protocols are generalized based on standard methods for the synthesis and evaluation of poly(alkyl methacrylates) and can be adapted for PsBMA.
Protocol 1: Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes a typical solution polymerization method.
Materials:
-
sec-Butyl methacrylate (B99206) (sBMA) monomer
-
Toluene (or other suitable solvent like THF)
-
Azobisisobutyronitrile (AIBN) (or other radical initiator)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer and hot plate
-
Beaker and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the desired amount of sBMA monomer in toluene. A typical monomer concentration is 1-2 M.
-
Add the radical initiator, AIBN. The initiator concentration is typically 0.1-1 mol% with respect to the monomer.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the molecular weight and conversion.
-
To terminate the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the purified poly(this compound) in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Characterization of Poly(this compound)
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the synthesized PsBMA in a suitable solvent for GPC analysis (e.g., THF).
-
Use a GPC system equipped with a refractive index (RI) detector and columns appropriate for the expected molecular weight range.
-
Calibrate the system using polystyrene or poly(methyl methacrylate) standards.
-
Analyze the polymer solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Chemical Structure Confirmation (¹H NMR Spectroscopy):
-
Dissolve the PsBMA sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Confirm the presence of characteristic peaks for the sec-butyl group and the polymer backbone.
3. Thermal Property Analysis (Differential Scanning Calorimetry - DSC):
-
Accurately weigh a small amount of the dry PsBMA into a DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition temperature.
-
Cool the sample and then reheat it for a second heating scan.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
Protocol 3: In Vitro Biocompatibility Assessment (Indirect Cytotoxicity - MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of PsBMA films based on standard ISO 10993-5 procedures.
Materials:
-
PsBMA films (prepared by solvent casting or spin coating and sterilized)
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or isopropanol
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Preparation of Extracts:
-
Place sterile PsBMA films in complete cell culture medium at a surface area to volume ratio of 3 cm²/mL.
-
Incubate at 37 °C for 24 hours to allow any potential leachables to diffuse into the medium.
-
Use the resulting medium (the "extract") for the cytotoxicity assay. Prepare serial dilutions of the extract if needed.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Cell Treatment:
-
Remove the old medium and replace it with the PsBMA extract.
-
Include positive (e.g., medium with a cytotoxic agent like dilute phenol) and negative (fresh complete medium) controls.
-
Incubate the cells with the extracts for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment media and wash the cells with PBS.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each extract concentration relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of PsBMA.
Caption: Cellular response pathways in biocompatibility testing.
Concluding Remarks
Poly(this compound) represents an interesting, yet underexplored, polymer for biomedical applications. Its properties, inferred from its chemical structure and comparison with its isomers, suggest its potential as a hydrophobic component in medical device coatings and drug delivery systems. The provided protocols offer a starting point for researchers to synthesize, characterize, and evaluate the biocompatibility of PsBMA. Further research is warranted to fully elucidate its performance in specific biomedical contexts, particularly concerning its long-term stability, degradation byproducts, and in vivo biocompatibility. It is crucial to differentiate that while data on isomers like PBMA show good biocompatibility, this must be empirically verified for PsBMA for any clinical application.[1][9]
References
- 1. Effect of end groups of poly(n-butyl methacrylate) on its biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Composition-Property Relationships of pH-Responsive Poly[(2-vinylpyridine)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 8. This compound | 2998-18-7 | Benchchem [benchchem.com]
- 9. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]
Application Notes and Protocols for sec-Butyl Methacrylate in Specialty Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butyl methacrylate (B99206) (sBMA) is a versatile monomer that can be incorporated into acrylic polymers to tailor the properties of specialty adhesives. The branched structure of the sec-butyl group influences the glass transition temperature (Tg), rheology, and surface characteristics of the resulting polymer, making it a valuable component for formulating adhesives with specific performance attributes. These attributes include enhanced adhesion and flexibility, particularly in pressure-sensitive adhesives (PSAs). This document provides detailed application notes and protocols for the synthesis, formulation, and characterization of sBMA-based adhesives.
While specific quantitative performance data for adhesives based purely on sec-butyl methacrylate is not extensively available in public literature, the following sections provide representative data from closely related acrylic adhesive systems and detailed experimental protocols that can be adapted for the use of sBMA.
Key Properties of this compound Relevant to Adhesives
The inclusion of sBMA in an adhesive formulation can impart several desirable properties:
-
Flexibility and Adhesion: The sec-butyl group can enhance the flexibility of the polymer backbone, which can improve adhesion to various substrates.
-
Tack Control: The specific molecular architecture of sBMA can be used to control the tackiness of pressure-sensitive adhesives.
-
Weatherability: Methacrylate-based polymers are known for their good weatherability and resistance to yellowing, making them suitable for applications requiring durability.
Data Presentation: Adhesive Performance
The following tables summarize typical performance data for acrylic pressure-sensitive adhesives. These values are provided as a reference and will vary depending on the specific formulation, including the concentration of sBMA, the choice of comonomers, and the use of additives.
Table 1: Typical Adhesive Properties of Acrylic PSAs
| Property | Test Method | Typical Value Range | Unit |
| 180° Peel Adhesion | ASTM D3330 | 2.0 - 10.0 | N/25mm |
| Shear Strength (Holding Power) | ASTM D3654 | > 24 | hours |
| Loop Tack | ASTM D6195 | 2.0 - 8.0 | N |
Note: These values are representative of general-purpose acrylic PSAs and are intended for comparative purposes. Actual values for an sBMA-based adhesive must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the synthesis of sBMA-containing polymers and the subsequent formulation and testing of pressure-sensitive adhesives.
Protocol 1: Synthesis of this compound Copolymer via Solution Polymerization
This protocol describes the synthesis of a copolymer of this compound and acrylic acid. Acrylic acid is included to enhance adhesion to polar surfaces.
Materials:
-
This compound (sBMA), inhibitor removed
-
Acrylic acid (AA), inhibitor removed
-
Toluene (B28343), anhydrous
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Nitrogen gas supply
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble a clean, dry round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Monomer and Solvent Addition: In the flask, combine the desired molar ratio of this compound and acrylic acid. A typical starting ratio could be 95:5 (sBMA:AA). Add anhydrous toluene to achieve a 40-50% solids content.
-
Initiator Addition: Add the initiator, AIBN (typically 0.1-0.5 mol% based on total monomers), to the monomer solution and stir until dissolved.
-
Polymerization: Heat the reaction mixture to 70-80°C with constant stirring. The polymerization will typically proceed for 4-8 hours. The viscosity of the solution will increase as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the solids content or by using techniques like Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the monomer double bond peak.
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and initiator. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Formulation of a this compound-Based Pressure-Sensitive Adhesive
This protocol describes the formulation of a PSA using the sBMA copolymer synthesized in Protocol 1.
Materials:
-
Poly(sBMA-co-AA) copolymer from Protocol 1
-
Toluene or Ethyl Acetate (solvent)
-
Tackifier resin (e.g., a rosin (B192284) ester or a hydrocarbon resin)
-
Antioxidant (e.g., hindered phenol (B47542) type)
-
Crosslinking agent (optional, e.g., a polyisocyanate or a metal chelate)
-
PET film (for coating)
-
Film applicator (e.g., a doctor blade)
Procedure:
-
Polymer Dissolution: Dissolve the dried poly(sBMA-co-AA) copolymer in the chosen solvent (e.g., toluene) to achieve a desired solids content (typically 30-40%). Stir until a homogeneous solution is obtained.
-
Additive Incorporation:
-
Tackifier: Add the tackifier resin to the polymer solution. The amount of tackifier will depend on the desired tack level and is typically in the range of 10-50 parts per hundred parts of polymer (phr). Stir until the tackifier is completely dissolved.
-
Antioxidant: Add a small amount of antioxidant (typically 0.1-1 phr) to improve the thermal stability of the adhesive.
-
Crosslinker (Optional): If increased shear strength is required, a crosslinking agent can be added just prior to coating. The amount will depend on the specific crosslinker and the desired degree of crosslinking.
-
-
Homogenization: Stir the mixture thoroughly to ensure all components are evenly distributed. The viscosity of the formulation can be adjusted by adding more solvent if necessary.
-
Coating: Apply the formulated adhesive onto a PET film using a film applicator to achieve a uniform coating thickness (e.g., 25-50 µm).
-
Drying: Dry the coated film in an oven at a temperature sufficient to evaporate the solvent (e.g., 70-90°C). The drying time will depend on the solvent and coating thickness. Ensure complete solvent removal.
-
Lamination: Once dry, cover the adhesive film with a release liner to protect it until testing.
Protocol 3: Characterization of Adhesive Properties
This protocol outlines the standard tests to evaluate the performance of the formulated sBMA-based PSA.
Sample Preparation:
-
Cut the adhesive-coated PET film into strips of the required dimensions for each test (e.g., 25 mm width).
-
Condition the samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Tests:
-
180° Peel Adhesion (ASTM D3330/D3330M):
-
Apply a test strip to a standard test panel (e.g., stainless steel) using a standard roller.
-
After a specified dwell time (e.g., 20 minutes or 24 hours), peel the strip from the panel at a 180° angle and a constant speed (e.g., 300 mm/min) using a tensile tester.
-
Record the force required to peel the tape. The result is typically reported in Newtons per 25 mm (N/25mm).
-
-
Static Shear Strength (Holding Power) (ASTM D3654/D3654M):
-
Apply a test strip to a standard test panel with a defined overlap area (e.g., 25 mm x 25 mm).
-
Hang the panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the strip.
-
Record the time it takes for the tape to fail (i.e., pull away from the panel). The result is reported in minutes or hours.
-
-
Loop Tack (ASTM D6195):
-
Form a loop with a test strip, adhesive side out.
-
Bring the loop into contact with a standard test panel over a defined area.
-
Immediately withdraw the loop at a constant speed.
-
Record the maximum force required to separate the loop from the panel. The result is reported in Newtons (N).
-
Visualizations
The following diagrams illustrate the general workflows for the synthesis and testing of specialty adhesives.
Caption: Workflow for the synthesis of a this compound copolymer via solution polymerization.
Application Notes and Protocols: Use of Sec-Butyl Methacrylate in Weather-Resistant Coatings
Introduction
Sec-butyl methacrylate (B99206) (sec-BMA) is a versatile acrylic monomer employed in the synthesis of polymers for high-performance coatings. Its unique branched sec-butyl ester group imparts a combination of desirable properties, including excellent weatherability, UV resistance, and durability, making it a valuable component in the formulation of exterior coatings for automotive, architectural, and industrial applications.[1] This document provides detailed application notes and experimental protocols for researchers and formulation scientists interested in utilizing sec-BMA to enhance the performance of weather-resistant coatings.
Key Performance Attributes of Sec-Butyl Methacrylate in Coatings
The incorporation of this compound into acrylic polymer binders can significantly improve the long-term performance of exterior coatings. The key benefits include:
-
Enhanced Weatherability: The sec-butyl group contributes to the polymer's resistance to degradation from environmental factors such as sunlight, moisture, and temperature fluctuations.[1]
-
Improved UV Resistance: Polymers containing sec-BMA exhibit strong resistance to yellowing and degradation caused by ultraviolet radiation.[1]
-
Increased Durability and Hardness: The steric hindrance provided by the sec-butyl group can lead to polymers with a higher glass transition temperature (Tg), resulting in harder and more scratch-resistant coating surfaces.
-
Excellent Adhesion: Copolymers made with sec-butyl acrylate (B77674), a related monomer, have shown improved adhesion to various substrates.
Quantitative Performance Data
Table 1: Performance Data of a High-Performance BMA-Based UV-Curable Resin
| Performance Metric | Improvement over Predecessor | Source |
| Weather Resistance | 34% improvement | Market Growth Reports, 2025[1] |
| Drying Time | 18% faster | Market Growth Reports, 2025[1] |
The following table presents representative data from accelerated weathering tests on an experimental all-acrylic resin compared to industry benchmarks, illustrating the type of performance gains that can be expected from advanced acrylic formulations. While not specific to sec-BMA, it provides a baseline for evaluating weather-resistant properties.
Table 2: Representative Gloss Retention Data from Accelerated Weathering (QUV-A Test)
| Exposure Time (weeks) | Experimental All-Acrylic Resin (% Gloss Retention) | Industry Benchmark A (% Gloss Retention) | Commercial Paint 1 (% Gloss Retention) | Commercial Paint 2 (% Gloss Retention) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 100 | 95 | 96 | 95 |
| 2 | 100 | 90 | 91 | 90 |
| 4 | 100 | 82 | 84 | 83 |
| 8 | 100 | 70 | 72 | 71 |
| 12 | 98 | 60 | 63 | 61 |
Experimental Protocols
The following protocols provide a framework for synthesizing a sec-BMA based acrylic resin and formulating it into a weather-resistant coating, followed by a standardized accelerated weathering test.
Protocol 1: Synthesis of this compound-Based Acrylic Resin via Emulsion Polymerization
This protocol describes the synthesis of a core-shell acrylic emulsion polymer where sec-BMA is incorporated into the shell, which is theorized to preferentially orient towards the surface during film formation, enhancing weatherability.
Materials:
-
Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA), this compound (sec-BMA), Acrylic acid (AA)
-
Initiator: Ammonium persulfate (APS)
-
Surfactant: Anionic surfactant (e.g., Sodium dodecyl sulfate)
-
pH Adjuster: Ammonia (B1221849) water
-
Solvent: Deionized water
Procedure:
-
Core Monomer Pre-emulsion Preparation:
-
In a beaker, mix MMA, BA, and a portion of the deionized water and surfactant.
-
Stir vigorously to form a stable pre-emulsion.
-
-
Shell Monomer Pre-emulsion Preparation:
-
In a separate beaker, mix sec-BMA, MMA, AA, and the remaining deionized water and surfactant.
-
Stir vigorously to form a stable pre-emulsion.
-
-
Polymerization:
-
To a 1L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a portion of the deionized water and surfactant.
-
Heat the reactor to 80-85°C under a nitrogen blanket.
-
Add a portion of the APS initiator to the reactor.
-
Slowly feed the core monomer pre-emulsion into the reactor over a period of 1.5-2 hours.
-
After the core feed is complete, hold the temperature for 30 minutes.
-
Slowly feed the shell monomer pre-emulsion into the reactor over a period of 1.5-2 hours.
-
After the shell feed is complete, add the remaining initiator and hold the temperature at 85°C for 2 hours to ensure complete monomer conversion.
-
-
Cooling and pH Adjustment:
-
Cool the reactor to below 40°C.
-
Adjust the pH of the emulsion to 8-9 with ammonia water.
-
-
Filtration:
-
Filter the resulting emulsion through a 100-mesh sieve to remove any coagulum.
-
Protocol 2: Formulation of a Weather-Resistant Acrylic Coating
This protocol outlines the preparation of a white topcoat using the synthesized sec-BMA based acrylic resin. A control formulation should be prepared using a standard acrylic resin without sec-BMA for comparative testing.
Materials:
-
Binder: Sec-BMA based acrylic emulsion (from Protocol 1)
-
Pigment: Titanium dioxide (TiO2)
-
Dispersant: Polymeric dispersant
-
Coalescing Agent: Ethylene glycol monobutyl ether or similar
-
Thickener: Associative thickener
-
Defoamer: Mineral oil or silicone-based defoamer
-
Biocide: In-can preservative
-
Solvent: Deionized water
Procedure:
-
Pigment Dispersion (Grind Stage):
-
In a high-speed dispersion vessel, add deionized water, dispersant, defoamer, and biocide.
-
While stirring at low speed, slowly add the TiO2 pigment.
-
Once all the pigment is added, increase the speed to high and disperse for 20-30 minutes, or until a Hegman gauge reading of 7 is achieved.
-
-
Let-down Stage:
-
Reduce the stirrer speed and add the sec-BMA based acrylic emulsion.
-
Add the coalescing agent and the remaining additives.
-
Adjust the viscosity with the thickener and deionized water to the desired level.
-
Mix for another 15-20 minutes at low speed to ensure homogeneity.
-
Protocol 3: Accelerated Weathering Test (QUV)
This protocol is based on ASTM G154 and is designed to simulate the damaging effects of outdoor exposure.
Apparatus:
-
QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps.
Procedure:
-
Sample Preparation:
-
Apply the formulated coatings (both the sec-BMA and control formulations) to standardized test panels (e.g., aluminum or steel) using a drawdown bar to ensure a uniform dry film thickness.
-
Allow the panels to cure at ambient temperature for at least 7 days before testing.
-
-
Exposure Cycle:
-
Mount the panels in the QUV tester.
-
Use a cycle of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at a black panel temperature of 50°C.
-
-
Evaluation:
-
Periodically remove the panels (e.g., at 250, 500, 1000, and 2000 hours) for evaluation.
-
Measure the following properties:
-
Gloss: Use a 60° gloss meter to measure the gloss of the coating. Calculate the percent gloss retention relative to the initial reading.
-
Color Change (ΔE): Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b) and calculate the total color difference (ΔE*) compared to the unexposed panel.
-
Visual Inspection: Visually inspect the panels for signs of cracking, blistering, chalking, or other forms of degradation.
-
-
Visualizations
Diagram 1: Simplified Photodegradation Pathway of Methacrylate Polymers
The following diagram illustrates a simplified mechanism of photodegradation for methacrylate-based polymers, which is a key factor in the weathering of coatings.
Caption: Simplified photodegradation pathway of methacrylate polymers.
Diagram 2: Experimental Workflow for Coating Development and Testing
This diagram outlines the logical flow of the experimental work described in the protocols.
Caption: Workflow for coating development and testing.
Conclusion
The incorporation of this compound into acrylic resins for coatings presents a promising avenue for enhancing weather resistance and overall durability. The provided protocols offer a starting point for researchers to formulate and evaluate high-performance coatings. Further optimization of the polymer architecture and coating formulation will likely lead to even greater performance enhancements. It is recommended that all experimental work be conducted in accordance with institutional safety guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Inhibitor Removal from sec-Butyl Methacrylate (sBMA) Monomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butyl methacrylate (B99206) (sBMA). The following information is designed to address specific issues that may arise during the removal of inhibitors from the sBMA monomer prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an inhibitor in sec-butyl methacrylate?
A1: Inhibitors are added to sBMA to prevent spontaneous polymerization during transport and storage. The most common inhibitor used is the monomethyl ether of hydroquinone (B1673460) (MEHQ), typically at a concentration of about 100 ppm. These inhibitors function by scavenging free radicals, which initiate the polymerization process.
Q2: Why do I need to remove the inhibitor before my experiment?
A2: The presence of an inhibitor will interfere with or completely prevent the desired polymerization of the sBMA monomer. This can lead to failed reactions, low polymer yields, or polymers with inconsistent properties. Therefore, removing the inhibitor is a critical step to ensure successful and reproducible polymerization.
Q3: What are the common methods for removing the inhibitor from sBMA?
A3: The two most common and effective methods for removing phenolic inhibitors like MEHQ from methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with a basic adsorbent, such as activated alumina (B75360).
-
Caustic Washing (Liquid-Liquid Extraction): Using an aqueous basic solution, like sodium hydroxide (B78521) (NaOH), to extract the weakly acidic inhibitor.
Q4: Which inhibitor removal method should I choose?
A4: For laboratory-scale purification, passing the monomer through a column of basic activated alumina is generally the most convenient and effective method. Caustic washing is also a viable option but requires subsequent steps to remove water from the monomer.
Q5: How can I confirm that the inhibitor has been successfully removed?
A5: While direct measurement of residual MEHQ can be performed using techniques like UV-Vis spectroscopy or HPLC, a common indirect method in a research setting is to proceed with a small-scale test polymerization. Successful polymerization indicates that the inhibitor has been sufficiently removed.
Q6: How should I store the purified, inhibitor-free this compound?
A6: Inhibitor-free sBMA is highly reactive and should be used immediately after purification. If storage is absolutely necessary, it should be kept at a low temperature (e.g., in a refrigerator), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of premature polymerization.
Data Presentation
The following tables summarize key quantitative data related to the inhibitor removal process for methacrylate monomers.
Table 1: Typical Inhibitor and Removal Method Efficiency
| Parameter | Typical Value/Range | Notes |
| Inhibitor | Monomethyl ether of hydroquinone (MEHQ) | |
| Initial Concentration | ~100 ppm | |
| Removal Method | Typical MEHQ Reduction | Key Considerations |
| Column Chromatography | >99% | Simple and effective for lab scale. Alumina must be active. |
| Caustic Washing | 95-99% | Requires multiple extractions and thorough drying of the monomer. |
Table 2: Reagent and Material Specifications
| Method | Reagent/Material | Specification | Recommended Ratio/Concentration |
| Column Chromatography | Basic Activated Alumina | Standard laboratory grade | ~5 g of alumina per 100 mL of monomer |
| Caustic Washing | Sodium Hydroxide (NaOH) Solution | 0.1 N to 5% aqueous solution | Use a volume of NaOH solution equal to the volume of monomer for each wash |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Sufficient to remove cloudiness from the monomer |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the alumina to settle into a packed bed, tapping the column gently to ensure even packing.
-
Drain the solvent until it is level with the top of the alumina bed.
-
-
Monomer Purification:
-
Carefully add the sBMA monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification:
-
The purified monomer should be used immediately for the best results.
-
Protocol 2: Inhibitor Removal by Caustic Washing
-
Extraction:
-
Place the sBMA monomer in a separatory funnel.
-
Add an equal volume of a 0.1 N aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the MEHQ.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step two more times with fresh NaOH solution.
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the monomer with a saturated brine solution to aid in the removal of residual water.
-
Transfer the monomer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask until the monomer is clear.
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately.
-
Mandatory Visualizations
Technical Support Center: Troubleshooting Low Conversion in sec-Butyl Methacrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the polymerization of sec-butyl methacrylate (B99206) (sBMA). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low monomer conversion.
Frequently Asked Questions (FAQs)
Q1: My sec-butyl methacrylate polymerization has a very long induction period or fails to initiate. What are the common causes?
A1: A significant delay or failure to initiate polymerization is often linked to inhibitors or insufficient radical generation. Key factors include:
-
Presence of Oxygen: Dissolved oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form stable peroxy radicals, which hinder the polymer chain growth.
-
Insufficient Initiator: The concentration of the initiator may be too low to generate enough free radicals to overcome the effects of residual inhibitors. The initiator itself could also be degraded or inactive.
-
Inhibitor in Monomer: Commercial sBMA contains inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent spontaneous polymerization during storage. These must be removed before the reaction.
-
Low Temperature: Thermal initiators have an optimal temperature range for decomposition. If the reaction temperature is too low, the rate of radical generation will be insufficient to start the polymerization.
Q2: The polymerization of my this compound starts but stops at a low conversion. How can I improve the yield?
A2: Premature termination of growing polymer chains is a common reason for low monomer conversion. Consider the following:
-
Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator can lead to a lower overall polymerization rate and incomplete conversion.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in polymerization kinetics. An incorrect temperature can either slow down the reaction or promote side reactions that terminate polymer chains. For some systems, higher temperatures can increase the initial rate but may lead to lower final conversion due to increased termination rates.
-
High Impurity Levels: Impurities in the monomer, solvent, or other reagents can act as chain transfer agents or inhibitors, leading to premature termination.
-
Low Monomer Concentration: A lower concentration of monomer can decrease the probability of propagation events, leading to a lower overall conversion.
Q3: I am using RAFT polymerization for this compound and experiencing poor control and low conversion. What should I check?
A3: In addition to the general causes mentioned above, low conversion in RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization can be due to:
-
Inappropriate RAFT Agent: The chain transfer agent (CTA) must be suitable for methacrylate polymerization. Trithiocarbonates and dithiobenzoates are generally effective. An unsuitable CTA can lead to poor control over the polymerization.
-
Incorrect Initiator-to-CTA Ratio: A high rate of initiation compared to the rate of chain transfer can result in a significant number of uncontrolled polymer chains, leading to both low conversion of the controlled polymer and a broad molecular weight distribution.
Q4: For the ATRP of this compound, my conversion has stalled. What are the potential reasons?
A4: In Atom Transfer Radical Polymerization (ATRP), stalled reactions can be caused by:
-
Catalyst Deactivation: The copper catalyst can be oxidized to Cu(II), which is a deactivator. This can happen due to impurities (like oxygen) or an insufficient amount of reducing agent in ARGET ATRP.
-
Slow Initiation: The rate of initiation from the alkyl halide initiator might be significantly slower than the rate of propagation, leading to incomplete initiator consumption and lower than expected conversion.
-
Ligand Issues: The ligand may not be appropriate for the copper-mediated ATRP of sBMA, or it may have degraded.
Troubleshooting Guides
Low Conversion Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing the cause of low conversion.
Technical Support Center: Anionic Polymerization of Sec-Butyl Methacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the anionic polymerization of sec-butyl methacrylate (B99206).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the anionic polymerization of sec-butyl methacrylate?
A1: The most prevalent side reactions involve the nucleophilic attack of the initiator or the propagating carbanion on the carbonyl group of the ester.[1][2] These include:
-
Attack on the Monomer's Carbonyl Group: The initiator (e.g., s-BuLi) or the growing polymer chain end can attack the carbonyl carbon of a this compound monomer. This leads to the formation of a ketone and a sec-butoxide. The newly formed ketone can be attacked by another initiator molecule, consuming the initiator and leading to a broader molecular weight distribution.[2]
-
Intramolecular Cyclization ("Back-Biting"): The active carbanion at the chain end can attack the carbonyl group of a preceding monomer unit within the same polymer chain. This "back-biting" reaction results in the formation of a cyclic ketone and the termination of the polymer chain.
Q2: Why is a low polymerization temperature, such as -78 °C, critical?
A2: Low temperatures are crucial to suppress the side reactions mentioned above.[3] The activation energy for these side reactions is generally higher than that of the propagation reaction (vinyl addition). By conducting the polymerization at -78 °C (the sublimation temperature of dry ice), the rate of the desired propagation is favored over the rates of the undesired side reactions, leading to a more controlled polymerization with a narrower molecular weight distribution.[3]
Q3: What is the role of lithium chloride (LiCl) in the anionic polymerization of methacrylates?
A3: Lithium chloride is often used as an additive to improve the control of the anionic polymerization of methacrylates.[2][3] LiCl can form complexes with the growing polymer chain ends. This complexation can:
-
Reduce the reactivity of the carbanion, making it more selective towards vinyl addition and less prone to attacking the ester carbonyl group.[3]
-
Break up aggregates of the growing polymer chains, leading to a more uniform reactivity and a narrower molecular weight distribution.[2][3]
Q4: Which initiator is recommended for the anionic polymerization of this compound?
A4: While sec-butyllithium (B1581126) (s-BuLi) can be used, it is a highly reactive and sterically unhindered initiator, which can lead to a higher incidence of side reactions.[3] For better control, initiators with greater steric hindrance and lower nucleophilicity are often preferred, such as 1,1-diphenylhexyllithium (DPHL) or diphenylmethyl lithium (DPMLi).[1][3] The bulkier nature of these initiators disfavors the attack on the carbonyl group.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Bimodal Molecular Weight Distribution (MWD) | 1. Incomplete or slow initiation: The rate of initiation is slower than the rate of propagation. | 1. Use a more efficient initiator or optimize the initiation conditions (e.g., pre-complexing the initiator). |
| 2. Presence of impurities: Water, oxygen, or other electrophilic impurities in the monomer, solvent, or initiator can terminate growing chains. | 2. Ensure rigorous purification of all reagents and glassware. Use high-vacuum techniques. | |
| 3. Side reactions: Attack on the carbonyl group or back-biting reactions are occurring. | 3. Lower the polymerization temperature (to -78 °C or below). Use a more sterically hindered initiator. Add LiCl to the reaction mixture. | |
| Low Polymer Yield | 1. Inefficient initiation: A significant portion of the initiator does not start a polymer chain. | 1. Increase the initiator concentration slightly. Ensure the initiator is of high purity and activity. |
| 2. Termination by impurities: As above, impurities can prematurely terminate the polymerization. | 2. Improve the purification of all components of the reaction. | |
| Polymer Coloration (e.g., Yellowing) | 1. Side reactions: The formation of conjugated ketone structures from side reactions can lead to color. | 1. Implement the solutions for minimizing side reactions (lower temperature, sterically hindered initiator, LiCl). |
| 2. Air leak: Exposure to oxygen can lead to colored byproducts. | 2. Check the reaction setup for any potential leaks. | |
| Inconsistent Results Between Batches | 1. Variability in reagent purity: Purity of monomer, solvent, and initiator can vary. | 1. Standardize purification protocols and test the purity of each batch of reagents. |
| 2. Inconsistent reaction conditions: Small variations in temperature, addition rates, or stirring can affect the outcome. | 2. Carefully control and monitor all reaction parameters. |
Quantitative Data
While specific quantitative data for the anionic polymerization of this compound is limited in the literature, the following table provides a comparative overview of expected trends based on data from other alkyl methacrylates like methyl methacrylate (MMA) and tert-butyl methacrylate (tBuMA).
| Parameter | Methyl Methacrylate (MMA) | This compound (sBuMA) (Expected) | tert-Butyl Methacrylate (tBuMA) | Reference |
| Tendency for Side Reactions | High | Moderate | Low | [1] |
| Typical Initiator Efficiency (with s-BuLi at -78°C) | < 90% | ~90-95% | > 95% | [1][3] |
| Typical Polydispersity Index (PDI) (with s-BuLi at -78°C) | > 1.2 | ~1.1 - 1.2 | < 1.1 | [1][3] |
| Effect of LiCl | Significant improvement in control | Moderate to significant improvement | Less pronounced improvement | [3] |
Experimental Protocols
General Protocol for Anionic Polymerization of this compound
This protocol is a general guideline and may require optimization. All procedures must be carried out under a high-vacuum line or in a glovebox with an inert atmosphere (argon or nitrogen).
1. Purification of Reagents:
-
Solvent (Tetrahydrofuran - THF): Reflux over sodium benzophenone (B1666685) ketyl until a persistent deep purple color is observed, then distill directly into the reaction flask.
-
Monomer (this compound): Stir over powdered calcium hydride (CaH₂) for at least 24 hours, then vacuum distill. For higher purity, a subsequent distillation from a small amount of trialkylaluminum or di-n-butylmagnesium can be performed.
-
Initiator (sec-Butyllithium - s-BuLi): Use a commercially available solution. The concentration should be determined by titration before use.
-
Lithium Chloride (LiCl): Dry under vacuum at >120 °C for at least 12 hours.
2. Polymerization Procedure:
-
Assemble the reaction flask (e.g., a round-bottom flask with a magnetic stir bar and a sidearm with a stopcock) and flame-dry under vacuum.
-
If using LiCl, add the dried LiCl to the reaction flask and flame-dry again.
-
Distill the purified THF into the reaction flask at -78 °C (dry ice/acetone bath).
-
Add the desired amount of s-BuLi initiator via syringe.
-
Slowly add the purified this compound monomer dropwise to the stirred initiator solution at -78 °C. The reaction is typically very fast.
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour).
-
Terminate the polymerization by adding a small amount of degassed methanol (B129727).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or a hexane/methanol mixture).
-
Filter and dry the polymer under vacuum to a constant weight.
3. Characterization:
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Chemical Structure and Purity: Analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Presence of Side Products: Can be investigated by Gas Chromatography-Mass Spectrometry (GC-MS) of the crude reaction mixture before precipitation.
Visualizations
Caption: Key reactions in the anionic polymerization of this compound.
References
Optimizing initiator concentration for sBMA polymerization
Welcome to the technical support center for sec-butyl methacrylate (B99206) (sBMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing initiator concentration and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during sBMA polymerization in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
-
Question: Why is my sBMA polymerization not starting, or why is there a long induction period before polymerization begins?
-
Answer: Failure to initiate or a significant delay is often due to insufficient radical generation or the presence of inhibitors. Commercial monomers like sBMA contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage.[1] These inhibitors scavenge the free radicals needed to start the polymerization process. If the inhibitor is not removed or its effect is not overcome by the initiator, polymerization will be impeded. Additionally, an insufficient concentration of the initiator will not produce enough radicals to overcome the inhibitor and start the reaction effectively.[1] Dissolved oxygen in the reaction mixture can also inhibit free-radical polymerization and should be removed by purging with an inert gas.[2][3]
Issue 2: Polymerization is Too Fast and Uncontrollable
-
Question: My sBMA polymerization is proceeding too quickly, leading to a strong exothermic reaction that is difficult to control. What is the cause?
-
Answer: An excessively high initiator concentration is a primary cause of rapid and uncontrollable polymerization.[4] A higher concentration of initiator generates a larger number of free radicals, leading to a much faster polymerization rate.[5][6][7] This can result in a significant exotherm, which can be dangerous and may negatively affect the polymer properties.
Issue 3: The Resulting Polymer Has a Very Low Molecular Weight
-
Question: The molecular weight of my poly(sBMA) is consistently lower than desired. How is this related to the initiator concentration?
-
Answer: A high initiator concentration leads to the formation of more polymer chains simultaneously.[4] These numerous chains compete for the available monomer, resulting in shorter chains and a lower average molecular weight.[4][5] The relationship can be expressed as M_w ∝ [I]-x, where a higher initiator concentration ([I]) decreases the molecular weight (M_w).[5]
Issue 4: The Final Monomer Conversion is Low
-
Question: I am not achieving a high conversion of sBMA to poly(sBMA), even after an extended reaction time. Could the initiator concentration be the issue?
-
Answer: While several factors can affect final monomer conversion, the initiator concentration plays a crucial role. An initiator concentration that is too low may not generate enough radicals to sustain the polymerization reaction to high conversion. Conversely, an excessively high initiator concentration can lead to premature termination of growing polymer chains, also resulting in lower conversion. The optimal initiator concentration will provide a balance between a sufficient rate of initiation and minimizing early termination.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing initiator concentration on the polymerization of sBMA?
A1: Increasing the initiator concentration generally increases the rate of polymerization.[5][6][7] This is because a higher initiator concentration produces more free radicals, which initiate more polymer chains at the same time.[4] However, this also typically leads to a lower average molecular weight of the polymer.[4][5]
Q2: What are common initiators for the free-radical polymerization of sBMA?
A2: Common thermal initiators for methacrylate polymerization include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO).[3][8] The choice often depends on the desired reaction temperature and the solvent. AIBN, for instance, is frequently used for solution polymerizations at temperatures around 60-80 °C.[4] Redox initiation systems, such as BPO combined with an amine accelerator like N,N-dimethylaniline (DMA), can also be used for polymerization at lower temperatures.[6][9] For photoinitiated polymerization, specific photoinitiators like benzophenone (B1666685) are used.[10][11]
Q3: How do I choose a starting initiator concentration for my sBMA polymerization?
A3: A good starting point for initiator concentration is often in the range of 0.1 to 1.0 mol% with respect to the monomer. The optimal concentration will depend on the desired molecular weight, polymerization rate, and the specific reaction conditions (temperature, solvent, etc.). It is recommended to perform a series of small-scale experiments with varying initiator concentrations to determine the optimal level for your specific application.
Q4: Does the type of polymerization (e.g., solution, bulk, emulsion) affect the optimal initiator concentration?
A4: Yes, the polymerization method significantly influences the choice of initiator and its optimal concentration. For example, in emulsion polymerization, a water-soluble initiator like potassium persulfate (KPS) is often used, and its concentration will affect particle size and stability.[12][13] In bulk or solution polymerization, a monomer-soluble initiator like AIBN or BPO is common. The heat dissipation characteristics of each method also play a role; for instance, bulk polymerization can experience a significant exotherm, which might be exacerbated by high initiator concentrations.
Data on Initiator Concentrations for Methacrylate Polymerization
The following table summarizes initiator concentrations used in various methacrylate polymerization studies. Note that sBMA is a type of methacrylate, and these examples provide a relevant reference.
| Polymerization Type | Monomer(s) | Initiator | Initiator Concentration | Key Findings |
| Free-Radical Polymerization | Methacrylates (for bone cement) | Benzoyl Peroxide (BPO) | 0.05 - 0.7 wt% | Increasing BPO concentration increased the polymerization rate and shortened the curing time. The highest double bond conversion (74-100%) was achieved with 0.3 wt% BPO.[6][7][9] |
| Room Temperature Polymerization | Methyl Methacrylate (MMA) | BPO and Dimethyl-p-toluidine (DMT) | 1.0 mol% BPO - 0.5 mol% DMT | This ratio was found to be optimal for mechanical properties. Increasing initiator content led to decreased glass transition temperature and molecular weight. |
| UV Polymerization | Sulfobetaine Methacrylate (SBMA) | SpeedCure 4265 | 1.5 - 2.5% | Used in combination with a crosslinker to form a hydrogel coating.[14] |
| RAFT Aqueous Solution Polymerization | SBMA | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | CTA/ACVA molar ratio = 5.0 | This controlled polymerization technique reached high monomer conversion (90%) within 3 hours. |
| Distillation-Precipitation Polymerization | SBMA and N,N'-methylenebis(acrylamide) | AIBN | 0.13 mmol (for 0.71 mmol SBMA) | Successful synthesis of zwitterionic polymer nanoparticles.[3] |
Experimental Protocol: Optimization of Initiator Concentration for sBMA Solution Polymerization
This protocol outlines a general procedure for optimizing the initiator concentration for the free-radical solution polymerization of sBMA using AIBN as the initiator.
1. Materials and Equipment:
-
sec-Butyl methacrylate (sBMA), with inhibitor
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Inhibitor removal column or materials for washing (e.g., 1M NaOH solution, deionized water, brine, anhydrous MgSO₄)
-
Reaction flask (e.g., three-neck round-bottom flask)
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with bubbling line
-
Oil bath or heating mantle with temperature controller
-
Syringes and needles
2. Pre-Polymerization: Inhibitor Removal (Crucial Step)
-
Option A: Column Chromatography: Pass the sBMA monomer through a column packed with an appropriate inhibitor remover (e.g., activated basic alumina).
-
Option B: Liquid-Liquid Extraction:
-
Place the sBMA monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two more times.
-
Wash the monomer with an equal volume of deionized water, followed by a wash with saturated brine solution to help remove water.
-
Transfer the washed monomer to a clean flask and dry over an anhydrous drying agent like MgSO₄.
-
Filter or decant the purified monomer. Use the purified monomer immediately.[1]
-
3. Polymerization Procedure:
-
Setup: Assemble the reaction flask with a condenser, a magnetic stir bar, an inert gas inlet, and a septum for injections.
-
Solvent Addition: Add the desired amount of anhydrous solvent to the reaction flask.
-
Degassing: Begin stirring and purge the solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.[2][3]
-
Initiator Preparation: In a separate vial, dissolve the calculated amount of AIBN in a small amount of the reaction solvent. For an optimization experiment, prepare several reactions with varying AIBN concentrations (e.g., 0.1, 0.25, 0.5, and 1.0 mol% relative to the monomer).
-
Monomer Addition: Add the purified sBMA monomer to the reaction flask via a syringe.
-
Initiation: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN). Once the temperature is stable, add the AIBN solution to the reaction flask via a syringe.
-
Polymerization: Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), depending on the target conversion. Monitor the reaction by taking small samples periodically to analyze for conversion (e.g., via NMR or gravimetry).
-
Termination and Isolation: Quench the reaction by cooling it in an ice bath and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Purification: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified poly(sBMA) in a vacuum oven until a constant weight is achieved.
-
Characterization: Analyze the resulting polymer for molecular weight (e.g., via Gel Permeation Chromatography - GPC) and compare the results from the different initiator concentrations.
Visualizations
Caption: Experimental workflow for optimizing initiator concentration in sBMA polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel, one-step synthesis of zwitterionic polymer nanoparticles via distillation-precipitation polymerization and its application for dye removal membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Zwitterionic poly(sulfobetaine methacrylate)-based hydrogel coating for drinking water distribution systems to inhibit adhesion of waterborne bacteria [frontiersin.org]
- 11. Zwitterionic poly(sulfobetaine methacrylate)-based hydrogel coating for drinking water distribution systems to inhibit adhesion of waterborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. "UV Polymerization of a Zwitterionic Antifouling Membrane Coating" by Amanda Jia-Hwa Tsai and Vincent Matthew Guarino [digitalcommons.calpoly.edu]
Technical Support Center: Controlling Molecular Weight Distribution in sBMA Polymerization
Welcome to the technical support center for the polymerization of sec-butyl methacrylate (B99206) (sBMA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on controlling molecular weight and its distribution during sBMA polymerization. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is most suitable for achieving a narrow molecular weight distribution (low PDI) for poly(sBMA)?
A1: For the polymerization of sulfobetaine (B10348) methacrylate (sBMA), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective method for achieving well-controlled polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][2] While Atom Transfer Radical Polymerization (ATRP) can also be used, it often presents challenges such as the insolubility of the growing polymer chain in common organic solvents and difficulties in removing the copper catalyst.[1][3] RAFT polymerization, particularly in aqueous media, has been shown to be more reliable for sBMA.[1][2]
Q2: What is a typical Polydispersity Index (PDI) for a well-controlled RAFT polymerization of sBMA?
A2: A well-controlled RAFT polymerization of sBMA can yield polymers with a PDI below 1.3, with values approaching 1.1 indicating excellent control over the polymerization process.[4] Achieving a low PDI is a key indicator of a successful "living" polymerization, where all polymer chains grow at a similar rate.
Q3: Why is my RAFT polymerization of sBMA showing a long induction period?
A3: A long induction period in RAFT polymerization is often due to the presence of inhibitors, most commonly dissolved oxygen in the reaction mixture. It is critical to thoroughly degas the polymerization mixture by purging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles. Impurities in the monomer, solvent, or the RAFT agent itself can also lead to an induction period.
Q4: How can I purify the poly(sBMA) after RAFT polymerization?
A4: A common and effective method for purifying poly(sBMA) after RAFT polymerization is dialysis against deionized water.[5][6] This process removes unreacted monomer, initiator, and other small molecules. Following dialysis, the purified polymer can be isolated as a powder by lyophilization (freeze-drying).[1][6]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during the RAFT polymerization of sBMA.
Problem 1: Broad Molecular Weight Distribution (High PDI)
A high PDI indicates a lack of control over the polymerization. The following decision tree can help you identify the potential cause and find a solution.
Problem 2: Slow or No Polymerization
If the polymerization is not proceeding as expected, consider the following potential causes and solutions:
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas the reaction mixture. Oxygen is a radical scavenger and will inhibit the polymerization. Use at least three freeze-pump-thaw cycles or purge with a high-purity inert gas for an extended period. |
| Inefficient Initiator | Ensure the chosen initiator is suitable for the reaction temperature. For example, 4,4′-Azobis(4-cyanovaleric acid) (ACVA) is commonly used at 70 °C.[5][6] If the temperature is too low for the initiator, its decomposition rate will be too slow. |
| Inappropriate RAFT Agent | The chosen RAFT agent may not be suitable for methacrylate polymerization. Trithiocarbonates and dithiobenzoates are generally effective.[7] Consult compatibility charts for RAFT agents and monomers. |
| Impure Reagents | Use purified monomer and solvent. Impurities can act as inhibitors or retarders. |
| Low Temperature | Increase the reaction temperature to increase the rate of initiator decomposition and propagation. However, be mindful that excessively high temperatures can lead to a loss of control. |
Data Presentation: RAFT Polymerization of sBMA
The following table summarizes experimental conditions and results from various studies on the RAFT polymerization of sBMA, providing a comparative overview.
| Monomer:CTA:Initiator Ratio | RAFT Agent (CTA) | Initiator | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI | Reference |
| 40:1:0.2 | CPAD | ACVA | 0.5 M NaCl (aq) | 70 | 0.5 | 18.3 | 1.23 | [5] |
| 80:1:0.2 | CPAD | ACVA | 0.5 M NaCl (aq) | 70 | 0.5 | 29.5 | 1.14 | [5] |
| 180:1:0.2 | CPAD | ACVA | 0.5 M NaCl (aq) | 70 | 0.5 | 55.7 | 1.15 | [5] |
| 40:1:0.2 | CADB | ACVA | 0.5 M NaCl (aq) | 70 | 2 | 6.9 | 1.09 | [6] |
CPAD: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid CADB: 4-Cyanopentanoic acid dithiobenzoate ACVA: 4,4′-Azobis(4-cyanovaleric acid)
Experimental Protocols
Key Experiment: RAFT Polymerization of sBMA in Aqueous Media
This protocol is a representative example for the synthesis of poly(sBMA) with a target degree of polymerization of 80.
Materials:
-
sBMA (sulfobetaine methacrylate) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Sodium chloride (NaCl)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve NaCl in deionized water to create a 0.5 M solution.
-
Add the sBMA monomer, CPAD, and ACVA to the salt solution in the desired molar ratios (e.g., [sBMA]:[CPAD]:[ACVA] = 80:1:0.2).
-
Stir the mixture until all components are fully dissolved.
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Purge the reaction mixture with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
After degassing, place the Schlenk flask in a preheated oil bath set to 70 °C.
-
Maintain stirring throughout the polymerization.
-
The reaction time will depend on the target molecular weight and conversion; a typical time is 30 minutes to a few hours.[5]
-
-
Termination and Purification:
-
To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air. Rapid cooling in an ice bath can also be used.
-
Purify the resulting polymer by dialysis against deionized water for 2-3 days, changing the water periodically.
-
Isolate the purified poly(sBMA) as a solid by lyophilization.
-
Mandatory Visualization
Experimental Workflow for RAFT Polymerization of sBMA
The following diagram illustrates the key steps in the experimental workflow for the RAFT polymerization of sBMA.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polysulfobetaine-based diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00396B [pubs.rsc.org]
- 7. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
Technical Support Center: Purification of Poly(sec-butyl methacrylate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of poly(sec-butyl methacrylate) (PsBMA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a freshly synthesized batch of poly(this compound)?
A: Common impurities include unreacted sec-butyl methacrylate (B99206) monomer, initiator fragments, and low molecular weight oligomers. Depending on the polymerization method, by-products from side reactions may also be present. For instance, in free radical polymerization, products of chain transfer or termination reactions can be impurities.
Q2: What are the recommended solvent systems for the purification of poly(this compound) by precipitation?
A: While specific data for poly(this compound) is limited, a good starting point is to use solvents that are effective for similar poly(alkyl methacrylates). Poly(n-butyl methacrylate) is soluble in solvents like tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl3), toluene, and dioxane, and it precipitates in non-solvents such as cold methanol (B129727) and ethanol.[1] Therefore, a common approach is to dissolve the crude PsBMA in a good solvent like THF and then precipitate it by slowly adding a non-solvent like cold methanol.
Q3: Can Size Exclusion Chromatography (SEC) be used to purify poly(this compound)?
A: Yes, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for both analyzing and purifying polymers.[2][3][4] It separates molecules based on their hydrodynamic volume in solution. SEC can effectively remove low molecular weight impurities such as unreacted monomer and initiator residues, and can also be used to fractionate the polymer to obtain a narrower molecular weight distribution.[3][5]
Q4: How can I assess the purity of my poly(this compound) sample?
A: The purity of your PsBMA sample can be assessed using several analytical techniques:
-
Size Exclusion Chromatography (SEC/GPC): To determine the molecular weight distribution (polydispersity index, PDI) and to detect the presence of low molecular weight impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the polymer structure and to detect residual monomer or other organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the polymer and to check for the absence of impurities with distinct infrared absorptions.
Troubleshooting Guides
Problem 1: Low yield after precipitation.
| Possible Cause | Troubleshooting Step |
| Polymer is partially soluble in the non-solvent. | Use a stronger non-solvent or decrease the temperature of the non-solvent. |
| Insufficient amount of non-solvent added. | Gradually add more non-solvent until precipitation is complete. |
| Precipitated polymer is too fine and passes through the filter. | Allow the precipitate to settle and coarsen before filtration. Using a centrifuge to collect the precipitate can also be effective. |
| Premature precipitation of low molecular weight polymer. | Optimize the solvent/non-solvent ratio and the rate of addition of the non-solvent. |
Problem 2: Polymer precipitates as a sticky mass instead of a powder.
| Possible Cause | Troubleshooting Step |
| The concentration of the polymer solution is too high. | Use a more dilute polymer solution. |
| The non-solvent is added too quickly. | Add the non-solvent dropwise while vigorously stirring the polymer solution. |
| The temperature of the precipitation is too high. | Perform the precipitation at a lower temperature (e.g., in an ice bath). |
Problem 3: Broad or multimodal peaks in SEC/GPC analysis after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of low molecular weight oligomers. | Repeat the precipitation step or perform fractional precipitation. |
| Polymer degradation during purification. | Avoid excessive heating or exposure to UV light during the purification process. Ensure that the solvents are pure and free of peroxides. The thermal degradation of poly(this compound) can become significant at temperatures above 240°C.[6] |
| SEC/GPC column issues. | Ensure the SEC/GPC system is properly calibrated and the columns are in good condition.[7] |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude poly(this compound) in a minimal amount of a good solvent (e.g., THF) to form a viscous solution. A typical concentration is 5-10% (w/v).
-
Precipitation: Slowly add the polymer solution dropwise into a vigorously stirred, large excess of a cold non-solvent (e.g., methanol). A volume ratio of 1:10 (polymer solution to non-solvent) is common.
-
Isolation: Allow the precipitate to settle. Decant the supernatant and wash the precipitated polymer with fresh non-solvent.
-
Drying: Collect the polymer by filtration or centrifugation and dry it under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Protocol 2: Purification by Size Exclusion Chromatography (for small scale)
-
System Preparation: Set up the SEC/GPC system with an appropriate column set for the molecular weight range of your polymer. A common mobile phase is THF.[2]
-
Sample Preparation: Dissolve the crude polymer in the mobile phase (THF) at a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
-
Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the desired molecular weight range of the polymer, based on the elution profile.
-
Solvent Removal: Combine the desired fractions and remove the solvent under reduced pressure to obtain the purified polymer.
Data Presentation
Table 1: Solubility of Poly(alkyl methacrylates) in Common Solvents (Qualitative)
| Polymer | Tetrahydrofuran (THF) | Chloroform (CHCl₃) | Toluene | Methanol | Ethanol |
| Poly(n-butyl methacrylate) | Soluble | Soluble | Soluble | Non-solvent (precipitates)[1] | Non-solvent (precipitates)[1] |
| Poly(this compound) (Expected) | Soluble | Soluble | Soluble | Non-solvent | Non-solvent |
Note: Data for poly(this compound) is extrapolated based on the behavior of similar polymers.
Table 2: Illustrative SEC/GPC Data Before and After Purification of Poly(this compound)
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Crude Polymer | 45,000 | 95,000 | 2.11 |
| After Precipitation | 52,000 | 78,000 | 1.50 |
| After SEC Fractionation | 55,000 | 61,000 | 1.11 |
Note: This data is illustrative and typical for a successful purification process.
Visualizations
References
Effect of temperature on sec-butyl methacrylate polymerization rate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of sec-butyl methacrylate (B99206).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of sec-butyl methacrylate, with a focus on temperature-related effects.
Issue 1: Slow or No Polymerization
| Possible Cause | Troubleshooting Steps |
| Low Reaction Temperature | The rate of decomposition of thermal initiators is highly dependent on temperature. If the reaction temperature is too low for the chosen initiator (e.g., AIBN is typically used around 60-80 °C), the generation of free radicals will be slow, leading to a sluggish or stalled polymerization. Increase the reaction temperature to a range suitable for your initiator. |
| Inhibitor Presence | Commercial monomers contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before the experiment, or their effect must be overcome by the initiator. Ensure complete removal of the inhibitor by washing with a basic solution or passing through an inhibitor removal column. |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting polymerization. Degas the monomer and solvent thoroughly before starting the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like nitrogen or argon for an extended period. |
| Insufficient Initiator Concentration | An inadequate amount of initiator will not generate enough free radicals to sustain the polymerization reaction. Ensure the initiator concentration is appropriate for the desired reaction kinetics and molecular weight. |
Issue 2: Polymerization is Too Fast or Uncontrolled
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Excessively high temperatures can lead to a very rapid decomposition of the initiator, causing a surge in radical concentration and an uncontrolled, exothermic reaction. This can broaden the molecular weight distribution and pose a safety hazard. Lower the reaction temperature to achieve a more controlled polymerization rate. |
| "Trommsdorff-Norrish" or Gel Effect | At high conversions, the viscosity of the reaction medium increases significantly. This hinders the termination reactions between growing polymer chains, leading to a rapid increase in the polymerization rate and temperature. To mitigate this, consider performing the polymerization in solution to better dissipate heat and maintain a lower viscosity. If conducting a bulk polymerization, ensure adequate heat removal and monitoring. |
| Incorrect Initiator Choice | Using an initiator that decomposes too rapidly at the chosen reaction temperature can lead to a loss of control. Select an initiator with a half-life that is appropriate for the desired polymerization temperature and time. |
Issue 3: Low Polymer Yield or Incomplete Conversion
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | An inappropriate reaction temperature can lead to premature termination of growing polymer chains. While higher temperatures initially increase the rate, they can also increase the rate of side reactions and termination, leading to lower overall conversion. Optimize the temperature to balance the rates of initiation, propagation, and termination. |
| Depropagation at High Temperatures | At elevated temperatures, the polymerization of methacrylates can become reversible, a phenomenon known as depropagation. This equilibrium between polymerization and depropagation can limit the final monomer conversion. If high conversion is not being reached at high temperatures, consider lowering the reaction temperature. |
| Insufficient Reaction Time | The polymerization may simply not have been allowed to proceed for a sufficient duration. Monitor the reaction over time to determine when the conversion plateaus. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of this compound polymerization?
A1: The rate of polymerization for this compound, like other free-radical polymerizations, generally increases with temperature. This is due to the increased rate of decomposition of the thermal initiator, which generates more free radicals to initiate polymerization chains. The propagation rate constant also increases with temperature, contributing to a faster reaction.
Q2: Is there an optimal temperature for the polymerization of this compound?
A2: The optimal temperature depends on the desired outcome of the polymerization, including the target molecular weight, polydispersity index (PDI), and conversion. Higher temperatures lead to faster rates but can result in lower molecular weights due to increased chain transfer and termination rates, and may also lead to broader PDIs. For controlled polymerizations, a temperature that provides a moderate rate of initiation and propagation is typically chosen.
Q3: What is the ceiling temperature for this compound polymerization and why is it important?
A3: The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depropagation for a given monomer concentration. Above the ceiling temperature, polymer formation is thermodynamically unfavorable. For methacrylate monomers, ceiling temperatures at a concentration of 1 mol/L are generally in the range of 200–210 °C.[1] It is crucial to conduct polymerizations below the ceiling temperature to obtain a polymer product.
Q4: Can I use the same initiator for this compound polymerization at different temperatures?
A4: While you can use the same initiator over a range of temperatures, its efficiency will vary. Each initiator has an optimal temperature range based on its half-life. For example, AIBN is effective between 60-80 °C. If you need to polymerize at a significantly lower or higher temperature, it is best to choose an initiator that has a suitable decomposition rate at that temperature to maintain good control over the polymerization.
Q5: How can I monitor the effect of temperature on the polymerization rate during my experiment?
A5: You can monitor the progress of the polymerization by taking aliquots from the reaction mixture at different time points and analyzing the monomer conversion. Techniques such as gravimetry (after precipitating the polymer), ¹H NMR spectroscopy (by comparing the integration of monomer and polymer peaks), or gas chromatography (GC) can be used to determine the monomer concentration over time. This will allow you to calculate the polymerization rate at a given temperature.
Quantitative Data
| Temperature (°C) | Expected Polymerization Rate | Expected Molecular Weight | Comments |
| 40 - 60 | Slow to Moderate | High | Initiator decomposition is slow, leading to fewer chains and higher molecular weight. |
| 60 - 80 | Moderate to Fast | Medium | Common temperature range for initiators like AIBN, providing a good balance of rate and control. |
| 80 - 100 | Fast | Lower | Increased rate of initiation and chain transfer reactions lead to shorter polymer chains. |
| > 100 | Very Fast | Low | Risk of uncontrolled polymerization and significant depropagation, which can limit conversion.[2] |
Experimental Protocols
General Protocol for Bulk Free-Radical Polymerization of this compound
This protocol describes a general procedure for the bulk polymerization of this compound at a specified temperature.
Materials:
-
This compound (inhibitor removed)
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Schlenk flask or reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath or other temperature-controlled heating system
-
Vacuum line
-
Syringes and needles
Procedure:
-
Monomer Purification: Remove the inhibitor from the this compound by washing with an aqueous NaOH solution followed by deionized water, drying over an anhydrous salt (e.g., MgSO₄), and filtering. Alternatively, pass the monomer through an inhibitor removal column.
-
Initiator Preparation: Accurately weigh the desired amount of initiator (e.g., AIBN) and dissolve it in a small amount of the purified monomer.
-
Reaction Setup: Place the purified monomer in a dry Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with an inert gas. Using a degassed syringe, inject the initiator solution into the monomer.
-
Polymerization: Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C) and begin stirring.
-
Monitoring: To monitor the reaction, periodically withdraw small aliquots using a degassed syringe and determine the monomer conversion.
-
Termination: Once the desired conversion is achieved or the reaction time is complete, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Isolation: The polymer can be isolated by precipitation in a non-solvent such as cold methanol, followed by filtration and drying under vacuum.
Visualizations
Caption: Relationship between temperature and polymerization outcomes.
Caption: Troubleshooting workflow for polymerization issues.
References
Technical Support Center: Synthesis of sec-Butyl Methacrylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of sec-butyl methacrylate (B99206). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of sec-butyl methacrylate, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: The esterification reaction has not gone to completion. | - Increase Reaction Time: Monitor the reaction progress using GC analysis until the concentration of methacrylic acid plateaus.- Optimize Catalyst Concentration: Ensure the appropriate amount of acid catalyst (e.g., p-toluenesulfonic acid) is used. A typical range is 0.5-3 wt% of the reactants.[1]- Efficient Water Removal: Ensure the Dean-Stark trap or azeotropic distillation setup is functioning correctly to remove water, which is a byproduct of the reaction and can inhibit the forward reaction.[1] |
| Product Loss During Workup: this compound is lost during washing or distillation steps. | - Minimize Aqueous Washes: Reduce the number of washes or use saturated brine solutions to minimize the solubility of the ester in the aqueous phase.- Optimize Distillation: Conduct distillation under reduced pressure to lower the boiling point and prevent thermal degradation or polymerization. | |
| Premature Polymerization: The monomer is polymerizing during the reaction or purification. | - Use of an Effective Inhibitor: Ensure an adequate amount of a suitable polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ) is added at the beginning of the synthesis.[1]- Control Temperature: Avoid excessive temperatures during the reaction and distillation.[1] | |
| High Levels of Unreacted Methacrylic Acid in Product | Inefficient Esterification: The reaction equilibrium is not sufficiently shifted towards the product. | - Use Excess sec-Butanol: Employing a molar excess of sec-butanol (e.g., 1.2:1 to 1.5:1 alcohol to acid) can drive the reaction to completion.[1]- Effective Water Removal: As mentioned above, continuous removal of water is crucial.[1] |
| Ineffective Purification: The washing and distillation steps are not adequately removing the acidic impurity. | - Alkaline Wash: Wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize and remove unreacted methacrylic acid. Follow with a water wash to remove any remaining base and salts.- Fractional Distillation: Use a fractionating column during distillation to effectively separate the higher-boiling methacrylic acid from the this compound product. | |
| Presence of sec-Butanol in Final Product | Incomplete Removal of Excess Reactant: The distillation process is not effectively separating the excess alcohol. | - Efficient Distillation: Ensure the distillation setup has a sufficient number of theoretical plates to separate sec-butanol from the product.- Azeotropic Distillation: Utilize the azeotrope of sec-butanol and water to aid in its removal during the initial stages of the reaction. |
| Product Discoloration | Impurities in Starting Materials: The methacrylic acid or sec-butanol may contain impurities that cause discoloration at elevated temperatures. | - Use High-Purity Reagents: Start with high-purity, colorless reactants.- Purify Reactants: If necessary, distill the methacrylic acid and sec-butanol before use. |
| Oxidation or Degradation: The product may be degrading due to exposure to air at high temperatures. | - Inert Atmosphere: Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common industrial method is the direct esterification of methacrylic acid with sec-butanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the continuous removal of water to drive the reaction towards the formation of the ester.[1]
Q2: What are the primary impurities I should be concerned about?
A2: The primary impurities are typically unreacted starting materials (methacrylic acid and sec-butanol), water, and byproducts from side reactions.[2] Additionally, the formation of poly(this compound) due to premature polymerization is a significant concern.
Q3: How can I prevent polymerization during synthesis and purification?
A3: To prevent unwanted polymerization, a polymerization inhibitor must be added to the reaction mixture.[1] Common inhibitors for methacrylate synthesis include hydroquinone (HQ) and its monomethyl ether (MEHQ).[1] It is also crucial to control the temperature, as higher temperatures can promote polymerization. Distillation should be performed under reduced pressure to keep the temperature low.
Q4: What is the role of azeotropic distillation in this synthesis?
A4: Azeotropic distillation is a key technique used to remove water as it is formed during the esterification reaction.[1] By removing a product (water), the reaction equilibrium shifts to the right, favoring the formation of more this compound, thus increasing the yield. An entrainer, which is often an excess of the reactant alcohol (sec-butanol), is used to form a low-boiling azeotrope with water.
Q5: How do I remove the polymerization inhibitor from the final product?
A5: Phenolic inhibitors like hydroquinone and MEHQ can be removed by washing the crude product with a dilute aqueous sodium hydroxide (B78521) solution.[3] The basic wash deprotonates the acidic phenol, forming a water-soluble salt that can be separated in the aqueous phase. Alternatively, passing the monomer through a column of activated basic alumina (B75360) can also effectively remove these inhibitors.
Q6: Which analytical techniques are best for determining the purity of my this compound?
A6: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for quantifying the purity of this compound and identifying volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural confirmation and can be used to detect and quantify impurities.
Data on Impurity Formation
The following table provides illustrative data on how reaction parameters can influence impurity levels in the synthesis of butyl methacrylates. While this data is for n-butyl methacrylate, the trends are generally applicable to this compound synthesis.
| Parameter Varied | Condition | Methacrylic Acid in Crude Product (ppm) | Methacrylic Acid in Refined Product (ppm) |
| Excess Butanol | 12% excess | 2900 | 23 |
| 40% excess | 1700 | 15 | |
| Reaction Time | 2 hours | 1700 | - |
| 3 hours | 110 | - | |
| 4 hours | - | 15 |
Data adapted from a study on n-butyl methacrylate synthesis and is for illustrative purposes.[1]
Experimental Protocols
Synthesis of this compound via Direct Esterification
Materials:
-
Methacrylic acid
-
sec-Butanol
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (B28343) (entrainer)
-
Sodium bicarbonate solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add methacrylic acid, a molar excess of sec-butanol (e.g., 1.2 equivalents), toluene (as an entrainer), p-toluenesulfonic acid (0.5-2 mol% relative to methacrylic acid), and a catalytic amount of hydroquinone.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted methacrylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude this compound is then purified by vacuum distillation.
Purification by Vacuum Distillation
Procedure:
-
Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude this compound.
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the flask gently in an oil bath.
-
Collect the fraction that distills at the appropriate boiling point and pressure for this compound.
GC-MS Analysis of Purity
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the diluted sample into the GC-MS system.
-
Identify and quantify impurities by comparing their retention times and mass spectra to those of known standards.
¹H NMR Analysis
Procedure:
-
Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Characteristic peaks for this compound should be observed. Impurities such as methacrylic acid, sec-butanol, and water will have distinct chemical shifts that can be used for their identification and quantification by integrating the respective signals.
Visualizations
Chemical Reaction Pathway
Caption: Direct esterification of methacrylic acid with sec-butanol.
Experimental Workflow for Synthesis and Purification
References
- 1. US4698440A - Process for making n-butyl methacrylate - Google Patents [patents.google.com]
- 2. Butyl Methacrylate | C8H14O2 | CID 7354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KR20160067017A - Method for the production process of methacryl acid ester - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
Technical Support Center: Optimizing sec-Butyl Methacrylate Polymerization
Welcome to the technical support center for sec-butyl methacrylate (B99206) (sBMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve polymer yields. The following guides and frequently asked questions (FAQs) provide practical strategies and detailed protocols to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent challenges encountered during the polymerization of sec-butyl methacrylate, offering potential causes and actionable solutions.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
| Possible Cause | Recommended Solution |
| Inhibitor Presence: Commercial sBMA contains inhibitors (e.g., MEHQ, p-benzoquinone) to prevent spontaneous polymerization during storage. These must be removed before use. | Inhibitor Removal: Purify the monomer by washing with an aqueous base (e.g., 5-10% NaOH solution) to remove phenolic inhibitors, followed by washing with deionized water to remove residual base. Dry the monomer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄) and filter. Alternatively, pass the monomer through a column of activated basic alumina (B75360).[1][2][3] For p-benzoquinone, distillation after adding a substituted hydroquinone (B1673460) can be effective.[4] |
| Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent radical scavenger, leading to an induction period or complete inhibition of polymerization.[5][6] | Deoxygenation: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30-60 minutes before and during polymerization.[2] For more rigorous oxygen removal, perform several freeze-pump-thaw cycles.[2] |
| Insufficient Initiator Concentration or Inactivity: The initiator concentration may be too low to overcome trace inhibitors and oxygen, or the initiator may have degraded. | Optimize Initiator Concentration: Increase the initiator concentration incrementally. A typical starting point for AIBN is 0.1-1.0 mol% with respect to the monomer. Ensure the initiator is fresh and has been stored correctly. |
| Low Reaction Temperature: The rate of decomposition of thermal initiators is temperature-dependent. If the temperature is too low, radical generation will be insufficient.[2] | Adjust Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, a common temperature range is 60-80°C.[7] |
Issue 2: Low Polymer Yield or Incomplete Monomer Conversion
| Possible Cause | Recommended Solution |
| Suboptimal Initiator Concentration: An inadequate supply of radicals throughout the reaction can lead to premature termination. | Increase Initiator Amount: A higher initiator concentration can help maintain the polymerization, but excessive amounts can lower the molecular weight.[8] |
| Inappropriate Reaction Temperature: Temperature affects propagation, termination, and potential side reactions. For methacrylates, depropagation can become significant at higher temperatures.[9] | Temperature Optimization: For sBMA, which may undergo de-esterification at temperatures above 240°C, it is crucial to maintain a controlled temperature range, typically between 60-100°C for common thermal initiators.[4] |
| Chain Transfer Reactions: Chain transfer to solvent, monomer, or impurities can terminate growing polymer chains, reducing the overall yield and molecular weight. | Solvent Selection: Choose a solvent with a low chain transfer constant. For methacrylates, solvents like toluene (B28343) or bulk polymerization are often preferred. Ensure all reagents are of high purity. |
| Premature Precipitation: The growing polymer may precipitate from the solution if it becomes insoluble, halting further polymerization. | Solvent and Concentration Adjustment: Ensure the polymer is soluble in the chosen solvent at the reaction temperature. Adjusting the initial monomer concentration may be necessary. Poly(this compound) is generally soluble in aromatic hydrocarbons, ketones, and esters.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I effectively remove the inhibitor from this compound?
A1: The most common and effective method is to wash the monomer with an aqueous solution of sodium hydroxide (B78521) (5-10%). This deprotonates the phenolic inhibitor (like MEHQ), making it water-soluble and easily extracted from the organic monomer phase.
-
Experimental Protocol: Inhibitor Removal
-
In a separatory funnel, combine the this compound monomer with an equal volume of 10% aqueous NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 10% NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash until the aqueous layer is neutral (pH 7).
-
Transfer the washed monomer to a clean, dry flask and add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Stir for 30-60 minutes, then filter or decant the purified monomer.
-
The inhibitor-free monomer is susceptible to spontaneous polymerization and should be used immediately or stored at a low temperature in the dark for a short period.[2][3]
-
Q2: What is the optimal initiator and concentration for sBMA polymerization?
A2: A common and effective initiator for the free-radical polymerization of methacrylates is 2,2'-azobisisobutyronitrile (AIBN). The optimal concentration depends on the desired molecular weight and polymerization rate, but a good starting point is typically 0.1 to 1.0 mol% relative to the monomer.
-
Data Presentation: Effect of AIBN Concentration on Polystyrene Molecular Weight (Illustrative Example)
| Initiator (AIBN) Concentration (mol%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 0.1 | High | Narrow |
| 0.5 | Medium | Moderate |
| 1.0 | Low | Broad |
Note: This table provides a general trend. The exact values will vary depending on the specific monomer and reaction conditions. Increasing the initiator concentration generally leads to a higher polymerization rate but a lower final molecular weight, as more polymer chains are initiated simultaneously.
Q3: How does temperature affect the yield of sBMA polymerization?
A3: Temperature has a significant impact on polymerization kinetics. Increasing the temperature generally increases the rate of both initiation and propagation, leading to a faster reaction. However, for methacrylates, excessively high temperatures can lead to depropagation, where the polymer reverts to monomer, thus reducing the overall yield.[9] Poly(this compound) is also susceptible to thermal degradation through a combination of depolymerization and de-esterification at temperatures exceeding 240°C.[4] Therefore, a moderate temperature, typically in the range of 60-80°C when using AIBN as the initiator, is recommended to achieve a good balance between reaction rate and polymer stability.
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound
This protocol describes a typical procedure for the bulk polymerization of sBMA.
-
Monomer Purification: Remove the inhibitor from this compound as described in the FAQ section.
-
Reaction Setup: Place the desired amount of purified sBMA and the initiator (e.g., 0.5 mol% AIBN) into a Schlenk flask equipped with a magnetic stir bar.
-
Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitoring and Termination: Monitor the reaction progress by observing the increase in viscosity. After the desired time (typically several hours), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene) and precipitate it into a non-solvent (e.g., methanol (B129727) or hexane).
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Solution Free-Radical Polymerization of this compound
This protocol is suitable for better temperature control and to avoid issues with high viscosity.
-
Monomer and Solvent Preparation: Purify the this compound monomer to remove the inhibitor. Use a high-purity, anhydrous solvent (e.g., toluene) with a low chain transfer constant.
-
Reaction Setup: Add the solvent to a three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and an inert gas inlet.
-
Deoxygenation: Heat the solvent to the desired reaction temperature (e.g., 80°C) while purging with nitrogen or argon for at least 30 minutes.
-
Addition of Reagents: In a separate flask, prepare a solution of the purified sBMA and the initiator (e.g., AIBN) in a small amount of the reaction solvent. Add this solution to the heated solvent in the reaction flask.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Termination and Isolation: Terminate the reaction by cooling to room temperature and exposing it to air. Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.[2]
Visualizations
The following diagrams illustrate key concepts in the polymerization of this compound.
Caption: Free-radical polymerization mechanism.
Caption: Troubleshooting workflow for low polymer yield.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The thermal degradation of poly(iso-butyl methacrylate) and poly(this compound) | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to sec-Butyl Methacrylate and n-Butyl Methacrylate in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
The isomeric monomers sec-butyl methacrylate (B99206) (SBMA) and n-butyl methacrylate (NBMA) are both valuable components in the synthesis of acrylic polymers. However, the seemingly subtle difference in the branching of their butyl ester side chains gives rise to distinct physical and thermal properties in their respective homopolymers, poly(sec-butyl methacrylate) (pSBMA) and poly(n-butyl methacrylate) (pNBMA). This guide provides an objective comparison of the performance of these two polymers, supported by experimental data, to aid in material selection for a variety of applications, including coatings, adhesives, and advanced drug delivery systems.
Physicochemical and Thermal Properties: A Comparative Analysis
The structural variation between the linear n-butyl group and the branched sec-butyl group directly influences the macromolecular architecture and, consequently, the material properties of the resulting polymers.
| Property | Poly(this compound) (pSBMA) | Poly(n-butyl methacrylate) (pNBMA) |
| Glass Transition Temperature (Tg) | Higher than pNBMA; reported to be higher than that of poly(methyl methacrylate) (105 °C) | ~20-39 °C[1][2][3][4][5] |
| Tensile Strength | Data not readily available, but expected to be higher than pNBMA due to increased chain rigidity. | ~500 psi (~3.45 MPa)[2][6] |
| Elongation at Break | Data not readily available, but expected to be lower than pNBMA. | >300%[2][6] |
| Thermal Degradation Onset | Degradation begins to be significant at temperatures above 240°C.[7] | Thermally stable up to around 320°C.[8] |
| Thermal Degradation Mechanism | A combination of depolymerization and de-esterification.[7] | Primarily depolymerization to the monomer.[7][8] |
Delving into the Differences: Structure-Property Relationships
The higher glass transition temperature of pSBMA compared to pNBMA is a direct consequence of the branched sec-butyl group. This branching restricts the rotational freedom of the polymer backbone, leading to a stiffer and less flexible material at room temperature. In contrast, the linear n-butyl chain in pNBMA allows for greater chain mobility, resulting in a lower Tg and a softer, more flexible polymer.
These structural differences also manifest in their thermal degradation pathways. While pNBMA primarily reverts to its monomer upon heating, pSBMA undergoes a more complex degradation process involving both chain scission (depolymerization) and cleavage of the ester linkage (de-esterification).[7] This distinction is crucial for applications requiring high-temperature processing or long-term thermal stability.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of pSBMA and pNBMA via Free Radical Polymerization
A standard free radical polymerization technique can be employed for the synthesis of both pSBMA and pNBMA.
Materials:
-
This compound (SBMA) or n-butyl methacrylate (NBMA) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene (B28343) as solvent
-
Methanol (B129727) as a non-solvent for precipitation
Procedure:
-
The monomer (SBMA or NBMA) is purified to remove inhibitors.
-
The monomer, AIBN (typically 0.1-1.0 mol% with respect to the monomer), and toluene are charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
The reaction mixture is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
The vessel is then heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.
-
The resulting polymer solution is cooled to room temperature and then slowly poured into an excess of methanol with vigorous stirring to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven until a constant weight is achieved.
Characterization of Polymer Properties
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination:
DSC is used to determine the Tg of the polymers.
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.
-
The first heating scan is used to erase the thermal history of the sample.
-
The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan, typically at a heating rate of 10 °C/min.[5]
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment:
TGA is employed to evaluate the thermal stability and degradation profile of the polymers.
Procedure:
-
A known weight of the polymer sample (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample as a function of temperature is recorded to determine the onset of degradation and the degradation profile.
Size Exclusion Chromatography (SEC) for Molecular Weight Determination:
SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Procedure:
-
The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF).
-
The polymer solution is injected into an SEC system equipped with a column or set of columns packed with a porous gel.
-
The molecules are separated based on their hydrodynamic volume, with larger molecules eluting first.
-
A refractive index (RI) detector is commonly used to monitor the concentration of the eluting polymer.
-
The molecular weight is determined by calibrating the system with polymer standards of known molecular weight.
Applications in Biomedical Research and Drug Development
Both pSBMA and pNBMA are explored for various biomedical applications due to their biocompatibility and tunable properties. They are often used in the formulation of drug delivery systems, medical device coatings, and tissue engineering scaffolds.
The choice between pSBMA and pNBMA in these applications depends on the desired release kinetics and mechanical properties of the final formulation. For instance, the higher Tg of pSBMA could be advantageous in creating more rigid matrices for controlled-release applications where a slower, more sustained release profile is desired. Conversely, the lower Tg of pNBMA makes it a suitable candidate for flexible coatings and drug delivery systems requiring greater matrix mobility.
The interaction of these polymers with biological systems is a critical aspect of their application. The surface properties of the polymer, influenced by the butyl isomer, can affect protein adsorption and subsequent cellular responses.
Conclusion
The choice between this compound and n-butyl methacrylate in polymer synthesis offers a route to fine-tune material properties for specific applications. Poly(this compound) provides a harder, more thermally stable material with a higher glass transition temperature, making it suitable for applications requiring rigidity and heat resistance. In contrast, poly(n-butyl methacrylate) is a softer, more flexible polymer with a lower glass transition temperature, ideal for applications demanding elasticity and impact resistance. The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers and professionals with the necessary information to make informed decisions in the development of next-generation polymeric materials.
References
- 1. polysciences.com [polysciences.com]
- 2. What is the difference between butyl methacrylate and poly(butyl methacrylate)?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. polymersource.ca [polymersource.ca]
- 5. polymersource.ca [polymersource.ca]
- 6. gantrade.com [gantrade.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Thermal stability comparison of poly(butyl methacrylate) isomers
A Comprehensive Guide to the Thermal Stability of Poly(butyl methacrylate) Isomers for Researchers and Drug Development Professionals
The isomeric form of the butyl group in poly(butyl methacrylate) (PBMA) significantly influences its thermal stability and degradation pathways. This guide provides a comparative analysis of the thermal properties of four common PBMA isomers: poly(n-butyl methacrylate) (PnBMA), poly(isobutyl methacrylate) (PiBMA), poly(sec-butyl methacrylate) (PsBMA), and poly(tert-butyl methacrylate) (PtBMA). The information presented is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for material selection and processing in research and pharmaceutical applications.
Comparative Thermal Analysis
The thermal properties of the four PBMA isomers, including their glass transition temperature (Tg) and thermal decomposition characteristics, are summarized in the table below. These parameters are critical for understanding the material's behavior at elevated temperatures.
| Property | Poly(n-butyl methacrylate) (PnBMA) | Poly(isobutyl methacrylate) (PiBMA) | Poly(this compound) (PsBMA) | Poly(tert-butyl methacrylate) (PtBMA) |
| Glass Transition Temperature (Tg) | 20–39 °C[1] | 53 °C[2] | Higher than PMMA (~105 °C) | 107–117 °C[3][4] |
| Primary Degradation Mechanism | Depolymerization[5][6] | Depolymerization[5][7] | Depolymerization & De-esterification[5] | Ester Decomposition[5] |
| Onset of Decomposition (TGA) | ~250 °C (Monomer evolution)[5] | Not explicitly stated | De-esterification significant > 240 °C[5] | ~200 °C[6] |
| Major Degradation Products | n-Butyl methacrylate (B99206) monomer[5] | Isobutyl methacrylate monomer[5] | This compound monomer, Butene | Isobutene, Poly(methacrylic acid)[5][8] |
Elucidation of Degradation Pathways
The structural differences in the butyl isomers lead to distinct thermal degradation pathways, which are visualized in the diagram below. The branching of the alkyl group plays a crucial role in determining the degradation mechanism.[9]
References
- 1. polymersource.ca [polymersource.ca]
- 2. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 3. jamorin.com [jamorin.com]
- 4. Poly(tert-butyl methacrylate) average Mw 170,000, crystals 25189-00-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The thermal degradation of poly(iso-butyl methacrylate) and poly(this compound) | Semantic Scholar [semanticscholar.org]
- 8. The Thermal Degradation of Poly-Tert.-Butyl Methacrylate - ProQuest [proquest.com]
- 9. polychemistry.com [polychemistry.com]
A Comparative Guide to the Mechanical Properties of Poly(sec-butyl methacrylate) and Poly(n-butyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanical properties of two isomeric polymers, poly(sec-butyl methacrylate) (PsBMA) and poly(n-butyl methacrylate) (PnBMA). Understanding the distinct mechanical behaviors of these materials is crucial for their application in various fields, including drug delivery systems, coatings, and adhesives. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a visual representation of the comparative logic.
Executive Summary
Poly(n-butyl methacrylate) and poly(this compound) are isomers that exhibit notable differences in their mechanical properties due to the variation in the branching of their butyl ester side chains. PnBMA, with its linear butyl group, generally demonstrates greater flexibility and a lower glass transition temperature. In contrast, the branched structure of the sec-butyl group in PsBMA leads to a more rigid polymer with a higher glass transition temperature and notable extensibility.
Comparative Mechanical Properties
The mechanical properties of PsBMA and PnBMA are summarized in the table below. These values represent typical findings from experimental studies and can vary based on factors such as molecular weight, polydispersity, and testing conditions.
| Mechanical Property | Poly(this compound) (PsBMA) | Poly(n-butyl methacrylate) (PnBMA) |
| Tensile Strength | No specific data found | ~3.45 MPa (~500 psi)[1][2] |
| Young's Modulus | No specific data found | ~3.1 MPa[3] |
| Elongation at Break | Significant extensibility (specific data not found)[4] | >300%[1][2] |
| Glass Transition Temperature (Tg) | Higher than PMMA (specific data not found)[4] | 20°C[1][2] |
Note: While qualitative descriptions for PsBMA's mechanical properties are available, specific quantitative data from scholarly articles for direct comparison remains elusive. The provided data for PnBMA is based on available literature.
Structural and Property Relationships
The differences in the molecular structure of the butyl isomers directly influence the macroscopic mechanical properties of the corresponding polymers.
Caption: Isomeric structure effect on mechanical properties.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the mechanical properties of poly(methacrylates).
Synthesis of Poly(n-butyl methacrylate) and Poly(this compound)
Objective: To synthesize the polymers for subsequent mechanical testing.
Method: Free-radical polymerization is a common method for synthesizing these polymers.
-
Materials: n-butyl methacrylate (B99206) or this compound monomer, an initiator (e.g., azobisisobutyronitrile - AIBN), and a solvent (e.g., toluene).
-
Procedure:
-
The monomer is purified to remove inhibitors.
-
The monomer, solvent, and initiator are charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
The mixture is purged with nitrogen to remove oxygen, which can inhibit polymerization.
-
The reaction is carried out at a specific temperature (e.g., 60-80 °C) for a set period.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Tensile Testing (Following ASTM D638)
Objective: To determine the tensile strength, Young's modulus, and elongation at break.
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by cutting from a compression-molded sheet of the polymer. Specimen dimensions should conform to ASTM D638 standards.
-
Apparatus: A universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain.
-
Procedure:
-
The width and thickness of the specimen's narrow section are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The extensometer is attached to the gauge section of the specimen.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and extension data are recorded throughout the test.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.
-
Dynamic Mechanical Analysis (DMA)
Objective: To determine the glass transition temperature (Tg) and viscoelastic properties (storage modulus and loss modulus).
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared from the polymer.
-
Apparatus: A dynamic mechanical analyzer with a suitable clamping system (e.g., single cantilever or tensile).
-
Procedure:
-
The specimen is mounted in the DMA clamp.
-
A sinusoidal stress is applied to the sample at a constant frequency (e.g., 1 Hz).
-
The temperature is ramped over a desired range (e.g., from -50 °C to 150 °C) at a constant heating rate (e.g., 3 °C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) are recorded as a function of temperature.
-
The glass transition temperature is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
Experimental Workflow
The following diagram illustrates the typical workflow from polymer synthesis to mechanical characterization.
Caption: Experimental workflow for mechanical characterization.
Conclusion
References
A Comparative Guide to the Validation of sBMA Incorporation in Copolymers using ¹H NMR
For researchers, scientists, and drug development professionals working with zwitterionic copolymers, accurate determination of the incorporation of sulfobetaine (B10348) methacrylate (B99206) (sBMA) is critical for ensuring material performance and reproducibility. This guide provides a detailed comparison of ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy with other common analytical techniques for the validation and quantification of sBMA in copolymers, supported by experimental data and protocols.
¹H NMR for Quantitative Analysis of sBMA Copolymers
¹H NMR spectroscopy is a powerful and widely used technique for determining the composition of copolymers.[1][2] By integrating the signals corresponding to the unique protons of each monomer unit, a precise molar ratio can be calculated. For a copolymer of sBMA and a common comonomer, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), the distinct chemical shifts of the protons on the sBMA side chain allow for clear differentiation and quantification.
Key Advantages of ¹H NMR:
-
High Accuracy and Precision: ¹H NMR is often considered more accurate than other methods like elemental analysis for determining copolymer composition.[3]
-
Quantitative Nature: The integral of a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for straightforward calculation of monomer ratios.
-
Structural Information: Beyond composition, ¹H NMR can provide valuable information about the copolymer's microstructure and end-groups.
Comparison with Alternative Methods
While ¹H NMR is a preferred method, other techniques can be used for the characterization of sBMA copolymers.
-
Elemental Analysis (EA): This technique determines the elemental composition (C, H, N, S) of the copolymer. The presence and amount of sulfur can be used to infer the sBMA content. However, studies have shown that elemental analysis can sometimes yield higher estimations of the incorporated monomer compared to ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent qualitative tool to confirm the successful incorporation of sBMA. The presence of characteristic absorption bands for the sulfonate group (S=O stretching) provides clear evidence of sBMA in the copolymer. However, using FTIR for precise quantification can be challenging due to variations in peak intensities and overlapping signals.
The following table summarizes the comparison of these techniques for the analysis of a poly(sBMA-co-DMAEMA) copolymer.
| Feature | ¹H NMR Spectroscopy | Elemental Analysis | FTIR Spectroscopy |
| Principle | Measures the magnetic properties of atomic nuclei. | Determines the elemental composition of a sample. | Measures the absorption of infrared radiation by molecular vibrations. |
| Quantitative Accuracy | High | Moderate to High (can be less accurate than ¹H NMR) | Low (primarily qualitative) |
| Sample Preparation | Dissolution in a deuterated solvent. | Requires a dry, homogeneous solid sample. | Can be performed on solid films, powders, or in solution. |
| Data Interpretation | Integration of specific proton signals. | Calculation based on the percentage of specific elements (e.g., Sulfur). | Identification of characteristic functional group absorptions. |
| Structural Information | Provides detailed information on chemical structure and monomer sequence. | Provides only elemental composition. | Confirms the presence of functional groups. |
Experimental Protocols
¹H NMR Spectroscopy for Compositional Analysis of poly(sBMA-co-DMAEMA)
Objective: To determine the molar ratio of sBMA and DMAEMA in a copolymer sample.
Materials:
-
poly(sBMA-co-DMAEMA) copolymer
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the dry poly(sBMA-co-DMAEMA) copolymer in approximately 0.75 mL of D₂O in a clean vial.
-
Transfer: Once fully dissolved, transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a suitable number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Peak Integration: Integrate the characteristic peaks for both sBMA and DMAEMA.
-
sBMA: Integrate the signal corresponding to the two protons of the -N⁺-CH₂-CH₂-CH₂-SO₃⁻ group, typically observed around 3.8 ppm.
-
DMAEMA: Integrate the signal of the six protons of the -N(CH₃)₂ group, typically observed around 2.9 ppm.
-
-
Calculation of Copolymer Composition: Use the following formula to calculate the mole fraction of each monomer:
Mole fraction of sBMA (F_sBMA) = (I_sBMA / 2) / [(I_sBMA / 2) + (I_DMAEMA / 6)] Mole fraction of DMAEMA (F_DMAEMA) = (I_DMAEMA / 6) / [(I_sBMA / 2) + (I_DMAEMA / 6)]
Where:
-
I_sBMA is the integral value of the sBMA peak.
-
I_DMAEMA is the integral value of the DMAEMA peak.
-
Data Presentation:
The following table provides representative ¹H NMR data for a hypothetical poly(sBMA-co-DMAEMA) copolymer.
| Monomer Unit | Characteristic Protons | Chemical Shift (ppm) | Number of Protons | Integral Value | Mole Fraction |
| sBMA | -N⁺-CH₂-CH₂-CH₂-SO₃⁻ | ~3.8 | 2 | 1.50 | 0.43 |
| DMAEMA | -N(CH₃)₂ | ~2.9 | 6 | 6.00 | 0.57 |
Visualizing the Workflow and Comparison
References
A Comparative Guide to the Thermal Analysis of Sec-Butyl Methacrylate Copolymers
For researchers, scientists, and drug development professionals working with polymeric materials, understanding the thermal stability and phase behavior of copolymers is paramount. This guide provides a comparative analysis of sec-butyl methacrylate (B99206) (sBMA) copolymers using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are essential for determining key thermal transitions and decomposition profiles, which are critical for predicting a material's performance, processing conditions, and shelf-life, particularly in applications such as drug delivery systems.
Executive Summary
This guide presents a comparative overview of the thermal properties of sec-butyl methacrylate copolymers. DSC analysis reveals the glass transition temperature (Tg), a critical parameter for understanding the physical state and mechanical properties of the polymer. TGA is employed to assess thermal stability and decomposition kinetics. The unique chemical structure of the sec-butyl group, with its β-hydrogens, leads to distinct thermal degradation pathways compared to its isomers, such as iso-butyl methacrylate. This guide synthesizes available data to offer a comparative perspective and provides detailed experimental protocols for reproducible analysis.
Comparative Thermal Analysis Data
The thermal properties of this compound copolymers are influenced by the comonomer composition and the isomeric form of the butyl group. The following table summarizes key DSC and TGA data for poly(this compound) and related copolymers.
| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (T onset) (°C) | Peak Decomposition Temperature (T peak) (°C) | Degradation Mechanism |
| Poly(this compound) (PsBMA) | ~60 | >240[1] | - | Combined depolymerization and de-esterification[1] |
| Poly(iso-butyl methacrylate) (PiBMA) | ~55 | - | - | Quantitative depolymerization[1] |
| Poly(n-butyl methacrylate) (PnBMA) | ~20[2][3] | - | - | Depolymerization and ester decomposition[1] |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~286 | 350-400 | Depolymerization[1] |
| Poly(MMA-co-BA) with VTES | - | - | ~350 and ~550 | Two-stage decomposition[4] |
| Poly(styrene-co-butyl acrylate) | 35.4 - 44.2[5] | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "BA" refers to butyl acrylate (B77674) and "VTES" to vinyltriethoxysilane.
Key Performance Insights from Experimental Data
The thermal behavior of poly(this compound) is distinct from its isomers. While poly(iso-butyl methacrylate) degrades primarily through depolymerization to its monomer, poly(this compound) undergoes a more complex degradation involving both depolymerization and de-esterification.[1] This de-esterification process becomes a significant degradation pathway at temperatures above 240°C.[1]
In comparison to poly(n-butyl methacrylate), which also exhibits a combination of depolymerization and ester decomposition, the specific degradation kinetics and product distributions can differ.[1] The glass transition temperature of PsBMA is notably higher than that of PnBMA, indicating a more rigid polymer chain at room temperature.
When copolymerized with other monomers, such as methyl methacrylate or styrene, the thermal properties of the resulting this compound copolymer are expected to be intermediate between those of the respective homopolymers. The Tg of a random copolymer can often be predicted by models such as the Fox equation, while the thermal stability will be influenced by the degradation mechanisms of both monomer units.
Experimental Protocols
Reproducible and accurate DSC and TGA data are contingent on standardized experimental procedures. The following protocols are representative of those used in the cited literature for the analysis of methacrylate copolymers.
Differential Scanning Calorimetry (DSC)
-
Instrument: A differential scanning calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC) is used.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Temperature Program:
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected Tg (e.g., 150 °C) at a controlled heating rate (e.g., 10 °C/min). This scan is used to erase the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of this second scan.
-
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q-series, Netzsch STA) is used.
-
Sample Preparation: A small amount of the polymer sample (typically 10-20 mg) is placed in a ceramic or platinum pan.
-
Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen or argon) to study thermal degradation or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A typical purge gas flow rate is 20-50 mL/min.
-
Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The onset of decomposition is determined by the temperature at which significant weight loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG), which shows the rate of weight loss.
Visualizing the Analysis Workflow
The logical flow of performing DSC and TGA analysis on this compound copolymers can be visualized as follows:
Signaling Pathways and Logical Relationships in Degradation
The thermal degradation of poly(this compound) involves competing pathways, which can be represented as follows:
References
A Comparative Guide to Sec-Butyl Methacrylate vs. Isobutyl Methacrylate in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of sec-butyl methacrylate (B99206) (SBMA) and isobutyl methacrylate (IBMA) when used in coating applications. The information herein is supported by fundamental polymer properties and standardized testing protocols to assist researchers in selecting the appropriate monomer for their specific formulation needs.
Introduction: Isomeric Differences and Their Impact
Sec-butyl methacrylate and isobutyl methacrylate are isomers, sharing the same chemical formula (C₈H₁₄O₂) but differing in the arrangement of their butyl ester group. This structural variance, specifically the branching of the alkyl chain, significantly influences the polymer's glass transition temperature (Tg), which is a critical predictor of the final coating's mechanical properties.
-
Isobutyl Methacrylate (IBMA): Features a branched isobutyl group, leading to a polymer with a lower glass transition temperature.
-
This compound (SBMA): Incorporates a secondary butyl group, resulting in a polymer with a higher glass transition temperature. This is due to the increased steric hindrance from the sec-butyl group, which restricts polymer chain mobility more than the isobutyl group does.
This fundamental difference in Tg is the primary driver for the distinct performance characteristics observed in coatings formulated with these two monomers.
Figure 1: Relationship between monomer structure, glass transition temperature (Tg), and coating performance.
Performance Comparison
While direct, side-by-side quantitative data for coatings formulated with SBMA versus IBMA under identical conditions is scarce in published literature, a robust comparison can be derived from their fundamental physical properties, primarily the glass transition temperature (Tg).
Physical and Mechanical Properties
The performance differences are summarized based on the homopolymer properties of each monomer. In practice, these monomers are often used as co-monomers, and their effect will be proportional to their concentration in the final polymer.
| Property | Poly(this compound) (PSBMA) | Poly(isobutyl methacrylate) (PIBMA) | Rationale & Significance |
| Glass Transition Temp. (Tg) | ~62 °C[1] | ~53 °C[2][3] | The higher Tg of PSBMA results in a harder, more rigid coating at ambient temperatures. PIBMA's lower Tg yields a more flexible film. |
| Hardness | Higher | Lower | A direct consequence of Tg. PSBMA-based coatings will offer greater scratch and mar resistance. |
| Flexibility / Impact Resistance | Lower | Higher | Coatings with lower Tg values, like those from PIBMA, are inherently more flexible and can better withstand impacts without cracking.[4] |
| Adhesion | Good | Good to Excellent | Both monomers are known to promote good adhesion.[1][4] IBMA is frequently cited for its ability to enhance adhesion in flexible substrates and pressure-sensitive adhesives. |
| Thermal Stability | Degrades via depolymerization and de-esterification above 240°C.[5] | Degrades primarily via depolymerization.[5] | The different degradation pathway for PSBMA suggests it may be less thermally stable under certain high-temperature processing conditions compared to PIBMA. |
| Weather & UV Resistance | Good[1] | Good to Excellent[3] | Both isomers provide good resistance to yellowing and degradation from UV exposure, a characteristic feature of methacrylate polymers.[4] |
Experimental Protocols
To generate quantitative data for a direct comparison, the following standardized experimental methodologies are recommended. These protocols are based on widely accepted ASTM International standards for the coatings industry.
Sample Preparation
-
Polymer Synthesis: Synthesize two separate acrylic resins using solution polymerization. Both formulations should be identical, with the sole variable being the use of either this compound or isobutyl methacrylate. A typical formulation might consist of the butyl methacrylate isomer, methyl methacrylate (to raise Tg), and a functional monomer like hydroxyethyl (B10761427) methacrylate for crosslinking.
-
Coating Formulation: Prepare a coating by dissolving each resin in an appropriate solvent blend (e.g., xylene, butyl acetate). Add a suitable crosslinking agent (e.g., a polyisocyanate or melamine-formaldehyde resin) at a stoichiometric ratio based on the hydroxyl content of the acrylic resin.
-
Application: Apply the coatings to standardized test panels (e.g., cold-rolled steel or aluminum) using a doctor blade or spray application to achieve a consistent dry film thickness (DFT).
-
Curing: Cure the coated panels according to the crosslinker manufacturer's recommendations (e.g., 30 minutes at 80°C for an isocyanate crosslinker).
-
Conditioning: Condition the cured panels for at least 7 days at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.
References
A Comparative Analysis of Hydrophobicity Among Butyl Methacrylate Isomers for Pharmaceutical Applications
For Immediate Publication
[City, State] – [Date] – In the realm of pharmaceutical sciences and drug delivery, the physicochemical properties of polymers play a pivotal role in the efficacy and performance of drug formulations. Among these, hydrophobicity is a critical parameter influencing drug solubility, release kinetics, and biocompatibility. This guide presents a comprehensive comparison of the hydrophobicity of four common isomers of butyl methacrylate (B99206): n-butyl methacrylate (n-BMA), isobutyl methacrylate (i-BMA), sec-butyl methacrylate (s-BMA), and tert-butyl methacrylate (t-BMA). This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific application.
The isomeric form of the butyl group in these methacrylate monomers significantly impacts their hydrophobic character due to differences in their molecular structure and surface area. These subtle structural variations can lead to notable differences in the properties of the resulting polymers, which are widely used in the synthesis of drug carriers, coatings, and medical adhesives.
Understanding the Isomers
The four isomers of butyl methacrylate share the same chemical formula (C₈H₁₄O₂) but differ in the arrangement of the butyl group. This structural isomerism is the primary determinant of their differing hydrophobicities.
-
n-butyl methacrylate (n-BMA): Features a straight-chain butyl group.
-
isobutyl methacrylate (i-BMA): Possesses a branched butyl group with a methyl substituent on the second carbon.
-
This compound (s-BMA): Has a secondary butyl group where the ester oxygen is attached to a secondary carbon.
-
tert-butyl methacrylate (t-BMA): Contains a highly branched tertiary butyl group.
Quantitative Comparison of Hydrophobicity
To objectively compare the hydrophobicity of these isomers, several key experimental parameters are considered: the octanol-water partition coefficient (LogP), water solubility, and the water contact angle of their respective homopolymers.
| Parameter | n-butyl methacrylate (n-BMA) | isobutyl methacrylate (i-BMA) | This compound (s-BMA) | tert-butyl methacrylate (t-BMA) |
| LogP | 2.88[1] | 2.66[2] | 2.8[3] | 2.54[4] |
| Water Solubility | 360 mg/L (25 °C)[5] | 1300 - 2000 mg/L (20 °C)[2][6] | Data not readily available | Data not readily available |
| Polymer Water Contact Angle | 91° (PnBMA)[7] | Data not readily available | Data not readily available | 108.1° (PtBMA)[7] |
A higher LogP value and water contact angle, along with lower water solubility, indicate greater hydrophobicity.
From the available data, a clear trend in hydrophobicity can be observed. The linear isomer, n-BMA, and the secondary isomer, s-BMA, exhibit the highest LogP values, suggesting greater hydrophobicity. Conversely, the more branched isomers, i-BMA and t-BMA, have lower LogP values. Notably, poly(tert-butyl methacrylate) (PtBMA) displays a significantly higher water contact angle compared to poly(n-butyl methacrylate) (PnBMA), indicating a more hydrophobic surface. This can be attributed to the compact, spherical nature of the tert-butyl group, which minimizes the surface area available for interaction with water.
Logical Relationship of Isomeric Structure to Hydrophobicity
The relationship between the isomeric structure of the butyl group and the resulting hydrophobicity is a function of molecular shape and steric hindrance.
Caption: Relationship between butyl methacrylate isomer structure and hydrophobicity indicators.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are outlines of the standard experimental protocols used to determine the hydrophobicity parameters discussed.
Measurement of Water Contact Angle
The water contact angle of polymer films is a direct measure of surface hydrophobicity. A higher contact angle indicates a more hydrophobic surface.
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for droplet deposition
-
Flat, smooth polymer film samples
Procedure (Sessile Drop Method):
-
Prepare thin, uniform films of the poly(butyl methacrylate) isomers on a suitable substrate (e.g., glass slide or silicon wafer) by methods such as spin-coating or solution casting.
-
Place the polymer-coated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of deionized water (typically 1-5 µL) onto the surface of the polymer film.
-
Allow the droplet to equilibrate for a set period (e.g., 30-60 seconds).
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the angle between the tangent of the droplet and the surface of the polymer film.
-
Repeat the measurement at multiple locations on the film and for several samples to ensure statistical significance.
Determination of Water Solubility
The water solubility of the butyl methacrylate monomers provides an indirect measure of their hydrophobicity.
Apparatus:
-
Shake-flask apparatus or a thermostated shaker
-
Analytical balance
-
Centrifuge
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis
Procedure (Shake-Flask Method):
-
Add an excess amount of the butyl methacrylate isomer to a known volume of deionized water in a sealed flask.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved monomer to separate from the aqueous phase. Centrifugation can be used to facilitate this separation.
-
Carefully extract a known volume of the aqueous phase, ensuring no undissolved monomer is included.
-
Determine the concentration of the dissolved monomer in the aqueous sample using a calibrated analytical technique such as GC or HPLC.
-
The water solubility is expressed as mass per unit volume (e.g., mg/L).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. More hydrophobic compounds have a stronger interaction with the nonpolar stationary phase and thus a longer retention time.
Apparatus:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis)
-
Reversed-phase column (e.g., C18)
-
Mobile phase solvents (e.g., water and acetonitrile (B52724) or methanol)
Procedure:
-
Prepare a standard mixture of the four butyl methacrylate isomers in a suitable solvent (e.g., acetonitrile).
-
Equilibrate the C18 column with the initial mobile phase composition (a higher proportion of water).
-
Inject a known volume of the standard mixture onto the column.
-
Elute the isomers using a gradient program where the proportion of the organic solvent in the mobile phase is gradually increased over time.
-
Monitor the elution of the isomers with the detector.
-
The retention time for each isomer is recorded. A longer retention time indicates greater hydrophobicity.
Conclusion for Researchers and Drug Development Professionals
The choice of a butyl methacrylate isomer can have a profound impact on the properties of the resulting polymer and its performance in pharmaceutical formulations.
-
For applications requiring a highly hydrophobic surface, such as in water-repellent coatings for medical devices or for creating nanoparticles with a dense hydrophobic core, tert-butyl methacrylate is an excellent candidate due to the high water contact angle of its polymer.
-
n-butyl methacrylate and This compound , with their higher LogP values, are suitable for applications where strong hydrophobic interactions are desired within a polymer matrix.
-
isobutyl methacrylate , being relatively less hydrophobic and having a higher water solubility, might be advantageous in applications requiring a more moderate hydrophobic character or in copolymer systems to tune the overall hydrophobicity.
This guide provides a foundational understanding of the hydrophobicity differences among butyl methacrylate isomers. It is crucial for researchers to consider these properties in the context of their specific application and to conduct further targeted studies to optimize their formulations. The provided experimental protocols can serve as a starting point for in-house characterization and quality control.
References
- 1. Butyl Methacrylate | C8H14O2 | CID 7354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyl Methacrylate | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H14O2 | CID 97732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl methacrylate | SIELC Technologies [sielc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]
Reactivity ratio comparison of butyl methacrylate isomers in copolymerization
A Comparative Guide to the Reactivity Ratios of Butyl Methacrylate (B99206) Isomers in Copolymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, understanding the nuances of copolymerization is critical for designing materials with tailored properties. The choice of monomers and their relative reactivities during polymerization dictates the final copolymer composition and microstructure, which in turn influences the material's physical and chemical characteristics. This guide provides an objective comparison of the reactivity ratios of three common isomers of butyl methacrylate—n-butyl methacrylate (n-BMA), isobutyl methacrylate (i-BMA), and tert-butyl methacrylate (t-BMA)—when copolymerized with a common monomer. This comparison is supported by experimental data to aid in the selection of appropriate monomers for specific applications.
Understanding Reactivity Ratios
In copolymerization, two or more different monomers are polymerized together to form a copolymer. The reactivity ratio of a monomer is a measure of its tendency to react with a growing polymer chain ending in the same or a different monomer unit. For a binary copolymerization of monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).
The values of r₁ and r₂ determine the distribution of monomer units in the copolymer chain. For instance, if r₁ > 1, the growing chain ending in M₁ preferentially adds another M₁ monomer, leading to blocks of M₁. If r₁ < 1, it preferentially adds M₂, promoting alternation. When r₁r₂ = 1, an ideal random copolymer is formed.
Reactivity Ratio Comparison of Butyl Methacrylate Isomers
To provide a comparative analysis, this guide presents the reactivity ratios of n-BMA, i-BMA, and t-BMA copolymerized with styrene (B11656) (St) and methyl methacrylate (MMA). The data has been compiled from various studies to illustrate the influence of the isomeric structure of the butyl group on reactivity.
Table 1: Reactivity Ratios of Butyl Methacrylate Isomers with Styrene (St)
| Monomer 1 (M₁) | Comonomer (M₂) | r₁ | r₂ | r₁ * r₂ | Temperature (°C) | Polymerization System |
| n-Butyl Methacrylate (n-BMA) | Styrene | 0.42 | 0.61 | 0.256 | High Temperature | Free Radical |
| Isobutyl Methacrylate (i-BMA) | Styrene | 0.38 | 0.84 | 0.319 | 60 | Free Radical |
| tert-Butyl Methacrylate (t-BMA) | Styrene | 0.25 | 0.74 | 0.185 | 125 | Free Radical (TEMPO-mediated) |
Table 2: Reactivity Ratios of Butyl Acrylate (B77674) Isomers with Methacrylates
| Monomer 1 (M₁) | Comonomer (M₂) | r₁ | r₂ | Temperature (°C) | Polymerization System |
| n-Butyl Acrylate | tert-Butyl Methacrylate | 0.328 | 1.513 | 78 | Radical in 2-butanone (B6335102) |
| Isobutyl Acrylate | Methyl Methacrylate | 0.20 | 1.71 | 60 | Radical in benzene |
| Isobutyl Acrylate | tert-Butyl Methacrylate | 0.328 | 1.513 | 78 | Radical in 2-butanone |
| sec-Butyl Acrylate | Methyl Methacrylate | 0.467 | 1.564 | 78 | Radical in 2-butanone |
| sec-Butyl Acrylate | tert-Butyl Methacrylate | 0.328 | 1.513 | 78 | Radical in 2-butanone |
| tert-Butyl Acrylate | tert-Butyl Methacrylate | 0.328 | 1.513 | 78 | Radical in 2-butanone |
Note: Data for the direct copolymerization of all three butyl methacrylate isomers with methyl methacrylate under the same conditions was not available in the reviewed literature. The table above presents data for butyl acrylate isomers with methacrylates to provide insight into the relative reactivities. In methacrylate/acrylate systems, it is typical for the methacrylate reactivity ratio (rM) to be greater than 1 and the acrylate reactivity ratio (rA) to be less than 1.[1]
Experimental Protocols
The determination of monomer reactivity ratios is a crucial experimental process in polymer chemistry. The following outlines a general methodology based on common practices cited in the literature.[2][3][4][5][6]
Materials and Methods
-
Monomers : n-Butyl methacrylate, isobutyl methacrylate, tert-butyl methacrylate, and the comonomer (e.g., styrene or methyl methacrylate) are purified to remove inhibitors, typically by passing through a column of basic alumina.
-
Initiator : A free radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is recrystallized from a suitable solvent like methanol.
-
Solvent : If the polymerization is carried out in solution, a high-purity solvent such as toluene (B28343) or 2-butanone is used.
Copolymerization Procedure
-
A series of reaction vessels are charged with varying molar ratios of the two monomers.
-
The initiator and solvent (if applicable) are added to each vessel.
-
The reaction mixtures are deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.
-
The sealed vessels are then placed in a constant temperature bath to initiate polymerization.
-
The reactions are allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant.[5]
-
The polymerization is quenched, often by rapid cooling and exposure to air.
-
The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried to a constant weight.
Determination of Copolymer Composition
The composition of the purified copolymer is determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[2][7][8][9][10][11] By integrating the characteristic signals of each monomer unit in the copolymer's ¹H NMR spectrum, the molar ratio of the monomers in the polymer chain can be accurately calculated.
Calculation of Reactivity Ratios
The reactivity ratios (r₁ and r₂) are determined from the monomer feed ratios and the experimentally determined copolymer compositions using methods such as the Fineman-Ross or Kelen-Tüdős graphical methods.[2][3][12][13] These methods linearize the copolymerization equation, allowing for the determination of r₁ and r₂ from the slope and intercept of a plotted line. More modern approaches often utilize non-linear least-squares fitting of the copolymer composition data to the Mayo-Lewis equation for greater accuracy.[4][14]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in determining reactivity ratios and the logical relationship of the parameters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. cjps.org [cjps.org]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. pure.tue.nl [pure.tue.nl]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 12. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Navigating Purity Validation of short-chain beta-methylated fatty acids (sBMAs): A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of short-chain beta-methylated fatty acids (sBMAs) is a critical step in preclinical and clinical development. The presence of impurities, including enantiomeric excess of an undesired stereoisomer, can significantly impact the efficacy and safety of a potential therapeutic. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of sBMAs, supported by experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely utilized technique for the analysis of volatile and semi-volatile compounds, including fatty acids. Its high chromatographic resolution and sensitive mass detection make it particularly well-suited for separating and identifying closely related structures, a key requirement for purity assessment. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) present viable options with their own distinct advantages.
Performance Comparison: GC-MS vs. Alternatives
The choice of analytical technique for sBMA purity validation depends on several factors, including the specific sBMA , the nature of potential impurities, and the desired level of sensitivity and resolution. Below is a summary of key performance characteristics for GC-MS, HPLC, and CE.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on polarity and interaction with a stationary phase in the liquid phase. | Separation based on charge and size in an electric field. |
| Derivatization | Often required to increase volatility and thermal stability (e.g., esterification). | Can often analyze native compounds, but derivatization can be used to enhance detection. | Typically analyzes charged species; derivatization is not always necessary. |
| Selectivity/Specificity | High, especially with mass spectral data for peak identification and confirmation. Excellent for isomeric and enantiomeric separation with chiral columns. | Good, dependent on chromatographic resolution. Chiral stationary phases enable enantiomeric separation. | High separation efficiency, particularly for charged molecules. |
| Sensitivity (LOD) | High (ng to pg level). | Moderate to high (µg to ng level), can be enhanced with sensitive detectors (e.g., MS, fluorescence). | High, with low sample volume requirements. |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Moderate (10-30 minutes per sample). | Fast (often under 15 minutes). |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Limited to comparison with known standards unless coupled with MS. | Good, based on migration time, but may require MS for definitive identification. |
| Strengths | High resolution, sensitive, definitive identification with MS, well-established for fatty acid analysis. | Versatile, suitable for non-volatile and thermally labile compounds, established chiral separation methods. | High efficiency, low sample and solvent consumption, fast analysis. |
| Limitations | Requires derivatization for polar analytes, not suitable for non-volatile compounds. | Lower resolution for complex mixtures compared to GC, can consume larger volumes of solvents. | Limited to charged or chargeable analytes, reproducibility can be challenging. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results in sBMA purity analysis. Below are representative methodologies for GC-MS, HPLC, and CE.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for sBMA Purity
This protocol outlines a general procedure for the analysis of sBMA purity, including enantiomeric separation, following derivatization to their methyl esters.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sBMA sample into a reaction vial.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 1 hour to convert the sBMA to its fatty acid methyl ester (FAME).
-
After cooling, add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Chiral capillary column (e.g., Cyclodex-B or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Final hold: 10 minutes at 180°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-350.
High-Performance Liquid Chromatography (HPLC) Protocol for sBMA Purity
This protocol describes a method for the chiral separation of sBMAs using a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
-
Dissolve the sBMA sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized for the specific sBMA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
Capillary Electrophoresis (CE) Protocol for sBMA Purity
This protocol provides a general method for the analysis of sBMAs using capillary zone electrophoresis.
1. Sample Preparation:
-
Dissolve the sBMA sample in the background electrolyte (BGE) to a suitable concentration (e.g., 100 µg/mL).
-
If necessary, adjust the pH of the sample to ensure the sBMA is in its charged form.
2. CE Instrumentation and Conditions:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer at pH 7.0.
-
Voltage: 20 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV detection at 214 nm.
Mandatory Visualizations
To further illustrate the methodologies and concepts discussed, the following diagrams are provided.
Caption: Workflow for sBMA purity validation using GC-MS.
Caption: Logical relationship of analytical methods for sBMA purity.
Conclusion
The purity validation of sBMAs is a multifaceted task that requires careful selection of analytical methodology. GC-MS, with its high resolving power and definitive mass detection, remains a cornerstone for this application, particularly when dealing with complex mixtures and the need for enantiomeric separation. HPLC offers a versatile alternative, especially for sBMAs that may be thermally labile or do not require derivatization. Capillary Electrophoresis provides a high-efficiency, low-volume option for charged sBMA species.
Ultimately, the choice between these techniques will be dictated by the specific requirements of the analysis. For comprehensive and unambiguous purity assessment, a multi-technique approach, where one method confirms the findings of another, can provide the highest level of confidence in the analytical data, ensuring the quality and safety of sBMA-based therapeutics.
Comparative Analysis of Monomers in Dental Applications: A Guide for Researchers
A comprehensive review of commonly used monomers in dental restorative materials, focusing on their performance characteristics and the experimental methods used for their evaluation. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the informed selection of monomers for dental applications.
While the specific monomer 2-sulfo-1,2-propanedicarboxylic acid, 4-O-(2-hydroxy-3-methacryloyloxypropyl) ester (sBMA) is not widely documented in publicly available research, this guide provides a comparative study of other key monomers integral to dental materials. This analysis is based on a review of existing literature and focuses on performance metrics crucial for the longevity and biocompatibility of dental restorations.
Key Monomers in Dental Applications
The organic matrix of dental composites and adhesives is primarily composed of a mixture of methacrylate (B99206) monomers. The selection and combination of these monomers significantly influence the material's handling properties, polymerization characteristics, and ultimately, its clinical performance. The most prevalent monomers include:
-
Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA): A high molecular weight monomer that forms the foundation of many dental composites due to its excellent mechanical properties.[1]
-
Urethane dimethacrylate (UDMA): An alternative to Bis-GMA, offering lower viscosity and potentially improved biocompatibility as it is a Bisphenol A-free option.
-
Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity monomer often used as a diluent to improve the handling characteristics of more viscous monomers like Bis-GMA.[1]
-
2-Hydroxyethyl methacrylate (HEMA): A hydrophilic monomer commonly used in dental adhesives to promote wetting and adhesion to the tooth structure.
-
10-Methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP): An acidic functional monomer that can chemically bond to hydroxyapatite (B223615) in enamel and dentin, enhancing bond strength and durability.
Performance Data Comparison
The following tables summarize the performance of these common monomers across key experimental metrics. It is important to note that the values presented are representative and can vary based on the complete formulation of the dental material and the specific testing methodologies employed.
Table 1: Bond Strength of Various Monomers in Dental Adhesives
| Monomer System | Substrate | Mean Bond Strength (MPa) | Key Findings |
| HEMA and 10-MDP | Dentin | 15.61 | The combination of HEMA and 10-MDP showed promising results in increasing bond strength. |
| HEMA only | Dentin | 11.22 | Adhesives containing only HEMA exhibited lower bond strength to dentin compared to those with 10-MDP. |
| Other functional monomers | Dentin | 14.63 | Formulations with other functional monomers also demonstrated good adhesive properties. |
Table 2: Water Sorption and Solubility of Dental Monomers
| Monomer | Water Sorption (%) | Water Solubility (%) | Key Findings |
| Bis-GMA | Higher | Higher | The presence of hydroxyl groups and lower conversion can lead to increased water sorption and solubility. |
| Bis-EMA | 0.4 ± 0.1 | Lower | Being less hydrophilic, Bis-EMA demonstrates the lowest water sorption. |
| UDMA | Moderate | Moderate | Shows intermediate water sorption and solubility compared to Bis-GMA and Bis-EMA. |
| TEGDMA | High | High | As a hydrophilic monomer, it contributes to higher water sorption in resin composites.[1] |
| FUDMA-based composite | Lower | Not specified | Exhibited lower water sorption compared to UDMA-based composites. |
| UDMA-based composite | 1.3 ± 0.3 | Not specified | Showed the highest water sorption among the tested groups. |
Table 3: Cytotoxicity of Common Dental Monomers
| Monomer | Assay | Cell Line | Key Findings |
| Bis-GMA | MTT | Human peripheral blood mononuclear cells | Induced a 44-95% decrease in mitochondrial activity at concentrations of 0.06–1 mM. |
| UDMA | MTT | Human peripheral blood mononuclear cells | Caused a 50-93% decrease in mitochondrial activity at concentrations of 0.05–2 mM. |
| TEGDMA | MTT | Human peripheral blood mononuclear cells | Induced a 26-93% decrease in mitochondrial activity at concentrations of 2.5–10 mM. |
| HEMA | MTT | Murine macrophages | Showed dose-dependent cytotoxicity, with a nearly 20% decrease in viability at 1 mM. |
Table 4: Polymerization Kinetics of Dental Monomers
| Monomer System | Degree of Conversion (%) | Maximum Rate of Polymerization (Rp max) | Key Findings |
| Bis-GMA-based | 62 ± 1 | Lower | Generally exhibits a lower degree of conversion compared to other base monomers. |
| Bis-EMA 30-based | 95 ± 2 | Higher | Shows a significantly higher degree of conversion. |
| Methacrylate-based | Higher | Higher | Methacrylate systems generally show higher final DC compared to methacrylamide (B166291) systems. |
| Methacrylamide-based | Lower | Lower | The polymerization kinetics are influenced by the photoinitiator system. |
Experimental Protocols
A brief overview of the methodologies used to obtain the comparative data is provided below.
Bond Strength Testing
Bond strength is a critical indicator of the adhesive's ability to resist separation from the tooth structure. Common testing methods include:
-
Shear Bond Strength (SBS) Test: A force is applied parallel to the bonded interface until failure occurs.
-
Microtensile Bond Strength (µTBS) Test: A tensile force is applied perpendicular to the bonded interface of a small cross-sectional area.
Experimental Workflow for Bond Strength Testing:
Caption: Workflow for bond strength testing of dental adhesives.
Water Sorption and Solubility
These properties determine the material's dimensional stability and resistance to degradation in the oral environment. The protocol is generally based on ISO 4049.
Experimental Workflow for Water Sorption and Solubility:
Caption: ISO 4049 protocol for water sorption and solubility.
Cytotoxicity Testing
Cytotoxicity assays evaluate the potential of leached monomers to cause cell damage.
Signaling Pathway for Monomer-Induced Cytotoxicity:
Caption: Pathway of monomer-induced cytotoxicity in oral cells.
Polymerization Kinetics
The degree and rate of polymerization are determined to understand how efficiently the monomers convert into a stable polymer network. This is often measured using Fourier Transform Infrared Spectroscopy (FTIR).
Logical Relationship in Polymerization Kinetics Analysis:
Caption: Factors influencing and outputs of polymerization kinetics analysis.
Conclusion
The selection of monomers is a critical step in the development of dental restorative materials. While Bis-GMA remains a widely used and well-performing monomer, alternatives like UDMA offer the advantage of being BPA-free. The addition of diluent monomers like TEGDMA is necessary for handling but can increase water sorption. Functional monomers such as 10-MDP are crucial for achieving a durable chemical bond to the tooth structure. The hydrophilic nature of HEMA is beneficial for adhesion but may compromise the long-term hydrolytic stability of the adhesive layer. Future research into novel monomers should focus on optimizing the balance between mechanical properties, biocompatibility, and long-term stability in the oral environment.
References
Safety Operating Guide
sec-Butyl methacrylate proper disposal procedures
Proper disposal of sec-Butyl methacrylate (B99206) is critical for ensuring laboratory safety and environmental protection. This flammable and irritant chemical requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential safety information, step-by-step disposal procedures, and relevant data to support researchers, scientists, and drug development professionals in managing sec-Butyl methacrylate waste safely and in compliance with regulations.
Hazard Identification
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | GHS Code | Citations |
| Flammable Liquid | Flammable liquid and vapor. | H226 | [1][2][3][4][5] |
| Skin Irritation | Causes skin irritation. | H315 | [1][2][3][4][5] |
| Eye Irritation | Causes serious eye irritation. | H319 | [1][2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [1][2][3][4][5] |
| Skin Sensitization | May cause an allergic skin reaction. | H317 | [1][2] |
| Aquatic Hazard | Harmful to aquatic life. | - | [2][5][6] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][6][7] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] A filter respirator for organic gases and vapors is recommended.[6]
Spill and Leak Procedures
Immediate and appropriate response to a spill is crucial to prevent injury and environmental contamination.
-
Ensure Safety: Remove all sources of ignition (open flames, sparks, hot surfaces).[7][8] Evacuate non-essential personnel from the area.[8]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Wear PPE: Don the appropriate personal protective equipment before addressing the spill.[1][8]
-
Contain the Spill: Prevent the spill from spreading and from entering drains, sewers, or waterways.[1][9]
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, acid binder, or universal binder to soak up the spill.[1][7]
-
Collect Waste: Use non-sparking tools and explosion-proof equipment to collect the absorbed material and place it into a suitable, sealable container for disposal.[7][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the collected waste as hazardous material according to regulations.[1]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedure
Adherence to a systematic disposal procedure is mandatory.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated hazardous waste container.
-
Do not mix with incompatible materials such as acids, bases, strong oxidizing agents, or peroxides.[7]
-
-
Container Requirements:
-
Use a container that is in good condition, compatible with this compound, and can be securely sealed.
-
Keep the container tightly closed when not in use to prevent the release of flammable vapors.[9]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the specific contents ("this compound").
-
-
Storage:
-
Final Disposal:
-
Disposal must be conducted through a licensed and approved hazardous waste disposal company.[2][7]
-
The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2][10]
-
Never dispose of this compound down the drain or with regular laboratory or household trash.[1]
-
-
Contaminated Packaging:
Quantitative Data
The following tables provide key quantitative data for this compound.
Physical and Chemical Hazard Data
| Property | Value | Citations |
| Flash Point | 44°C - 54°C | [1][6] |
| Flammability Limits | 2% (Lower), 8% (Upper) | [1] |
| Auto-ignition Temperature | 290°C | [1] |
| UN Number | 2227 | [2][9][10] |
| Transport Hazard Class | 3 (Flammable Liquid) | [2][6][9] |
| Packing Group | III | [6][9] |
Ecotoxicity Data
| Organism | Test | Result | Citations |
| Fish (Fathead Minnow) | 96h LC50 | 5.57 - 11 mg/L | [2][9] |
| Daphnia (Water Flea) | 48h LC50 | 32 mg/L | [2][9] |
| Algae | 72h EC50 | 31.2 mg/L | [9] |
| Algae (Green Algae) | 96h EC50 | 57 mg/L | [2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the searched safety data sheets. The disposal procedures are based on established hazardous waste management principles and regulatory requirements.
Regulatory Compliance
It is the responsibility of the waste generator to ensure that all disposal activities comply with applicable federal, state, and local laws and regulations.[1][9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. tedpella.com [tedpella.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C8H14O2 | CID 97732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. ICSC 1018 - BUTYL METHACRYLATE [inchem.org]
- 7. fishersci.com [fishersci.com]
- 8. Butyl Methacrylate | C8H14O2 | CID 7354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ark-chem.co.jp [ark-chem.co.jp]
- 10. lxmma.com [lxmma.com]
Personal protective equipment for handling sec-Butyl methacrylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling sec-Butyl methacrylate (B99206), including detailed operational and disposal plans.
Chemical Identifier:
-
Name: sec-Butyl methacrylate
-
CAS Number: 2998-18-7
-
UN Number: 3272[1]
Hazard Summary: this compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is recommended to adhere to the limits for related compounds such as n-Butyl methacrylate and to always minimize exposure.[2]
| Parameter | Value/Recommendation | Source |
| Physical State | Colorless to light yellow liquid | TCI Chemicals |
| Flash Point | 44 °C (111.2 °F) | TCI Chemicals |
| GHS Hazard Statements | H226: Flammable liquid and vapourH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | TCI Chemicals[1] |
| Storage Temperature | Refrigerated (0-10°C) | TCI Chemicals |
| Recommended Gloves | Butyl rubber, Nitrile rubber (short-term protection) | Methacrylate Producers Association[3] |
| Recommended Respirator | Organic vapor respirator (Type A filter) | Fisher Scientific[4] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Respiratory Protection:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4]
-
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Work within a properly functioning chemical fume hood.
-
Gather all necessary equipment and reagents before starting.
-
Inspect all PPE for integrity.
2. Handling:
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Refrigerated storage is recommended.[7]
-
Store away from incompatible materials such as acids, bases, strong oxidizing agents, and peroxides.[4]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical attention.[1]
-
Spill:
-
Evacuate the area and remove all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[4]
-
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[7]
-
Engage a licensed waste disposal company for removal.[7]
-
Do not dispose of it down the drain.[8]
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Relationship of Safety Measures for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
